3-Aminobenzamide
Descripción
inhibitor of poly ADP ribose synthetase
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPDZHWVNUUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188922 | |
| Record name | 3-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3544-24-9 | |
| Record name | 3-Aminobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J365YF1YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115-116 °C | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
3-Aminobenzamide: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzamide (3-AB) is a well-characterized small molecule and a first-generation inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1] Initially identified for its role in sensitizing cancer cells to DNA alkylating agents and radiation, 3-AB has become a benchmark compound for studying the intricate processes of DNA repair, genomic stability, and cell death.[2] Its primary mechanism involves the competitive inhibition of PARP enzymes, which are critical sensors and signalers of DNA damage, particularly single-strand breaks (SSBs).[3][4] This guide provides an in-depth technical overview of 3-AB's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: PARP Inhibition
The central role of this compound in DNA repair modulation stems from its potent inhibition of PARP enzymes, primarily PARP1 and PARP2.[3][4]
The PARP-Mediated DNA Repair Cascade
Upon detection of a DNA single-strand break (SSB), PARP1 binds to the damaged site through its zinc-finger domains.[4] This binding event triggers a conformational change, activating the enzyme's catalytic domain. The activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear acceptor proteins, such as histones.[4][5]
This PARylation event serves as a scaffold, recruiting a cohort of DNA repair proteins to the damage site.[6] Key recruited factors include X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III (LigIII), and DNA polymerase beta (polβ), which collectively form the core machinery for the Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways.[4][6]
This compound's Inhibitory Action
This compound's molecular structure mimics the nicotinamide moiety of NAD+.[1][3] This structural similarity allows it to bind to the catalytic domain of PARP, acting as a competitive inhibitor and effectively blocking the synthesis of PAR chains.[2][3] By preventing PARylation, 3-AB disrupts the recruitment of the necessary repair machinery to the site of DNA damage.[6] This leads to a delay in the rejoining of DNA strand breaks, effectively stalling the repair process.[7][8] The consequence is an accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, leading to the formation of more cytotoxic double-strand breaks (DSBs) and ultimately, cell death.[9][10]
Quantitative Data Summary
The efficacy of 3-AB as a PARP inhibitor is demonstrated by its IC50 values and its impact on DNA repair kinetics and cell survival.
| Parameter | Cell Line / System | Value | Conditions | Reference |
| PARP Activity IC50 | Chinese Hamster Ovary (CHO) cells | ~50 nM | Cell-based assay | [3][11][12] |
| PARP Activity IC50 | Enzyme Assay | ~30 µM | In vitro biochemical assay | [10] |
| SSB Rejoining Half-Life (t1/2) | CHO cells (H2O2 induced) | ~5 min | H2O2 treatment alone | [9] |
| SSB Rejoining Half-Life (t1/2) | CHO cells (H2O2 induced) | 10 min and 36 min (biphasic) | With 5 mM 3-AB | [9] |
| SSB Rejoining Lifetime | V79 Hamster cells (MMS induced) | 1-2 min | MMS treatment alone | [8] |
| SSB Rejoining Lifetime | V79 Hamster cells (MMS induced) | ~5-10 min (5-fold increase) | With 5 mM 3-AB | [8] |
| Cell Killing (D0) | CHO cells (H2O2 induced) | 880 µM | H2O2 treatment alone | [9] |
| Cell Killing (D0) | CHO cells (H2O2 induced) | 212 µM and 520 µM (biphasic) | With 5 mM 3-AB post-treatment | [9] |
Note: IC50 values can vary significantly between cell-based and purified enzyme assays due to factors like cell permeability and NAD+ concentration.
Key Experimental Protocols
PARP Activity Assay (Colorimetric/Fluorometric)
This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Principle: Histone-coated plates are incubated with cell lysate or purified PARP enzyme, activated DNA, and biotinylated NAD+. Active PARP transfers biotinylated ADP-ribose to the histones. The incorporated biotin is then detected using streptavidin-HRP and a colorimetric or fluorometric substrate.[13] The signal intensity is proportional to PARP activity.
Detailed Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins.
-
Reagent Preparation:
-
Cell Lysate: Harvest cells and prepare a nuclear or whole-cell extract using a suitable lysis buffer. Determine total protein concentration via a BCA assay.[4]
-
Reaction Buffer: Prepare a PARP reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Activated DNA: Use commercially available activated DNA to stimulate PARP activity.[13]
-
Biotinylated NAD+: Prepare a working solution of biotinylated NAD+.
-
3-AB Control: Prepare serial dilutions of this compound to serve as an inhibitor control.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate (containing 10-50 µg of protein) or purified PARP1 enzyme (e.g., 50 ng) to each well.[13]
-
Add test compounds (e.g., 3-AB) or vehicle control.
-
Initiate the reaction by adding a master mix containing reaction buffer, activated DNA, and biotinylated NAD+.[13]
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.
-
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.[14]
-
Wash the plate again as in the previous step.
-
Add the HRP substrate (e.g., TMB for colorimetric, or a chemiluminescent substrate).[14]
-
Read the absorbance (e.g., 450 nm) or luminescence using a microplate reader.[14][15]
-
-
Data Analysis: Calculate the percentage of PARP inhibition for 3-AB treated samples relative to the vehicle control. Determine the IC50 value by plotting inhibition versus log[3-AB].
Single-Cell Gel Electrophoresis (Comet Assay)
The Comet Assay is a sensitive method for quantifying DNA strand breaks at the single-cell level. It is used to assess the effect of 3-AB on the rate of DNA repair.[16][17]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving DNA "nucleoids." During electrophoresis under alkaline conditions, relaxed DNA loops containing breaks migrate from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[17][18]
Detailed Methodology:
-
Cell Treatment:
-
Slide Preparation:
-
Mix a suspension of ~10,000 cells with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify on ice.
-
-
Lysis:
-
Immerse slides in a cold lysis solution (containing high salt, EDTA, and a detergent like Triton X-100) for at least 1 hour at 4°C to lyse cells and unfold the DNA.[18]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (e.g., pH > 13) for ~20-40 minutes to allow DNA to unwind.
-
Apply a voltage (e.g., ~25 V, 300 mA) for 20-30 minutes.[18]
-
-
Neutralization and Staining:
-
Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
-
Visualization and Scoring:
-
Visualize slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify parameters such as % DNA in the tail, tail length, and tail moment. An increase in these parameters indicates more DNA damage.[19] By comparing the rate of tail moment reduction over time, the inhibitory effect of 3-AB on repair can be quantified.
-
Conclusion
This compound serves as a foundational tool for probing the mechanisms of DNA repair. By competitively inhibiting PARP enzymes, it effectively stalls the repair of single-strand breaks, leading to an accumulation of DNA damage and sensitizing cells to genotoxic agents. The quantitative data on its inhibitory constants and effects on repair kinetics provide a clear picture of its cellular impact. The experimental protocols outlined herein represent standard methodologies for characterizing the activity of 3-AB and other PARP inhibitors, making them essential techniques for researchers in oncology, molecular biology, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chempaign.net [chempaign.net]
- 4. PARP assay [assay-protocol.com]
- 5. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination of DNA Single Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. championsoncology.com [championsoncology.com]
- 18. re-place.be [re-place.be]
- 19. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of 3-Aminobenzamide in PARP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in cellular processes, most notably DNA repair and the maintenance of genomic stability. Its overactivation is implicated in various pathological conditions, making it a key therapeutic target. 3-Aminobenzamide (3-AB) stands as one of the foundational small molecules used to study and inhibit PARP1 activity. This technical guide provides a comprehensive overview of 3-AB's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its study. By competitively inhibiting the binding of NAD⁺, 3-AB effectively blocks the poly(ADP-ribosyl)ation of proteins, a post-translational modification essential for DNA repair and other cellular functions. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual diagrams of relevant pathways and workflows to serve as a detailed resource for professionals in the field.
Introduction to PARP1 and this compound
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1] Upon detecting DNA strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[2][3] This process, known as PARylation, utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate and serves to recruit other DNA repair factors to the site of damage, facilitating processes like base excision repair (BER) and single-strand break repair (SSBR).[3][4]
This compound (3-AB) is a well-characterized and potent inhibitor of PARP enzymes.[5] As one of the earliest discovered PARP inhibitors, it has been instrumental in elucidating the biological functions of PARP1.[4] It acts as a competitive inhibitor, providing a valuable tool for investigating the consequences of PARP1 inhibition in various cellular contexts, from DNA repair and cell death to inflammation and transcriptional regulation.[2][6][7]
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits PARP1 is through competitive inhibition with respect to the enzyme's substrate, NAD⁺.[7]
-
Structural Mimicry : The chemical structure of 3-AB mimics the nicotinamide moiety of NAD⁺. This allows it to bind to the nicotinamide-binding pocket within the catalytic domain of PARP1.[6][8]
-
Blocking Catalysis : By occupying the active site, 3-AB prevents NAD⁺ from binding and thereby blocks the transfer of ADP-ribose units to target proteins.[6][7] This suppresses the formation of PAR polymers (PARylation), which is the principal enzymatic activity of PARP1.[9]
-
Consequences of Inhibition : The inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage.[3] This leads to an accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more cytotoxic double-strand breaks.[10][11] Furthermore, in situations of extreme DNA damage, PARP1 hyperactivation can lead to severe depletion of cellular NAD⁺ and ATP pools, culminating in a necrotic form of cell death known as parthanatos.[9] By blocking this overactivation, 3-AB can be protective in certain contexts, such as ischemia-reperfusion injury.[6][7]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of 3-AB against PARP is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions and cell type used.
| Inhibitor | Target | IC50 Value | Assay/Cell Type | Reference |
| This compound | PARP | ~50 nM | CHO cells | [5][6][12][13] |
| This compound | PARP | ~30 µM | Biochemical Assay | [14] |
| This compound | Poly ADP-Ribose Synthetase | 50 µM (90% inhibition) | Biochemical Assay | [9] |
Note: The significant variation in reported IC50 values highlights the differences between cell-based and biochemical assays. The lower nanomolar value reflects potency within a cellular context, while micromolar values are common in purified enzyme assays.
Signaling Pathways and Cellular Processes Modulated by 3-AB
Role in DNA Damage Response
PARP1 is a first responder to DNA single-strand breaks (SSBs).[1] Its inhibition by 3-AB has profound effects on genome integrity. By preventing PARylation, 3-AB delays the rejoining of DNA strand breaks, effectively stalling the repair process.[10][11] This disruption of the DNA damage response is a key mechanism by which PARP inhibitors can enhance the cytotoxicity of DNA-damaging agents like alkylating agents and ionizing radiation.[7]
Caption: Inhibition of PARP1-mediated DNA repair by this compound.
Regulation of Cell Death Pathways
3-AB influences multiple cell death modalities, primarily by modulating PARP1's role in cellular energy homeostasis and apoptosis.
-
Prevention of Parthanatos : Excessive DNA damage triggers PARP1 hyperactivation, leading to rapid depletion of NAD⁺ and ATP, which culminates in cell death known as parthanatos.[9][15] 3-AB can prevent this energy crisis and subsequent cell death by inhibiting PARP1.[9][16] This is particularly relevant in conditions like ischemia-reperfusion injury and neurodegenerative disorders.[6][9]
-
Modulation of Apoptosis : By preventing the repair of DNA damage, 3-AB can enhance apoptosis induced by genotoxic agents.[14] However, in some models, 3-AB has been shown to protect against apoptosis. For instance, it can prevent UV-B-induced apoptosis by affecting the cytoskeleton and cell adhesion.[17] It can also inhibit apoptosis in a caspase-independent manner.[5]
Caption: this compound prevents Parthanatos by inhibiting PARP1 hyperactivation.
Influence on Cell Cycle Control
PARP1 activity is also linked to cell cycle regulation. Studies have shown that 3-AB can suppress the G1 cell cycle arrest that typically occurs after gamma-irradiation.[18][19] This effect may be mediated through the partial inhibition of p53-dependent transcriptional activation of downstream targets like Waf1/Cip1/p21 and Mdm2.[18][19] This suggests that PARylation is involved in the signal transduction cascade downstream of p53 following DNA damage.[19]
Detailed Experimental Protocols
PARP Activity Assay (Radiometric)
This protocol measures PARP activity by quantifying the incorporation of radiolabeled NAD⁺ into acid-precipitable macromolecules.[12][13]
Materials:
-
Cell lysate or purified PARP1 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
[³²P]-NAD⁺ or [³H]-NAD⁺
-
This compound (for inhibitor control)
-
Ice-cold 20% Trichloroacetic Acid (TCA)
-
Ice-cold 10% Trichloroacetic Acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix for each sample. For a 50 µL final volume, combine:
-
25 µL of 2x Assay Buffer
-
5 µL of Activated DNA (1 mg/mL)
-
5 µL of cell lysate (containing ~20 µg of protein) or purified PARP1
-
5 µL of 3-AB or vehicle control at desired concentrations
-
5 µL of distilled water
-
-
Initiate Reaction: Add 5 µL of radiolabeled NAD⁺ (e.g., 1 µCi [³²P]-NAD⁺) to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 10-60 minutes.[12][13]
-
Precipitation: Stop the reaction by adding 200 µL of ice-cold 20% TCA. Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Washing: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Carefully aspirate the supernatant. Wash the pellet twice with 1 mL of ice-cold 10% TCA, centrifuging after each wash.
-
Quantification: Resuspend the final pellet in 100 µL of 2% SDS or a suitable solubilizing agent. Transfer the solution to a scintillation vial, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.
-
Analysis: Compare the counts per minute (CPM) in samples treated with 3-AB to the vehicle control to determine the percent inhibition of PARP activity.
Cell Viability Assay (CCK-8)
This protocol assesses the effect of 3-AB on cell viability, particularly in combination with a DNA-damaging agent.[9]
Materials:
-
HEI-OC1 cells (or other cell line of interest)
-
Complete culture medium
-
96-well cell culture plates
-
This compound (3-AB)
-
DNA-damaging agent (e.g., H₂O₂, MMS, or blast overpressure exposure)
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat a subset of wells with various concentrations of 3-AB (e.g., 1 µM to 10 mM) for 1-2 hours.
-
Expose the cells to the DNA-damaging agent (e.g., add H₂O₂ to a final concentration of 400 µM) in the continued presence or absence of 3-AB.[12]
-
Include appropriate controls: untreated cells, cells treated with 3-AB alone, and cells treated with the damaging agent alone.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).[9]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability for each condition.
Western Blotting for PARP1 and PAR Levels
This protocol is used to measure changes in PARP1 protein expression and its activity (PAR polymer formation).[9]
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP1, anti-PAR, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1 at 1:1000, anti-PAR at 1:1000, or anti-β-Actin at 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the levels of PARP1 and PAR to the β-Actin loading control. An increase in PAR signal indicates PARP activation, which should be diminished by 3-AB treatment.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for investigating the role of 3-AB in modulating the cellular response to a genotoxic agent.
Caption: Workflow for studying the effects of 3-AB on genotoxin-treated cells.
Conclusion
This compound remains a cornerstone tool for cellular and molecular biology research focused on PARP1. Its well-defined mechanism as a competitive inhibitor of NAD⁺ allows for the precise investigation of PARP1's role in a multitude of cellular functions. By inhibiting PARylation, 3-AB critically impairs DNA repair, modulates cell death pathways like parthanatos and apoptosis, and influences cell cycle progression. While newer, more potent, and selective PARP inhibitors have been developed for clinical applications, 3-AB's extensive history of use and broad characterization ensure its continued value in preclinical research. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their studies of PARP1 biology and its therapeutic implications.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chempaign.net [chempaign.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | PARP | TargetMol [targetmol.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 16. Prevention of adriamycin-induced interphase death by this compound and nicotinamide in a human promyelocytic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound protects cells from UV-B-induced apoptosis by acting on cytoskeleton and substrate adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
- 19. oatext.com [oatext.com]
3-Aminobenzamide and Its Effect on Apoptosis Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzamide (3-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), plays a multifaceted role in the regulation of apoptosis. By competitively binding to the NAD+ site of PARP enzymes, 3-AB prevents the extensive poly(ADP-ribosyl)ation (PARylation) of nuclear proteins that occurs in response to DNA damage. This inhibition has profound consequences on cellular fate, modulating both caspase-dependent and caspase-independent apoptotic pathways. This technical guide provides a comprehensive overview of the mechanisms through which 3-AB influences apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.
Introduction to this compound and PARP Inhibition
This compound is a small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARPs are crucial for cellular homeostasis, with their primary role being the detection and signaling of DNA single-strand breaks, thereby facilitating DNA repair. Upon detection of DNA damage, PARP-1, the most abundant and well-studied member of the family, undergoes a conformational change and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.
However, in the face of extensive DNA damage, hyperactivation of PARP-1 can lead to a rapid depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell death known as parthanatos. 3-AB, by mimicking the nicotinamide moiety of NAD+, competitively inhibits the catalytic activity of PARP, thus preventing this energy crisis and influencing the cell's decision to undergo apoptosis or other forms of cell death.[1][2]
Quantitative Data on this compound's Efficacy
The inhibitory and modulatory effects of this compound on PARP activity and apoptosis are dose-dependent and vary across different cell types and experimental conditions.
| Parameter | Cell Line/Model | Value/Effect | Reference |
| PARP Inhibition | |||
| IC50 | Chinese Hamster Ovary (CHO) cells | ~50 nM | [3][4] |
| IC50 | In vitro PARP assay | ~30 µM | [5] |
| PARP Activity Inhibition | CHO cells (>1 µM 3-AB) | >95% inhibition | [3][4] |
| PARP Activity Inhibition | HEI-OC1 auditory hair cells (50 µM 3-AB) | 90% inhibition | [6] |
| Apoptosis Modulation | |||
| DNA Fragmentation | Rat Retina (Ischemia/Reperfusion) | Inhibition of DNA laddering at 10 mM | [7] |
| Cell Viability | HEI-OC1 auditory hair cells (3 mM 3-AB, 24h) | Significant support of cell viability | [6] |
| Anti-apoptotic Effect | Gamma-irradiated rats | Protection against apoptosis at 5 and 10 mg/kg | [8] |
| Caspase-3 Expression | Gamma-irradiated rats | Reduction in increased Caspase-3 expression at 5 and 10 mg/kg | [8] |
Core Signaling Pathways Modulated by this compound
The influence of 3-AB on apoptosis is primarily mediated through its inhibition of PARP, which has downstream effects on several key signaling pathways.
PARP-Mediated Cell Death (Parthanatos) and its Inhibition by 3-AB
Under conditions of severe DNA damage, the hyperactivation of PARP-1 leads to a rapid depletion of cellular NAD+ and, consequently, ATP. This energy crisis results in mitochondrial dysfunction and the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to induce caspase-independent cell death, termed parthanatos. 3-AB blocks this pathway at its inception by preventing PARP hyperactivation, thereby preserving cellular energy stores and preventing AIF translocation.
Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic apoptosis pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeability of the mitochondrial outer membrane. Pro-apoptotic members, such as Bax, promote the release of cytochrome c from the mitochondria, which then activates the caspase cascade. Anti-apoptotic members, like Bcl-2, prevent this release. 3-AB has been shown to influence the expression of Bcl-2 family proteins, although the effects can be context-dependent. In some models, 3-AB treatment leads to an upregulation of the anti-apoptotic Bcl-2 and a downregulation of the pro-apoptotic Bax, thereby promoting cell survival.
Crosstalk with the Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway. While 3-AB's primary effects are on the intrinsic and PARP-mediated pathways, its ability to preserve cellular ATP levels can influence the cell's ability to execute the energy-dependent process of apoptosis initiated by the extrinsic pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on apoptosis.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Workflow:
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[9]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound, with or without an apoptosis-inducing agent.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Induce apoptosis in cell cultures with and without 3-AB treatment.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.[11]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[12]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[13]
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Workflow:
Protocol:
-
Induce apoptosis and treat cells with 3-AB.
-
Collect 1-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.[14]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[14]
-
Determine protein concentration of the lysates.
-
Add 50-200 µg of protein per well of a 96-well plate. Adjust volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[14]
-
Add 5 µL of 4 mM DEVD-pNA substrate.[14]
-
Incubate at 37°C for 1-2 hours.[14]
-
Read the absorbance at 405 nm using a microplate reader.
Western Blotting for PARP Cleavage and Bcl-2 Family Proteins
This technique is used to detect the cleavage of PARP by caspases, a hallmark of apoptosis, and to assess the expression levels of Bcl-2 family proteins.
Workflow:
Protocol:
-
Prepare cell lysates from treated and control cells using RIPA buffer.[15]
-
Determine protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP (to detect both full-length 116 kDa and cleaved 89 kDa fragments), Bcl-2, Bax, or AIF overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Workflow:
Protocol:
-
Culture cells in a 96-well plate, chamber slides, or culture dish.[17]
-
Treat cells with 3-AB and/or an apoptosis-inducing agent.
-
Add JC-1 staining solution (final concentration 2 µM) to the cells and incubate at 37°C for 15-30 minutes.[18]
-
Wash the cells twice with assay buffer.[19]
-
Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.[17]
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).
-
Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, Ex/Em ~514/529 nm).
-
Conclusion
This compound is a powerful tool for studying the intricate pathways of apoptosis. Its primary role as a PARP inhibitor places it at a critical juncture in the cellular response to DNA damage, allowing it to prevent the catastrophic energy depletion that leads to parthanatos and to modulate the delicate balance of pro- and anti-apoptotic signals in the intrinsic pathway. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of modulating PARP activity in the context of apoptosis. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies for a range of diseases, from cancer to neurodegenerative disorders.
References
- 1. broadpharm.com [broadpharm.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempaign.net [chempaign.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-apoptotic effect of this compound, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. abcam.com [abcam.com]
- 15. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem-agilent.com [chem-agilent.com]
The Role of 3-Aminobenzamide in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminobenzamide (3-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), plays a significant role in inducing cell cycle arrest, primarily at the G2/M checkpoint, and to a lesser extent, at the G1 checkpoint. Its mechanism of action is intrinsically linked to the cellular DNA Damage Response (DDR). By inhibiting PARP-mediated repair of single-strand DNA breaks (SSBs), 3-AB leads to the accumulation of these lesions. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). The persistence of DSBs triggers the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling cascades. These pathways, in turn, activate downstream effector kinases, Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), which orchestrate a halt in cell cycle progression to allow for DNA repair. This guide provides an in-depth technical overview of the molecular mechanisms underlying 3-AB-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: PARP Inhibition and DNA Damage Accumulation
This compound competitively inhibits the enzymatic activity of PARP, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[1] Inhibition of PARP by 3-AB leads to the accumulation of unrepaired SSBs. When the cell enters the S phase, the replication machinery encounters these SSBs, leading to the collapse of replication forks and the formation of DSBs.[2][3] It is the accumulation of these DSBs that serves as the primary signal for the activation of the DNA Damage Response (DDR) and subsequent cell cycle arrest.
Signaling Pathways in this compound-Induced Cell Cycle Arrest
The cellular response to 3-AB-induced DNA damage is primarily mediated by the ATM/ATR and Chk1/Chk2 signaling pathways.
G1 Checkpoint Arrest
In response to DNA damage, 3-AB can influence the G1 checkpoint, largely through the p53 signaling pathway. PARP activity has been implicated in the transcriptional activation of p53 downstream targets.[4] Inhibition of PARP by 3-AB has been shown to suppress the induction of p21 (Waf1/Cip1) and Mdm2, both of which are critical for p53-mediated G1 arrest.[5] However, the effect of 3-AB on G1 arrest can be cell-type dependent and is often less pronounced than its impact on the G2/M checkpoint.[4]
G2/M Checkpoint Arrest
The most significant effect of this compound on the cell cycle is the potentiation of G2/M arrest.[3][6] This is a direct consequence of the accumulation of DSBs during the S and G2 phases.
The signaling cascade leading to G2/M arrest is as follows:
-
ATM/ATR Activation: DSBs are recognized by the MRN complex (Mre11-Rad50-Nbs1), which recruits and activates the ATM kinase. Stalled replication forks and regions of single-stranded DNA resulting from DSB processing activate the ATR kinase.[7][8]
-
Chk1/Chk2 Activation: Activated ATM and ATR phosphorylate and activate the downstream effector kinases, Chk1 and Chk2.[9]
-
Inhibition of Cyclin B1-CDK1 Complex: The active Cyclin B1-CDK1 complex is the master regulator of entry into mitosis. Activated Chk1 and Chk2 inhibit this complex through multiple mechanisms:
-
CDC25 Phosphatase Inhibition: Chk1 and Chk2 phosphorylate and inactivate the CDC25 family of phosphatases. CDC25 is responsible for removing inhibitory phosphates from CDK1, a necessary step for its activation.[10]
-
Wee1/Myt1 Kinase Activation: The DNA damage checkpoint can also lead to the activation of Wee1 and Myt1 kinases, which add inhibitory phosphates to CDK1.[11]
-
Cyclin B1 Sequestration: In some contexts, p21 can mediate the nuclear retention of inactive Cyclin B1-CDK1 complexes, preventing their activation and access to cytoplasmic and centrosomal substrates.[11]
-
This concerted inhibition of the Cyclin B1-CDK1 complex prevents the cell from entering mitosis, leading to a sustained G2 arrest.
Quantitative Data on this compound-Induced Cell Cycle Arrest
The following tables summarize quantitative data from studies investigating the effects of this compound on cell cycle distribution.
Table 1: Effect of this compound on Cell Cycle Distribution in Chinese Hamster Ovary (CHO) Cells
| Treatment Condition | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| Control | 55 | 35 | 10 | [12] |
| 10 mM 3-AB (54h) | Delayed entry | Extended | Increased | [12] |
Note: The referenced study reported a dose-dependent overall cell cycle delay approaching 9 hours after a 54-hour exposure to 10 mM 3-AB, with an extended S phase and a delay in entry into S phase.
Table 2: Effect of this compound in Combination with Gamma-Irradiation on Cell Cycle Arrest in Mouse Embryonic Fibroblasts
| Treatment Condition | % G1 Arrest | % G2 Arrest | Reference |
| Gamma-Irradiation | Observed | Observed | [4] |
| 4 mM 3-AB + Gamma-Irradiation | Decreased | Enhanced | [4] |
Note: This study highlights that 3-AB pretreatment suppresses G1 arrest while enhancing G2 arrest following gamma-irradiation.
Table 3: Inhibition of PARP Activity by this compound
| Cell Line | 3-AB Concentration | % Inhibition of NAD Decrease | Reference |
| C3D2F1 3T3-a | 1 mM | ~40% | [13] |
| C3D2F1 3T3-a | 4 mM | ~100% | [13] |
Note: The decrease in intracellular NAD+ levels following DNA damage is an indicator of PARP activity. 3-AB effectively prevents this decrease, confirming its inhibitory action on PARP.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound (3-AB)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the desired concentration of 3-AB for the specified duration. Include appropriate vehicle controls.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS.
-
Fixation: Centrifuge the cells again and resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (overnight is recommended).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA. Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting the fluorescence data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle-Related Proteins
This protocol describes the detection of key proteins involved in cell cycle regulation, such as p21, Cyclin B1, and CDK1, by Western blotting.
Procedure:
-
Protein Extraction: Following treatment with 3-AB, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p21, anti-Cyclin B1, anti-CDK1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
PARP Activity Assay
This assay measures the activity of PARP by quantifying the incorporation of NAD+ into acid-precipitable macromolecules.
Procedure:
-
Cell Permeabilization: Treat cells with a permeabilization buffer containing digitonin to allow entry of the assay components.
-
Reaction Mix: Prepare a reaction mix containing biotinylated NAD+, activated DNA (to stimulate PARP activity), and a reaction buffer.
-
Incubation: Add the reaction mix to the permeabilized cells and incubate at 37°C to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of nuclear proteins.
-
Stopping the Reaction: Stop the reaction by adding a high concentration of this compound or by acid precipitation.
-
Detection: The incorporated biotinylated ADP-ribose can be detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate. The signal intensity is proportional to the PARP activity.
Immunofluorescence for γH2AX
This protocol is for visualizing and quantifying the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Procedure:
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish. Treat with 3-AB as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.[15]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct γH2AX foci per nucleus can be quantified to assess the level of DNA double-strand breaks.
Conclusion
This compound serves as a powerful tool for studying the intricate relationship between DNA repair, DNA damage signaling, and cell cycle control. Its ability to inhibit PARP and consequently induce a robust G2/M arrest makes it a valuable compound for both basic research and as a potential adjunct in cancer therapy. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for professionals in the field to further explore and leverage the functions of this compound in their research and development endeavors.
References
- 1. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
- 6. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminobenzamide: A Technical Guide to its Application in Base Excision Repair Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzamide (3-AB) is a well-established and widely utilized small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Its ability to interfere with the cellular response to DNA damage has made it an invaluable tool for dissecting the intricacies of DNA repair pathways, particularly the Base Excision Repair (BER) system. This technical guide provides an in-depth overview of 3-AB, its mechanism of action, and its practical application in the study of BER, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Role of PARP in Base Excision Repair
Base Excision Repair is a crucial cellular mechanism for correcting single-base DNA damage, such as oxidation, deamination, and alkylation. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by an AP endonuclease, followed by DNA synthesis and ligation to restore the DNA strand's integrity.
Poly(ADP-ribose) polymerase 1 (PARP-1) plays a critical role in the BER pathway. Upon detecting a single-strand break (SSB), an intermediate in the BER process, PARP-1 binds to the DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, thereby facilitating the repair process.
This compound as a PARP Inhibitor
This compound functions as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+. By binding to the catalytic domain of PARP, 3-AB prevents the transfer of ADP-ribose units to target proteins, effectively blocking PARylation. This inhibition of PARP activity has profound consequences for BER and overall cellular function.
The inhibition of PARP by 3-AB leads to the trapping of PARP-1 on the DNA at the site of the single-strand break. This trapped PARP-DNA complex can be more cytotoxic than the unrepaired SSB itself, as it can interfere with DNA replication and lead to the formation of more complex and lethal double-strand breaks. This mechanism is the basis for the use of PARP inhibitors as anti-cancer agents, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data related to the activity and effects of this compound in various experimental settings.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~50 nM | Chinese Hamster Ovary (CHO) cells | [1][2] |
| IC50 | ~30 µM | In vitro PARP assay | [3] |
Table 2: Potentiation of DNA Damaging Agents by this compound
| DNA Damaging Agent | Cell Line | Potentiation Factor | Reference |
| Temozolomide | Mer+/MMR+ human tumor cells | 1.35- to 1.59-fold | |
| Temozolomide | Mer+/MMR- human tumor cells | 2.20- to 3.12-fold | [4] |
| Hydrogen Peroxide (H2O2) | Chinese Hamster Ovary (CHO) cells | Significant increase in cytotoxicity | |
| Methylmethanesulfonate (MMS) | Human cell lines | 1.7- to 3.8-fold | [5] |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Human cell lines | 1.7- to 3.8-fold | [5] |
Table 3: Effects of this compound on DNA Repair Kinetics
| DNA Damaging Agent | Cell Line | Effect on DNA Strand Break Rejoining | Reference |
| Hydrogen Peroxide (H2O2) | Chinese Hamster Ovary (CHO) cells | Slower and biphasic rejoining (t1/2 of ~10 and 36 min with 3-AB vs. ~5 min without) | [6] |
| Alkylating agents | Human fibroblasts | Delay in the rejoining of induced breaks | [7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study base excision repair are provided below.
PARP Activity Assay
This assay measures the enzymatic activity of PARP and its inhibition by 3-AB.
Materials:
-
PARP Assay Kit (e.g., Universal Colorimetric PARP Assay Kit)[8]
-
This compound (stock solution in ethanol)[9]
-
Cell or tissue extracts
-
96-well plate
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.
-
Blocking: Block the wells to prevent non-specific binding.
-
Inhibitor Addition: Serially dilute the this compound stock solution with 1X PARP Buffer and add to the designated wells. A typical concentration range for 3-AB is 2 µM to 10 mM.[8][9]
-
Ribosylation Reaction: Add the PARP enzyme (or cell/tissue extract containing PARP) and the PARP cocktail (containing biotinylated NAD+) to the wells. Do not premix the enzyme and the cocktail to avoid auto-ribosylation of PARP.[8]
-
Incubation: Incubate the plate at room temperature to allow the PARP-mediated ribosylation to occur.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to the wells, which will bind to the biotinylated PAR incorporated onto the histones.
-
Measure the signal using a plate reader. The signal intensity is proportional to the PARP activity.
-
-
Data Analysis: Calculate the percent inhibition of PARP activity by 3-AB compared to the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA strand breaks in individual cells. Pre-treatment with 3-AB can enhance the detection of DNA damage by inhibiting its repair.[10]
Materials:
-
Microscope slides
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: Treat cells with a DNA damaging agent in the presence or absence of this compound. Harvest the cells.
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[11]
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact DNA. The negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[11]
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using comet scoring software.
Cell Survival Assay
This assay determines the effect of this compound on the cytotoxicity of DNA damaging agents.
Materials:
-
Cell culture plates
-
Cell culture medium and supplements
-
DNA damaging agent of interest
-
This compound
-
Method for assessing cell viability (e.g., MTT assay, crystal violet staining, or clonogenic assay)
Protocol:
-
Cell Seeding: Seed cells into a multi-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with the DNA damaging agent at various concentrations, either alone or in combination with a fixed concentration of this compound. Include appropriate controls (untreated cells, cells treated with 3-AB alone).
-
Incubation: Incubate the cells for a specific period, allowing the treatment to take effect.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to the wells and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring the absorbance.
-
Crystal Violet Staining: Fix the cells and stain them with crystal violet. The dye stains the attached, viable cells. Elute the dye and measure the absorbance.
-
Clonogenic Assay: After treatment, re-plate a known number of cells and allow them to grow for 1-2 weeks to form colonies. Fix and stain the colonies, and count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the percentage of cell survival for each treatment condition relative to the untreated control. Plot the dose-response curves and determine the IC50 values. The potentiation factor can be calculated as the ratio of the IC50 of the DNA damaging agent alone to the IC50 in the presence of 3-AB.[4]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound in studying base excision repair.
Caption: The Base Excision Repair (BER) pathway for repairing single-base DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of cytotoxicity by this compound in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
Initial Characterization of 3-Aminobenzamide in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzamide (3-AB) is a first-generation small molecule inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage, facilitating DNA repair, and regulating genomic stability. In the context of oncology, the inhibition of PARP has emerged as a promising therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth overview of the initial characterization of 3-AB in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[1] Upon DNA damage, particularly single-strand breaks (SSBs), PARP is recruited to the site of the lesion and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors. By blocking the catalytic activity of PARP, 3-AB prevents the formation of PAR chains, thereby impairing the efficient repair of SSBs. Unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with compromised DSB repair pathways, such as homologous recombination deficiency (HRD), the accumulation of DSBs can trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.
Data Presentation
The following tables summarize the quantitative effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| CHO | Chinese Hamster Ovary | ~50 nM | [2] |
| General | Not Specified | ~30 µM |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | 3-AB Concentration | Effect | Quantitative Data | Reference |
| CHO | Chinese Hamster Ovary | 10 mM | Cell Cycle Delay | 9-hour delay after 54h exposure | [3] |
| C3D2F1 3T3-a | Mouse Embryonic Fibroblast | 4 mM | Suppression of G1 arrest | Not specified | [4] |
| U2OS | Human Osteosarcoma | Time- and dose-dependent | Suppression of cell growth, induction of apoptosis | Not specified | [1] |
| A431 | Human Epidermoid Carcinoma | Not specified | Antiproliferative, induces apoptosis | Not specified | [5] |
| HL-60 | Human Promyelocytic Leukemia | Not specified | Prevention of adriamycin-induced interphase death | Not specified | [6] |
Signaling Pathways
The inhibition of PARP by this compound has significant downstream consequences on cellular signaling pathways, most notably the p53 and TGF-β pathways, which are central to the regulation of cell cycle, apoptosis, and DNA repair.
PARP Inhibition and DNA Damage Response
The primary effect of 3-AB is the disruption of the DNA damage response (DDR). This can be visualized as a workflow.
Figure 1: Workflow of 3-AB's impact on the DNA damage response.
Crosstalk with p53 and TGF-β Signaling
PARP inhibition by 3-AB can influence the p53 and TGF-β signaling pathways. PARP1 is known to regulate the stability and activity of p53. Inhibition of PARP can lead to the accumulation of DNA damage, which in turn activates p53, leading to cell cycle arrest or apoptosis. The TGF-β pathway, which plays a dual role in cancer, can also be modulated by PARP activity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of adriamycin-induced interphase death by this compound and nicotinamide in a human promyelocytic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 3-Aminobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzamide (3-AB), a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant subject of investigation for its neuroprotective properties across a spectrum of neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and therapeutic potential of 3-AB. By competitively binding to the catalytic domain of PARP, 3-AB mitigates the detrimental overactivation of this enzyme, a key event in the pathophysiology of neuronal damage triggered by oxidative stress, inflammation, and excitotoxicity. This document summarizes the quantitative evidence of 3-AB's efficacy in preclinical models of cerebral ischemia, traumatic brain injury, neuroinflammation, Parkinson's disease, and Alzheimer's disease. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, critical signaling pathways modulated by 3-AB are visualized through detailed diagrams, offering a clear perspective on its molecular interactions. This guide is intended to be a comprehensive resource for researchers and drug development professionals dedicated to advancing novel neuroprotective strategies.
Introduction: The Role of PARP in Neurodegeneration
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair and the maintenance of genomic stability.[1] However, in the context of neurological insults such as stroke, trauma, and chronic neurodegenerative diseases, excessive DNA damage leads to the hyperactivation of PARP-1.[2][3] This overactivation initiates a cascade of detrimental events, including the depletion of cellular energy reserves (NAD+ and ATP), mitochondrial dysfunction, and ultimately, a form of programmed cell death known as parthanatos.[3][4] The inhibition of PARP-1 has therefore become a promising therapeutic strategy to interrupt this cell death pathway and confer neuroprotection.[2] this compound (3-AB) is a well-characterized, first-generation PARP inhibitor that has been instrumental in elucidating the role of PARP-1 in neuronal injury.[1][5]
Mechanism of Action of this compound
The primary mechanism of action of 3-AB is the competitive inhibition of PARP-1.[6] It achieves this by mimicking the nicotinamide moiety of the PARP-1 substrate, NAD+, thereby blocking the synthesis and attachment of poly(ADP-ribose) (PAR) chains to nuclear proteins.[1][6] This inhibition prevents the depletion of NAD+ and ATP, preserving cellular energy metabolism and mitigating the downstream consequences of PARP-1 hyperactivation.[3]
Beyond its direct enzymatic inhibition, 3-AB exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in neurodegeneration. These include the reduction of neuroinflammation, suppression of oxidative stress, and maintenance of blood-brain barrier integrity.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been demonstrated across a range of preclinical models. The following tables summarize the key quantitative findings from these studies.
| Model | Key Findings | Dosage/Concentration | Reference |
| Cerebral Ischemia (Mouse) | 30% decrease in infarct volume. | 40 mg/kg, i.p. | [7] |
| 72% decrease in myeloperoxidase (MPO) activity, an index of neutrophil infiltration. | 40 mg/kg, i.p. | [7] | |
| Bacterial Meningitis (Newborn Piglet) | Significant attenuation of increased cerebrospinal fluid (CSF) lactate concentration. | 30 mg/kg, i.v. | [8] |
| Significant attenuation of CSF leukocytosis. | 30 mg/kg, i.v. | [8] | |
| Significant attenuation of increased CSF tumor necrosis factor-alpha (TNF-α) level. | 30 mg/kg, i.v. | [8] | |
| Significant improvement in decreased brain ATP/phosphocreatine levels. | 30 mg/kg, i.v. | ||
| Parkinson's Disease (LPS-induced Rat Model) | Significant inhibition of the lipopolysaccharide (LPS)-induced increase in Evans blue content in the substantia nigra, indicating preserved blood-brain barrier integrity. | Not specified | [9] |
| Significant increase in the expression of tight junction-associated proteins claudin-5, occludin, and ZO-1. | Not specified | [9] | |
| Significant reduction in IL-1β and TNF-α content. | Not specified | [9] | |
| Auditory Hair Cell Injury (in vitro) | Significant reduction of oxidative stress markers (4HNE and 8OHdG). | 50 µM | [3] |
| Upregulation of Nrf2 and GCLC mRNA expression. | 50 µM | [3] | |
| Traumatic Brain Injury (Cryogenic Lesion, Rat) | Significant reduction in lesion volume. | 10 mg/kg, i.c.v. | [10] |
| Markedly diminished cortical poly(ADP-ribose) (PAR) immunoreactivity. | 10 mg/kg, i.c.v. | [10] |
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of 3-AB are mediated through its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Figure 1: Core mechanism of this compound in preventing Parthanatos.
Figure 2: 3-AB's role in mitigating neuroinflammation.
Figure 3: 3-AB's modulation of the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of the neuroprotective effects of this compound, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for neuronal cell cultures to assess the protective effects of 3-AB against neurotoxic insults.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, H2O2, MPP+) to the wells, with and without 3-AB pre-treatment. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation: Incubate the plate for the desired period (typically 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blotting for PARP-1 and Downstream Effectors
This protocol allows for the quantification of protein expression levels to assess the impact of 3-AB on specific signaling pathways.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP-1, anti-cleaved PARP-1, anti-Nrf2, anti-p-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in mRNA levels of target genes in response to 3-AB treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Gene-specific primers (see table below)
Primer Sequences (Mouse):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
|---|---|---|---|
| PARP-1 | AGG GAG AAG GAG AAG GAG AAG C | TGA GCA GCA GGT GAG AAT GAG | [11] |
| Nrf2 | TCT TGG GCT GCT GCT GAA G | GCT CTT CTG CTG CTG GAT G | [12] |
| GCLC | GAG GCA GCA GCA GCA GCA G | GCA GCA GCA GCA GCA GCA G | [12] |
| GAPDH | AGG TCG GTG TGA ACG GAT TTG | TGT AGA CCA TGT AGT TGA GGT CA |[3] |
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
In Vivo Blood-Brain Barrier Permeability Assay (Evans Blue Extravasation)
This protocol assesses the integrity of the blood-brain barrier in animal models.
Materials:
-
Evans blue dye (2% in saline)
-
Anesthetized animal model (e.g., rat with LPS-induced neuroinflammation)
-
Perfusion solution (e.g., saline)
-
Formamide or trichloroacetic acid (TCA) for dye extraction
-
Spectrophotometer or fluorometer
Procedure:
-
Animal Model and 3-AB Treatment: Induce the desired neurological injury in the animal model and administer this compound at the appropriate dose and time.
-
Evans Blue Injection: Inject Evans blue dye (e.g., 4 mL/kg) intravenously and allow it to circulate for a defined period (e.g., 1-2 hours).
-
Perfusion: Anesthetize the animal and perfuse transcardially with saline to remove the dye from the vasculature.
-
Brain Tissue Collection: Dissect the brain and specific regions of interest.
-
Dye Extraction: Homogenize the brain tissue in formamide or TCA and incubate (e.g., overnight at 60°C for formamide) to extract the extravasated dye.
-
Quantification: Centrifuge the homogenate and measure the absorbance (at 620 nm) or fluorescence (excitation ~620 nm, emission ~680 nm) of the supernatant.
-
Analysis: Calculate the amount of Evans blue dye per gram of brain tissue and compare between treatment groups.[13]
Discussion and Future Directions
The accumulated evidence strongly supports the neuroprotective potential of this compound. Its ability to inhibit PARP-1 and modulate downstream signaling pathways involved in cell death, inflammation, and oxidative stress makes it a valuable tool for both research and as a potential therapeutic agent. The quantitative data from various preclinical models consistently demonstrate its efficacy in reducing neuronal damage and improving functional outcomes.
However, as a first-generation PARP inhibitor, 3-AB has limitations, including its relatively low potency and potential for off-target effects compared to newer, more specific inhibitors. Future research should focus on several key areas:
-
Clinical Translation: While preclinical data are promising, the translation of these findings to human clinical trials for neurological disorders is a critical next step.
-
Combination Therapies: Investigating the synergistic effects of 3-AB with other neuroprotective agents could lead to more effective treatment strategies.
-
Chronic Neurodegenerative Diseases: While much of the research has focused on acute injuries, further studies are needed to evaluate the long-term efficacy of 3-AB in chronic conditions like Alzheimer's and Parkinson's diseases.
-
Biomarker Development: Identifying reliable biomarkers to monitor the in vivo activity of 3-AB and patient response would be invaluable for clinical development.
Conclusion
This compound stands as a foundational molecule in the exploration of PARP inhibition for neuroprotection. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative evidence of its efficacy, the signaling pathways it modulates, and detailed experimental protocols for its study. For researchers and drug development professionals, 3-AB continues to be a crucial tool for unraveling the complex mechanisms of neurodegeneration and for paving the way for the development of novel and effective neuroprotective therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Poly (ADP-ribose) polymerase-1 as a promising drug target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. chempaign.net [chempaign.net]
- 7. This compound reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a poly (ADP-ribose) synthetase inhibitor, attenuates the acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in the newborn piglet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of poly (ADP-ribose) polymerase inhibitor this compound on blood-brain barrier and dopaminergic neurons of rats with lipopolysaccharide-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. aging-us.com [aging-us.com]
- 13. researchgate.net [researchgate.net]
3-Aminobenzamide in Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-reperfusion (I/R) injury is a complex pathological process that paradoxically damages tissue upon the restoration of blood flow after a period of ischemia. A key mediator in this cellular damage is the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide (3-AB), a well-characterized inhibitor of PARP, has demonstrated significant protective effects across a range of preclinical I/R models. This technical guide provides an in-depth overview of the mechanism of action of 3-AB, detailed experimental protocols for its use in I/R research, a compilation of quantitative data from key studies, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: PARP Inhibition
Ischemia and subsequent reperfusion lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite.[1][2] These highly reactive molecules cause extensive damage to cellular components, including DNA single-strand breaks.[1][2] This DNA damage serves as a potent trigger for the activation of PARP.[1][3]
Under normal physiological conditions, PARP plays a crucial role in DNA repair. However, during the massive oxidative stress of I/R injury, PARP becomes overactivated. This hyperactivation initiates a detrimental cascade:
-
Energy Depletion: PARP utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on nuclear proteins.[4] Excessive PARP activation leads to a rapid depletion of the cellular NAD+ pool.
-
ATP Depletion: The depletion of NAD+, a critical coenzyme in glycolysis and the electron transport chain, severely impairs ATP production, leading to an energy crisis within the cell.[1][3]
-
Cell Death: The profound energy depletion ultimately results in cellular dysfunction and necrotic cell death.[5]
-
Inflammation: PARP activation also modulates inflammatory pathways, contributing to the recruitment of neutrophils and other inflammatory cells to the site of injury, further exacerbating tissue damage.[4][6][7]
This compound acts as a competitive inhibitor of PARP, preventing the synthesis of PAR and thereby averting the downstream consequences of PARP overactivation. By preserving cellular energy stores and reducing inflammation, 3-AB mitigates the extent of tissue damage in I/R injury.
Signaling Pathway of PARP-Mediated Cell Death in I/R Injury
Caption: PARP activation cascade in ischemia-reperfusion injury and the inhibitory action of this compound.
Quantitative Data on the Efficacy of this compound
The protective effects of 3-AB have been quantified across various preclinical models of I/R injury. The following tables summarize key findings.
Table 1: Myocardial Ischemia-Reperfusion Injury
| Parameter | Species | Model | Treatment | Control Group Result | 3-AB Treated Group Result | Percent Change | Reference(s) |
| Infarct Size (% of Area at Risk) | Rat | 1h LAD occlusion, 1h reperfusion | 10 mg/kg i.v. | 56.2 ± 6.4% | 36.0 ± 0.4% | -36% | [6] |
| Plasma Creatine Phosphokinase (U/L) | Rat | 1h LAD occlusion, 1h reperfusion | 10 mg/kg i.v. | ~1800 | ~800 | -56% | [6] |
| Myocardial Myeloperoxidase Activity (U/g tissue) | Rat | 1h LAD occlusion, 1h reperfusion | 10 mg/kg i.v. | ~0.45 | ~0.20 | -56% | [6] |
| Myocardial ATP Levels (µmol/g tissue) | Rat | 1h LAD occlusion, 1h reperfusion | 10 mg/kg i.v. | ~1.8 | ~2.5 | +39% | [6] |
| Infarct Size (% of LV) | Rat | MI Model | 30 mg/kg i.p. | Data not specified | Significantly reduced | - | [8] |
Table 2: Cerebral Ischemia-Reperfusion Injury
| Parameter | Species | Model | Treatment | Control Group Result | 3-AB Treated Group Result | Percent Change | Reference(s) |
| Infarct Volume (mm³) | Mouse | 15min MCAO, 24h reperfusion | 40 mg/kg i.p. | Not specified | Not specified | -30% | [7] |
| Myeloperoxidase Activity (arbitrary units) | Mouse | 15min MCAO, 48h reperfusion | 40 mg/kg i.p. | Not specified | Not specified | -72% | [7] |
| Evans Blue Content (µg/g tissue) - Penumbra | Rat | 1.5h MCAO, 4.5h reperfusion | 10 mg/kg i.p. | ~5.0 | ~2.5 | -50% | [9][10] |
Table 3: Renal Ischemia-Reperfusion Injury
| Parameter | Species | Model | Treatment | Control Group Result | 3-AB Treated Group Result | Percent Change | Reference(s) |
| Serum Creatinine (mg/dL) | Rat | 60min bilateral ischemia, 6h reperfusion | 100 mg/kg/day i.p. for 14 days prior | ~2.5 | ~1.5 | -40% | [11][12][13] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Rat | 60min bilateral ischemia, 6h reperfusion | 100 mg/kg/day i.p. for 14 days prior | ~120 | ~80 | -33% | [11][12][13] |
| Serum Aspartate Aminotransferase (AST) (U/L) | Rat | 60min bilateral ischemia, 6h reperfusion | 100 mg/kg/day i.p. for 14 days prior | ~450 | ~300 | -33% | [11][12][13] |
Table 4: Other Ischemia-Reperfusion Injury Models
| Organ | Parameter | Species | Model | Treatment | Effect of 3-AB | Reference(s) |
| Retina | Retinal Damage | Rat | 60min elevated IOP | 3-100 mM intracameral infusion | Significantly ameliorated damage | [14] |
| Liver (distant injury from renal I/R) | Oxidative Stress Index (OSI) | Rat | Renal I/R | 10 mg/kg i.p. | Significantly decreased | [15] |
| Skeletal Muscle | Infarct Size (% of gracilis muscle) | Rabbit | 4h aortic occlusion, 3h reperfusion | 10 mg/kg i.v. | Significantly reduced | [5] |
Detailed Experimental Protocols
The following are representative protocols for inducing I/R injury and administering 3-AB, based on the cited literature.
Protocol 1: Myocardial Ischemia-Reperfusion in Rats[3][6]
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat (e.g., sodium pentobarbital, 60 mg/kg i.p.).
-
Surgical Procedure:
-
Intubate the trachea and provide artificial respiration.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) near its origin.
-
Confirm ischemia by observing the elevation of the S-T segment on an electrocardiogram (ECG) and paling of the myocardial tissue.
-
-
Ischemia Period: Maintain the occlusion for 60 minutes.
-
Reperfusion: Release the ligature to allow blood flow to resume. Confirm reperfusion by a decrease in the S-T segment elevation.
-
This compound Administration:
-
Dose: 10 mg/kg.
-
Route: Intravenous (i.v.) bolus via the femoral vein.
-
Timing: Administer 10 minutes prior to the onset of reperfusion. An infusion of 10 mg/kg/h can be maintained throughout the reperfusion period.
-
-
Reperfusion Period: Maintain reperfusion for 1 to 24 hours, depending on the study endpoints.
-
Outcome Measures:
-
Infarct Size Assessment: At the end of reperfusion, excise the heart. Perfuse with a triphenyltetrazolium chloride (TTC) solution to delineate the viable (red) and infarcted (pale) tissue.
-
Biochemical Analysis: Collect blood samples for measuring plasma creatine phosphokinase. Harvest heart tissue for myeloperoxidase (MPO) activity and ATP level determination.
-
Protocol 2: Focal Cerebral Ischemia-Reperfusion in Mice[7]
-
Animal Model: Male Swiss mice (25-30g).
-
Anesthesia: Anesthetize the mouse (e.g., chloral hydrate, 400 mg/kg i.p.).
-
Surgical Procedure (Intraluminal Suture Model):
-
Make a midline cervical incision to expose the left common carotid artery (CCA).
-
Introduce a nylon monofilament suture (e.g., 6-0) with a rounded tip into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia Period: Maintain the occlusion for 15 minutes.
-
Reperfusion: Withdraw the suture to restore blood flow.
-
This compound Administration:
-
Dose: 40 mg/kg.
-
Route: Intraperitoneal (i.p.).
-
Timing: Administer 15 minutes before the start of reperfusion.
-
-
Reperfusion Period: Maintain reperfusion for 24 to 48 hours.
-
Outcome Measures:
-
Infarct Volume: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain with TTC to visualize the infarct.
-
Neutrophil Infiltration: Measure MPO activity in brain tissue homogenates as an index of neutrophil infiltration.
-
Neurological Score: Assess neurological deficits using a standardized scoring system (e.g., grip test).
-
General Experimental Workflow
Caption: A generalized workflow for in vivo studies of this compound in ischemia-reperfusion injury models.
Conclusion and Future Directions
The evidence strongly supports the efficacy of this compound in mitigating ischemia-reperfusion injury across multiple organ systems in preclinical models. Its mechanism of action, centered on the inhibition of PARP, prevents the catastrophic energy depletion and inflammatory responses that characterize this form of tissue damage. The quantitative data consistently demonstrate significant reductions in infarct size and improvements in biochemical and functional markers of injury.
For drug development professionals, 3-AB serves as a crucial reference compound for the development of more potent and specific PARP inhibitors. Future research should focus on optimizing dosing and delivery strategies, exploring the therapeutic window for administration post-reperfusion, and ultimately translating these promising preclinical findings into clinical applications for conditions such as myocardial infarction, stroke, and organ transplantation. The detailed protocols and compiled data within this guide offer a solid foundation for researchers and scientists to build upon in the ongoing effort to combat the devastating effects of ischemia-reperfusion injury.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Protection against myocardial ischemia and reperfusion injury by this compound, an inhibitor of poly (ADP-ribose) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Poly(ADP-ribose) polymerase 1 (PARP-1) in Cardiovascular Diseases: The Therapeutic Potential of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the activity of poly(ADP ribose) synthetase reduces ischemia–reperfusion injury in the heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on ventricular function in infarct heart assessed by quantitative tissue velocity imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the Ultrastructure of Astrocytes and Microvessels After Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the Ultrastructure of Astrocytes and Microvessels After Focal Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of this compound, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effect of this compound, an inhibitor of poly (ADP-ribose) polymerase in distant liver injury induced by renal ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on 3-Aminobenzamide and Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning 3-Aminobenzamide (3-AB) and its complex, often paradoxical, role in the process of angiogenesis. As a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), 3-AB's influence on the formation of new blood vessels is of significant interest in fields ranging from oncology to regenerative medicine. This document synthesizes key findings, presents quantitative data, details experimental protocols, and visualizes the critical signaling pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction: PARP Inhibition and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a multi-step process crucial for embryonic development, wound healing, and tissue repair.[1][2] However, pathological angiogenesis is a hallmark of diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis.[1][3][4] The process is tightly regulated by a balance of pro- and anti-angiogenic factors, with the Vascular Endothelial Growth Factor (VEGF) family being one of the most critical drivers.[5][6]
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to cellular processes like DNA repair and cell death.[7][8] Upon detecting DNA damage, often induced by oxidative stress, PARP enzymes catalyze the synthesis of poly(ADP-ribose) chains on nuclear proteins, which is critical for recruiting DNA repair machinery.[8][9] Overactivation of PARP can lead to significant depletion of cellular NAD+ and ATP, ultimately causing cell death.[10] Small molecule inhibitors of PARP, such as this compound (3-AB), prevent this process and have been explored extensively in cancer therapy to induce synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA mutations.[3][9]
Recent research has uncovered a direct role for PARP activity in regulating endothelial cell proliferation, migration, and tube formation—the fundamental steps of angiogenesis.[3][7][11] Consequently, PARP inhibitors are being investigated as potential modulators of angiogenesis, with 3-AB serving as a foundational tool in these studies.[12]
The Dual Role of this compound in Angiogenesis
Foundational research reveals that 3-AB exerts a dose-dependent, dualistic effect on angiogenesis. While high concentrations are generally considered anti-angiogenic, low concentrations have been observed to stimulate specific steps of the process.
Anti-Angiogenic Effects (High-Dose)
At high concentrations (in the millimolar range, e.g., 1-5 mM), 3-AB and other structurally distinct PARP inhibitors have demonstrated clear anti-angiogenic effects.[3] This inhibition is typically achieved by hindering growth factor expression or by directly impeding the proliferative responses of endothelial cells to stimuli.[3] This anti-angiogenic property aligns with the therapeutic goal of many cancer treatments, where inhibiting tumor neovascularization can starve tumors of essential nutrients and oxygen.[1][11]
Pro-Angiogenic Effects (Low-Dose)
Conversely, studies using low concentrations of 3-AB have yielded surprising, seemingly pro-angiogenic results. A key study demonstrated that a low dose of 3-AB (50 μM) stimulates the formation of vascular-like tubes (tubulogenesis) by human umbilical vein endothelial cells (HUVECs) stimulated with fibroblast growth factor-2 (FGF2).[3][7][13] This effect is not a general promotion of angiogenesis but a specific modulation of its constituent steps. The same low concentration of 3-AB was found to significantly inhibit endothelial cell invasion (chemoinvasion).[3]
This paradoxical outcome is attributed to a differential regulation of proteolytic pathways. Low-dose 3-AB was found to decrease the activity of urokinase-type plasminogen activator (uPA), a key enzyme for cell invasion, while simultaneously enhancing the activity of matrix metalloprotease-2 (MMP-2), which is crucial for the remodeling and tubulogenesis phase.[3][7] These findings suggest that chemoinvasion and tubulogenesis are dependent on distinct proteolytic mechanisms and that low-dose PARP inhibition can unbalance these pathways.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on 3-AB and its effects on various aspects of angiogenesis and related cellular processes.
Table 1: Effects of this compound on In Vitro Angiogenesis Assays
| Parameter | Cell Type | Stimulant | 3-AB Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Chemoinvasion | HUVEC | FGF2 (10 ng/ml) | 50 µM | ~55% inhibition | [3] |
| Chemoinvasion | HUVEC | None (spontaneous) | 50 µM | ~55% inhibition | [3] |
| Tubulogenesis | HUVEC | FGF2 (10 ng/ml) | 50 µM | Stimulated | [3][7] |
| Cell Proliferation | Endothelial Cells | VEGF or PIGF | 0.5-1 µM (GPI 15427) | Abrogated | [11] |
| Migration | Endothelial Cells | VEGF or PIGF | 0.5-1 µM (GPI 15427) | Abrogated |[11] |
Table 2: Effects of this compound in In Vivo Models
| Model | Organism | 3-AB Dosage | Measurement | Observed Effect | Citation |
|---|---|---|---|---|---|
| Transient Focal Cerebral Ischemia | Mouse | 40 mg/kg | Infarct Volume | 30% decrease | [14] |
| Transient Focal Cerebral Ischemia | Mouse | 40 mg/kg | Neutrophil Infiltration (MPO Activity) | 72% decrease | [14] |
| Splanchnic Artery Occlusion | Rat | 10 mg/kg | Neutrophil Infiltration (MPO Activity) | Reduced | [15][16] |
| Excisional Wound Healing | Mouse (gamma-irradiated) | 50 µM (topical) | Rate of Wound Contraction | Marked acceleration |[17] |
Signaling Pathways and Mechanisms of Action
The effects of 3-AB on angiogenesis are rooted in its primary function as a PARP inhibitor and the subsequent downstream consequences on cellular signaling.
Core Mechanism: PARP Inhibition
3-AB functions by competitively inhibiting the PARP enzyme. This action prevents the depletion of cellular energy stores (NAD+ and ATP) that occurs during excessive PARP activation, which is often a response to oxidative stress and DNA damage.[8][10]
Caption: Core mechanism of this compound as a PARP inhibitor.
Dose-Dependent Modulation of Angiogenesis
The differential impact of 3-AB based on its concentration is critical. Low doses appear to fine-tune the activity of specific proteases involved in endothelial cell remodeling, while higher doses exert a more broadly inhibitory effect.
Caption: Dose-dependent effects of this compound on angiogenesis.
Contextual VEGF Signaling Pathway
While studies on 3-AB often use FGF2, the VEGF signaling pathway is the canonical driver of angiogenesis. Understanding this pathway provides a framework for hypothesizing where PARP inhibition might intersect with general angiogenic signaling. Key downstream cascades include the PI3K/AKT pathway for cell survival and the PLCγ/MAPK pathway for proliferation.[6][18]
Caption: Simplified overview of the canonical VEGF signaling pathway.
Key Experimental Protocols
Reproducible and robust assays are the cornerstone of angiogenesis research. The following sections detail the methodologies for the primary in vitro assays used to evaluate the effects of 3-AB.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, providing a rapid measure of in vitro angiogenesis.[2][19][20]
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.[3] Ensure the entire surface is covered.
-
Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to polymerize.[3]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media containing the desired stimulant (e.g., 10 ng/ml FGF2) and test compound (e.g., 50 µM 3-AB).[3]
-
Incubation: Seed 1.5 x 10⁴ cells onto the polymerized gel in each well.[3] Incubate at 37°C in a humidified incubator.
-
Monitoring & Imaging: Monitor tube formation over 4-24 hours.[3] Capture images at a defined time point (e.g., 4 hours) using an inverted microscope.[3]
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, or percent field occupancy of tubules using image analysis software (e.g., ImageJ).[3]
Caption: Experimental workflow for the in vitro tube formation assay.
Chemoinvasion Assay (Boyden Chamber Assay)
This assay measures the ability of endothelial cells to migrate through a layer of extracellular matrix toward a chemoattractant, modeling the invasion step of angiogenesis.[3]
Protocol:
-
Chamber Preparation: Use a Boyden chamber apparatus with inserts containing a porous membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a thin layer of Matrigel to simulate a basement membrane.
-
Chemoattractant: Add media containing the chemoattractant (e.g., FGF2) to the lower chamber.
-
Cell Seeding: Place endothelial cells, suspended in serum-free media with or without the test compound (3-AB), into the upper chamber.
-
Incubation: Incubate the chamber for a sufficient period (e.g., 6-24 hours) to allow for cell invasion.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of invasion. The results are often expressed as the number of cells migrated per field or as a percentage relative to the control.[3]
Conclusion and Future Perspectives
The foundational research on this compound establishes it as a valuable tool for dissecting the molecular mechanisms of angiogenesis. Its dose-dependent effects underscore the complexity of PARP's role in this process. While high concentrations of PARP inhibitors align with an anti-angiogenic strategy suitable for cancer therapy, the pro-tubulogenic effects of low concentrations raise important considerations for clinical applications, where maintaining specific plasma drug concentrations could be critical to avoid unintended stimulation of neovascularization.[3][7]
Future research should aim to further elucidate the downstream signaling pathways affected by PARP inhibition in endothelial cells, particularly how it cross-talks with major angiogenic pathways like VEGF and Angiopoietin/Tie2. Investigating the effects of newer, more specific PARP inhibitors will also be crucial. A deeper understanding of these mechanisms will be vital for the strategic development of PARP inhibitors as both anti-cancer agents and potential modulators of therapeutic angiogenesis in ischemic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product inhibitors of ocular angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(ADP-ribose) polymerase (PARP) inhibition or PARP-1 gene deletion reduces angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vascularcell.com [vascularcell.com]
- 14. This compound reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beneficial effects of this compound, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beneficial effects of this compound, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. VEGF signaling pathway | Abcam [abcam.com]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. ibidi.com [ibidi.com]
The Discovery of 3-Aminobenzamide: A Foundational PARP Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of 3-Aminobenzamide (3-AB) as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, key experimental data, and the methodologies used for its evaluation.
Core Concepts: PARP and the Role of this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and programmed cell death.[1] Upon detecting DNA damage, PARP enzymes, particularly PARP1, are activated and catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[2] This process, known as PARylation, facilitates the recruitment of DNA repair machinery. However, hyperactivation of PARP can lead to a significant depletion of cellular NAD+ and ATP, culminating in a form of programmed cell death known as parthanatos.[2]
This compound was one of the first synthetic inhibitors of PARP to be discovered.[3] Its chemical structure mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP.[4] This competitive inhibition prevents the synthesis of PAR, thereby blocking the downstream effects of PARP activation.[3][4] This action has made 3-AB an invaluable tool for studying the physiological roles of PARP and a foundational molecule in the development of PARP inhibitors as therapeutic agents, particularly in oncology.
Quantitative Data Summary
The inhibitory potency of this compound against PARP has been characterized by various parameters across different studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 | ~50 nM | Chinese Hamster Ovary (CHO) cells | [4][5] |
| IC50 | <50 nM | Chinese Hamster Ovary (CHO) cells | [6][7] |
| IC50 | ~30 µM | Not specified | [8] |
| Ki | <2 µM | Purified poly(ADP-ribose) synthetase | [9] |
Note: The significant variation in reported IC50 values may be attributable to different experimental conditions, such as the specific PARP enzyme isoform, the concentration of NAD+, and the assay methodology.
Table 2: Cellular Effects of this compound
| Effect | Concentration | Cell Line / Model | Reference |
| >95% PARP activity inhibition | >1 µM | Chinese Hamster Ovary (CHO) cells | [4][5] |
| 90% inhibition of Poly ADP-Ribose synthetase activity | 50 µM | Not specified | [2] |
| Significant amelioration of retinal ischemia/reperfusion damage | ≥3 mM | Rat model | [10] |
| Inhibition of apoptosis-characteristic DNA ladder pattern | 10 mM | Rat model of retinal ischemia | [10] |
| Sensitization of ovarian cancer cells to BMS-536924 | Various | OVCAR-3, OVCAR-4, SKOV-3, TOV-81D | [11] |
Signaling Pathways and Mechanisms of Action
The inhibitory action of this compound on PARP has significant downstream consequences on multiple cellular signaling pathways.
PARP-Mediated DNA Repair and Cell Death
Regulation of p53 and Cell Cycle Arrest
PARP activity has been linked to the stabilization of the tumor suppressor protein p53, a key regulator of the cell cycle. Inhibition of PARP by this compound can affect p53-dependent pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a PARP inhibitor.
PARP Activity Assay (Radiometric)
This assay measures PARP activity by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable macromolecules.[5][7]
Materials:
-
Cells or purified PARP enzyme
-
10x PARP Buffer (composition may vary, typically contains Tris-HCl, MgCl2, and DTT)
-
[³H]-NAD+ or [³²P]-NAD+
-
Activated DNA (e.g., nuclease-treated salmon sperm DNA)
-
Histones (e.g., Histone H1)
-
This compound (as inhibitor)
-
Ice-cold 5-20% Trichloroacetic Acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x PARP buffer, activated DNA, histones, and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add the cell lysate or purified PARP enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding radiolabeled NAD+.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).
-
Termination and Precipitation: Stop the reaction by adding ice-cold TCA.
-
Washing: Pellet the precipitate by centrifugation, remove the supernatant, and wash the pellet with TCA to remove unincorporated radiolabeled NAD+.
-
Quantification: Solubilize the pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PARP inhibition by comparing the radioactivity in the 3-AB-treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for PARP Cleavage and PARylation
Western blotting can be used to assess the inhibition of PARP activity by observing changes in PARylation and to detect apoptosis-induced PARP cleavage.[2][11]
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-PARP1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound as a PARP inhibitor.
Conclusion
This compound stands as a landmark discovery in the field of PARP inhibition. Its role as a competitive inhibitor of NAD+ has not only been instrumental in elucidating the complex functions of the PARP enzyme family but has also paved the way for the development of a new class of targeted cancer therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working to further explore the therapeutic potential of PARP inhibitors.
References
- 1. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chempaign.net [chempaign.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PARP | TargetMol [targetmol.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Novel inhibitors of poly(ADP-ribose) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for 3-Aminobenzamide in PARP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and programmed cell death.[1][2] Upon detecting DNA damage, PARP enzymes, particularly PARP1 and PARP2, are activated and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[3][4][5][6] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[5][7] 3-Aminobenzamide (3-AB) is a well-established and potent inhibitor of PARP activity.[8] It acts as a competitive inhibitor by mimicking the nicotinamide moiety of the PARP substrate, NAD+.[9] These application notes provide detailed protocols for utilizing 3-AB in both biochemical and cell-based PARP inhibition assays.
Mechanism of Action of this compound
This compound competitively binds to the nicotinamide-binding domain of PARP enzymes, preventing the transfer of ADP-ribose units from NAD+ to target proteins. This inhibition of PAR synthesis effectively blocks the downstream signaling cascade for DNA repair. In the context of cancer therapy, inhibiting PARP in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | Cell Line |
| This compound | PARP | ~50 nM | CHO (Chinese Hamster Ovary) |
Note: IC50 values can vary depending on the specific PARP family member, assay conditions, and cell line used.
Signaling Pathway
The following diagram illustrates the central role of PARP in the DNA damage response pathway and the point of inhibition by this compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols: Experimental Design for DNA Repair Studies Using 3-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzamide (3-AB) is a well-characterized small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are critical components of the DNA damage response (DDR), playing a key role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP, 3-AB effectively blocks the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of DNA damage.[1][2] This inhibitory action makes 3-AB a valuable tool for studying DNA repair mechanisms and for investigating its potential as a chemosensitizing agent in cancer therapy. These application notes provide detailed experimental designs and protocols for utilizing 3-AB in DNA repair studies.
Data Presentation
The following tables summarize key quantitative data for this compound in various experimental contexts.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 | Notes |
| Chinese Hamster Ovary (CHO) | PARP Inhibition | ~50 nM | Over 95% inhibition at concentrations >1 µM without significant cytotoxicity. |
| L1210 (Mouse Leukemia) | PARP Inhibition | - | 50-fold less potent than newer PARP inhibitors like PD 128763 and NU1025.[3] |
| A431 (Human Carcinoma) | Antiproliferative | Not specified | Inhibits cell growth and colony formation.[4] |
| Saos-2 (Human Osteosarcoma) | Cell Viability (MTT) | ~2 mM (after 96h) | Time and concentration-dependent effects.[5] |
| Various Human Tumor Cell Lines | Cytotoxicity (in combination with MMS) | Potentiation Factor: 1.7 - 3.8 | Potentiates the killing effect of the methylating agent methylmethanesulfonate (MMS).[5] |
Table 2: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound
| Cell Line Type | Mismatch Repair (MMR) Status | O6-alkylguanine-DNA alkyltransferase (AGT) Status | Fold Potentiation of TMZ Cytotoxicity by 3-AB (2 mM) |
| Mer+/MMR+ | Proficient | Proficient | 1.35 - 1.59 |
| Mer+/MMR- | Deficient | Proficient | 2.20 - 3.12 |
Data adapted from studies on various human tumor cell lines.[6][7]
Table 3: Effect of this compound on DNA Damage and Cellular NAD+ Levels
| Cell Type | DNA Damaging Agent | 3-AB Concentration | Effect on DNA Damage (Comet Assay) | Effect on Cellular NAD+ Levels |
| Chinese Hamster Ovary (CHO) | Hydrogen Peroxide (20 µM) | 5 mM | Slower and biphasic rejoining of single-strand breaks.[8] | Not specified |
| Rat Liver | Diethylnitrosamine | 600 mg/kg (in vivo) | Not specified | Prevents the reduction of NAD+ levels.[6][9] |
| C3D2F1 3T3-a (Mouse Fibroblast) | Gamma Irradiation (200 Gy) | 4 mM | Not specified | Suppresses the decrease in NAD+ levels by nearly 100%.[4][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways and concepts relevant to the use of this compound in DNA repair studies.
Caption: Role of PARP1 in the Base Excision Repair (BER) pathway and its inhibition by this compound.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.[11][12][13][14]
Experimental Workflow
Caption: A general experimental workflow for studying the effects of this compound on DNA repair.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound, alone or in combination with a DNA damaging agent.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (3-AB)
-
DNA damaging agent (e.g., Temozolomide, MMS, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
For single-agent studies, treat cells with a range of 3-AB concentrations.
-
For combination studies, pre-treat cells with a fixed concentration of 3-AB for a specified time (e.g., 1-2 hours) before adding a range of concentrations of the DNA damaging agent. Include appropriate controls (vehicle, 3-AB alone, DNA damaging agent alone).
-
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using appropriate software.
DNA Damage Quantification (Alkaline Comet Assay)
This protocol is used to measure DNA single-strand breaks and alkali-labile sites in individual cells.
Materials:
-
Treated and control cells
-
Microscope slides
-
Normal melting point (NMP) agarose (1% in PBS)
-
Low melting point (LMP) agarose (0.5% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Embedding: Mix cell suspension (approximately 1 x 10⁵ cells/mL) with 0.5% LMP agarose at a 1:10 ratio (v/v) and pipette onto the prepared slide. Allow to solidify on ice.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and high current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.[15][16][17][18]
PARP Activity Assay (NAD+ Quantification)
This protocol measures PARP activity by quantifying the cellular consumption of its substrate, NAD+.
Materials:
-
Treated and control cells
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
NAD+/NADH quantification kit or HPLC system
-
Microplate reader or HPLC instrument
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells with a specific volume of cold PCA (e.g., 0.6 M) to extract NAD+.
-
Neutralize the extract with K₂CO₃.
-
Centrifuge to remove the precipitate and collect the supernatant containing NAD+.
-
-
NAD+ Quantification:
-
Enzymatic Assay: Use a commercial NAD+/NADH quantification kit following the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a quantifiable colorimetric or fluorescent product.
-
HPLC Analysis: Alternatively, quantify NAD+ levels using a reverse-phase HPLC system with UV detection at 260 nm.[4][10]
-
-
Data Analysis: Normalize the NAD+ concentration to the total protein content of the cell lysate. Compare the NAD+ levels between different treatment groups. A decrease in NAD+ levels in response to a DNA damaging agent indicates PARP activation, and the prevention of this decrease by 3-AB confirms its inhibitory effect.[6][9]
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations:
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][23][24]
Conclusion
This compound is a versatile and potent tool for investigating the intricacies of DNA repair. The protocols and data presented in these application notes provide a comprehensive framework for designing and executing experiments to elucidate the role of PARP in cellular responses to DNA damage and to explore the therapeutic potential of PARP inhibition. By carefully selecting appropriate assays and experimental conditions, researchers can gain valuable insights into the molecular mechanisms underlying genome integrity and cancer biology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of temozolomide-induced cytotoxicity: a comparative study of the biological effects of poly(ADP-ribose) polymerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. Preventive effect of this compound on the reduction of NAD levels in rat liver following administration of diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventive Effect of 3‐Aminobenzamide on the Reduction of NAD Levels in Rat Liver Following Administration of Diethylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 19. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound is lethal to MMS-damaged human fibroblasts primarily during S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Factors modifying this compound cytotoxicity in normal and repair-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Synthetic Lethality in BRCA Deficient Cells with 3-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring specific DNA repair defects. One of the most successful examples of this approach is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the BRCA1 or BRCA2 genes. BRCA1 and BRCA2 are critical components of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. When BRCA function is lost, cells become heavily reliant on other DNA repair pathways, such as base excision repair (BER), where PARP plays a key role. Inhibition of PARP in these BRCA-deficient cells leads to the accumulation of cytotoxic DNA lesions that cannot be repaired, resulting in selective cell death, or synthetic lethality.
3-Aminobenzamide (3-AB) is a first-generation PARP inhibitor that has been instrumental in the initial exploration of this therapeutic strategy.[1] While newer, more potent PARP inhibitors such as Olaparib and Talazoparib have now entered clinical practice, 3-AB remains a valuable tool for in vitro studies to understand the fundamental mechanisms of synthetic lethality. It is important to note that due to its lower potency, the differential effect of 3-AB between BRCA-proficient and BRCA-deficient cells may be less pronounced compared to these newer agents.[2] In some contexts, 3-AB has been observed to have effects irrespective of BRCA mutation status.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate synthetic lethality in BRCA-deficient cancer cell lines.
Data Presentation
Table 1: Comparative IC50 Values of PARP Inhibitors in BRCA-Mutant vs. BRCA-Wild-Type Breast Cancer Cell Lines
| Cell Line | BRCA1/2 Status | PARP Inhibitor | IC50 (µM) |
| MDA-MB-436 | BRCA1 mutant | Olaparib | 4.7[4] |
| MDA-MB-436 | BRCA1 mutant | Talazoparib | 0.13[4] |
| HCC1937 | BRCA1 mutant | Olaparib | ~96[4] |
| HCC1937 | BRCA1 mutant | Talazoparib | 10[4] |
| MDA-MB-231 | BRCA wild-type | Olaparib | ≤20[4] |
| MDA-MB-231 | BRCA wild-type | Talazoparib | 0.48[4] |
| MDA-MB-468 | BRCA wild-type | Olaparib | <10[4] |
| MDA-MB-468 | BRCA wild-type | Talazoparib | 0.8[4] |
Table 2: Comparative IC50 Values of Olaparib in BRCA-Deficient vs. BRCA-Proficient Ovarian and Colorectal Cancer Cell Lines
| Cell Line | BRCA Status | IC50 of Olaparib (µM) |
| OVCAR8 | HRR-deficient (BRCA1 promoter methylation) | 2[5] |
| ES-2 | HRR-proficient | 25[5] |
| UWB1.289 | BRCA1-deficient | 0.690[6] |
| UWB1.289+BRCA1 | BRCA1-proficient (isogenic control) | 3.558[6] |
| DLD1 | BRCA2-proficient | >1.25 (viability at 1.25µM)[1] |
| DLD1 | BRCA2-deficient | <1.25 (reduced viability at 1.25µM)[1] |
Signaling Pathways and Logical Relationships
PARP Inhibition and Synthetic Lethality in BRCA Deficient Cells
Caption: PARP inhibition in BRCA proficient vs. deficient cells.
Experimental Workflow for Assessing Synthetic Lethality
Caption: High-level experimental workflow.
The Logic of Synthetic Lethality
Caption: Logical basis of synthetic lethality.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of this compound on BRCA-deficient and BRCA-proficient cell lines.
Materials:
-
BRCA-deficient cell line (e.g., HCC1937, MDA-MB-436)
-
BRCA-proficient cell line (e.g., MDA-MB-231, or an isogenic control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (3-AB)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of 3-AB in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., a range from 1 µM to 10 mM). A vehicle control (DMSO in medium) should also be prepared.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 3-AB or the vehicle control. Incubate the plate for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both cell lines.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
BRCA-deficient and proficient cells
-
6-well plates
-
This compound (3-AB)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with 3-AB at a concentration determined from the cell viability assay (e.g., the IC50 concentration for the BRCA-deficient line) for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI-negative cells are in early apoptosis. Annexin V-FITC positive, PI-positive cells are in late apoptosis or necrosis.
DNA Damage Assay (Alkaline Comet Assay)
This assay measures DNA single-strand breaks and alkali-labile sites, which are expected to accumulate in BRCA-deficient cells treated with a PARP inhibitor.
Materials:
-
BRCA-deficient and proficient cells
-
This compound (3-AB)
-
Comet assay kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer, neutralization buffer, DNA staining dye like SYBR Green)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with 3-AB at an appropriate concentration for a shorter duration (e.g., 24 hours) to induce DNA damage before widespread cell death occurs.
-
Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail moment).
Conclusion
The protocols and information provided in these application notes offer a framework for investigating the synthetic lethal relationship between PARP inhibition by this compound and BRCA deficiency. While 3-AB is a useful tool for proof-of-concept studies, researchers should be mindful of its lower potency compared to newer PARP inhibitors when interpreting results. The successful application of these methods will contribute to a deeper understanding of the molecular mechanisms underlying synthetic lethality and may inform the development of novel cancer therapies.
References
- 1. embopress.org [embopress.org]
- 2. BRCA2-deficient CAPAN-1 cells are extremely sensitive to the inhibition of Poly (ADP-Ribose) polymerase: an issue of potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. mdpi.com [mdpi.com]
- 5. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of 3-Aminobenzamide for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzamide (3-AB) is a well-characterized and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are crucial in a variety of cellular processes, including DNA repair, cell death, and transcriptional regulation.[1] By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP, 3-AB effectively blocks the synthesis of poly(ADP-ribose) (PAR), a post-translational modification critical for the cellular response to DNA damage.[2][3] This inhibitory action makes 3-AB an invaluable tool in cancer research, neurodegenerative disease studies, and investigations into inflammatory processes. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of 3-AB for various in vitro cell culture experiments.
Data Presentation: Efficacious Concentrations of this compound
The optimal concentration of 3-AB is highly dependent on the cell type, the specific experimental endpoint, and the duration of treatment. The following tables summarize quantitative data from various studies to guide researchers in selecting an appropriate concentration range for their experiments.
Table 1: IC50 Values for PARP Inhibition
| Cell Line | IC50 Value | Reference |
| Chinese Hamster Ovary (CHO) | ~50 nM | [1][4] |
| C3H/10T1/2 Mouse Stem Cells | 5.4 µM | [5] |
Table 2: Effective Concentrations of this compound in Various In Vitro Applications
| Application | Cell Line | Concentration | Observed Effect | Reference |
| PARP Activity Inhibition | Chinese Hamster Ovary (CHO) | >1 µM | >95% inhibition of PARP activity | [1] |
| Inhibition of DNA Strand-Break Rejoining | Chinese Hamster Ovary (CHO) | 5 mM | Slower, biphasic rejoining of single-strand breaks | |
| Induction of Cell Lysis (Serum-Free) | HL-60 | 1 mM | 80-90% of cells lysed within 20 hours | [6] |
| Inhibition of Chemoinvasion | Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µM | Inhibition of spontaneous and FGF2-stimulated invasion | [7] |
| Stimulation of Tubulogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µM | Enhanced tube formation | [7] |
| Attenuation of Cardiac Fibrosis | Rat Cardiac Fibroblasts | 10 µM | Reduction in protein levels of FN and Col I | |
| Enhancement of G2 Arrest | Mouse Embryonic Fibroblast (Swiss 3T3, FM3A) | 4 mM | Dose-independent enhancement of G2 arrest after gamma-irradiation | [8] |
| Protection from Apoptosis | Human Melanoma (M14), Epithelial (A431) | Not specified | Prevents UV-B induced apoptosis | [9] |
| Recuperation from Blast Overpressure | HEI-OC1 Auditory Hair Cells | Not specified | Increased cell viability | [10] |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Damage and Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks. This compound intervenes by blocking the synthesis of PAR, which is essential for recruiting other DNA repair proteins to the site of damage.
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
General Experimental Workflow for In Vitro Screening
This diagram outlines a typical workflow for screening the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro cell-based assays with this compound.
Experimental Protocols
The following are detailed protocols for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of 3-AB on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (3-AB) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of 3-AB. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm or 590 nm using a plate reader.[11]
-
Data Analysis: Subtract the background absorbance from all readings and express the results as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (3-AB)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of 3-AB for the appropriate duration.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7][13] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
DNA Damage Assay (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA single-strand breaks.
Materials:
-
Cells of interest
-
This compound (3-AB)
-
Comet assay kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 3-AB and/or a DNA damaging agent. Harvest the cells.
-
Cell Embedding: Mix a small volume of cell suspension with low melting point agarose and quickly layer it onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the electrophoresis tank (typically ~25V, ~300mA) for 20-30 minutes.[14]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The migration of fragmented DNA away from the nucleus creates a "comet tail." Quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.[14]
In Vitro PARP Activity Assay
This protocol measures the enzymatic activity of PARP in cell lysates.
Materials:
-
Cell lysate
-
PARP Activity Assay Kit (typically containing activated DNA, NAD+, and a detection reagent)
-
This compound (as a positive control for inhibition)
-
96-well plate (black, clear bottom for fluorescent assays)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells according to the assay kit's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, activated DNA, and cell lysate to each well.
-
Inhibitor Addition: Add different concentrations of 3-AB to the appropriate wells. Include a "no inhibitor" control and a "no enzyme" background control.
-
Initiate Reaction: Add NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 60 minutes).[1]
-
Detection: Stop the reaction and add the detection reagent. Read the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of 3-AB compared to the "no inhibitor" control.
Conclusion
This compound is a versatile and potent tool for studying the role of PARP in various cellular processes. The optimal concentration for in vitro experiments is highly context-dependent. Researchers should carefully consider the cell type, the duration of the experiment, and the specific biological question being addressed. The information and protocols provided in these application notes serve as a comprehensive starting point for the effective use of this compound in cell culture experiments. It is always recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, one of poly(ADP-ribose)polymerase-1 inhibitors, rescuesapoptosisin rat models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chempaign.net [chempaign.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. kumc.edu [kumc.edu]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with 3-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzamide (3-AB) is a well-characterized inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP plays a critical role in DNA repair and cell death pathways.[2][4] While often utilized for its protective effects against apoptosis in certain cellular stress models like ischemia-reperfusion injury, 3-AB can also be a potent inducer of apoptosis, particularly in cancer cell lines.[5][6] This dual functionality makes it a valuable tool in apoptosis research and drug development.
The primary mechanism by which 3-AB induces apoptosis involves the competitive inhibition of PARP activity.[7] This inhibition disrupts the repair of DNA single-strand breaks, leading to the accumulation of DNA damage.[8] In cells with high levels of DNA damage, the inhibition of PARP can lead to a depletion of intracellular NAD+ and ATP, triggering a cellular energy crisis and subsequent activation of apoptotic pathways.[2][9] In some cellular contexts, this process is mediated by the activation of caspases, such as caspase-3.[5][6]
These application notes provide a comprehensive, step-by-step protocol for inducing apoptosis in cultured cells using this compound.
Data Presentation: Quantitative Summary
The following table summarizes typical experimental parameters for inducing apoptosis with this compound, compiled from various studies. It is important to note that optimal conditions can vary significantly between different cell lines and experimental setups.
| Cell Line Type | This compound Concentration | Incubation Time | Observed Effects | Reference |
| Human Osteosarcoma (Saos-2, MG-63) | 5 mM | 24 - 72 hours | Chromatin condensation, PARP and Lamin-B cleavage, caspase-3 processing, appearance of Bax. | [5][6] |
| Chinese Hamster Ovary (CHO) | >1 µM | Not specified | Over 95% inhibition of PARP activity. | [10] |
| Chinese Hamster Ovary (CHO) | 5 mM | 1 hour (post H2O2 treatment) | Potentiation of H2O2-induced cytotoxicity. | [8] |
| Human Promyelocytic Leukemia (HL-60) | Not specified | 6 hours | Abolished adriamycin-induced interphase death (protective effect). | [9] |
| Mouse Auditory Hair Cells (HEI-OC1) | 3 mM | 24 hours | Increased cell viability and proliferation following blast overpressure (protective effect). | [11] |
| Rat Model of Retinal Ischemia | 3 mM and above (intracameral infusion) | During 60 min ischemia | Ameliorated ischemic/reperfusion damage. | [3] |
| Rat Model of Spinal Cord Injury | Not specified (intrathecal injection) | Not specified | Inhibition of PARP-1 activation and subsequent apoptosis. | [12] |
Experimental Protocol: Induction of Apoptosis with this compound
This protocol provides a general framework for inducing apoptosis in adherent or suspension cell cultures. Optimization of 3-AB concentration and incubation time is crucial for each specific cell line and experimental goal.
I. Materials
-
This compound (powder, ≥99% purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Adherent or suspension cells of interest
-
Incubator (37°C, 5% CO2)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 colorimetric assay kit, TUNEL assay kit)
-
Microplate reader or flow cytometer
II. Reagent Preparation
-
This compound Stock Solution (e.g., 100 mM):
-
Dissolve the appropriate amount of this compound powder in sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 ml of a 100 mM stock solution of 3-AB (MW: 136.15 g/mol ), dissolve 13.615 mg in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
III. Cell Culture and Seeding
-
Culture the cells of interest in their recommended growth medium in a 37°C incubator with 5% CO2.
-
Passage the cells as necessary to maintain them in the logarithmic growth phase.
-
For the experiment, seed the cells at an appropriate density in multi-well plates, Petri dishes, or flasks. The seeding density should be optimized to ensure that the cells are not over-confluent at the end of the experiment. A typical starting point is 50-70% confluency for adherent cells at the time of treatment.
IV. Treatment with this compound
-
Allow the cells to adhere and stabilize for 12-24 hours after seeding.
-
Prepare a series of working concentrations of 3-AB by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 5 mM, 10 mM).
-
Include a vehicle control group treated with the same volume of medium containing DMSO at the highest concentration used for the 3-AB dilutions.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of 3-AB or the vehicle control.
-
Incubate the cells for the desired period. A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is recommended to determine the optimal incubation time for apoptosis induction.
V. Detection of Apoptosis
Apoptosis can be assessed using various methods. Below are outlines for common techniques.
A. Annexin V/Propidium Iodide Staining (Flow Cytometry)
-
Harvest the cells (both adherent and suspension) by trypsinization (if necessary) and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
B. Caspase-3 Activity Assay (Colorimetric)
-
Prepare cell lysates from both treated and control cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a microplate well containing the assay buffer and the DEVD-pNA substrate.[13]
-
Incubate the plate at 37°C for 1-2 hours.[13]
-
Measure the absorbance at 400 or 405 nm using a microplate reader.[13]
-
The increase in absorbance is proportional to the caspase-3 activity.
C. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescein-labeled dUTP, in a humidified chamber at 37°C.[12]
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of apoptosis.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Inducing Apoptosis with this compound
Caption: Experimental workflow for this compound-induced apoptosis.
References
- 1. This compound protects cells from UV-B-induced apoptosis by acting on cytoskeleton and substrate adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The effect of this compound, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, inhibitor of poly(ADP-ribose) polymerase, on human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempaign.net [chempaign.net]
- 8. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of adriamycin-induced interphase death by this compound and nicotinamide in a human promyelocytic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 12. e-century.us [e-century.us]
- 13. abcam.com [abcam.com]
Application Notes and Protocols: Establishing an Ischemia-Reperfusion Injury Model with 3-Aminobenzamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Ischemia-Reperfusion Injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This process is a significant cause of morbidity and mortality in various clinical scenarios, including myocardial infarction, stroke, and organ transplantation[1][2]. A key mechanism underlying IRI involves the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP) in response to extensive DNA damage triggered by reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated during reperfusion[3][4][5]. The activation of PARP leads to the depletion of cellular energy reserves (NAD+ and ATP), ultimately causing cell death[4][5]. 3-Aminobenzamide (3-AB) is a well-characterized inhibitor of PARP that has demonstrated significant protective effects in various preclinical models of IRI by mitigating this cellular energy crisis[3][5][6]. These application notes provide detailed protocols for establishing a rodent model of myocardial IRI and for evaluating the therapeutic efficacy of this compound.
Mechanism of Action: PARP Inhibition in IRI
During ischemia and subsequent reperfusion, the production of peroxynitrite and hydroxyl radicals leads to DNA single-strand breaks[3][5]. This DNA damage triggers the activation of PARP, which initiates a cellular suicide pathway by depleting energy stores[4][5]. This compound acts by competitively inhibiting the catalytic activity of PARP, thereby preventing the depletion of NAD+ and ATP, reducing neutrophil infiltration, and preserving cellular viability[3][7][8].
Caption: Signaling pathway of PARP activation in IRI and inhibition by this compound.
Experimental Workflow Overview
The overall experimental process involves inducing ischemia in a rodent model, administering the therapeutic agent (3-AB) typically before reperfusion, and subsequently assessing the extent of tissue injury through various endpoint analyses.
Caption: General experimental workflow for the IRI model with 3-AB treatment.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from preclinical studies evaluating the effect of this compound on key markers of ischemia-reperfusion injury.
Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers in Rats
| Parameter | Control (Ischemia-Reperfusion) | This compound Treatment | Percent Change | Reference |
|---|---|---|---|---|
| Infarct Size (% of Area at Risk) | ~55-60% (Estimated) | 36.0 ± 0.4% | ~35-40% Reduction | [7] |
| Plasma Creatine Phosphokinase (IU/L) | Markedly Increased | Significantly Blunted Increase | Reduction | [3][5] |
| Myocardial Myeloperoxidase (MPO) Activity (U/g tissue) | Markedly Increased | Significantly Reduced Increase | Reduction | [3][5][7] |
| Myocardial ATP Levels | Significantly Depleted | Partially Preserved | Preservation | [3][5] |
| Myocardial Contractility (dP/dt) | Depressed | Restored | Improvement |[9] |
Data derived from rat models of myocardial ischemia (1 hr) and reperfusion (1 hr). 3-AB administered at 10 mg/kg IV before reperfusion.[3][5][7]
Table 2: Neuroprotective Effects of this compound in a Mouse Cerebral IRI Model
| Parameter | Control (Ischemia-Reperfusion) | This compound Treatment | Percent Change | Reference |
|---|---|---|---|---|
| Infarct Volume | Baseline Infarction | 30% Decrease | 30% Reduction | [8] |
| Myeloperoxidase (MPO) Activity (Neutrophil Infiltration) | Peaked at 48h | 72% Decrease at 48h | 72% Reduction |[8] |
Data from a mouse model of transient focal cerebral ischemia (15 min) and reperfusion (24-48h). 3-AB administered at 40 mg/kg IP, 15 min before reperfusion.[8]
Experimental Protocols
Protocol 1: Myocardial Ischemia-Reperfusion (I/R) Model in Rats
This protocol describes the induction of myocardial I/R injury via ligation of the left anterior descending (LAD) coronary artery.[10][11][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)[11]
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP)[11]
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 6-0 polypropylene)[13]
-
Polyethylene tubing (PE-10)[13]
-
ECG monitoring system
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Pass a 6-0 polypropylene suture underneath the LAD artery.
-
Create a snare by threading the suture through a small piece of PE-10 tubing.
-
Induce ischemia by tightening the snare against the artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and blanching of the myocardial tissue.[11][14]
-
Maintain the ischemic period for the desired duration (e.g., 60 minutes).[3][5]
-
Initiate reperfusion by releasing the snare. Successful reperfusion is confirmed by the return of color to the myocardium and a decrease in the ST-segment elevation.[11]
-
Allow reperfusion for the specified time (e.g., 60 to 180 minutes).[3][15]
-
Close the chest in layers and allow the animal to recover if longer reperfusion times are required.
Protocol 2: this compound (3-AB) Administration
The timing and dosage of 3-AB are critical for its protective effects. It is most effective when administered just prior to the reperfusion phase.[4][7]
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile saline
-
Syringes and needles for administration
Procedure (Rat Myocardial IRI Model):
-
Prepare a stock solution of 3-AB in sterile saline.
-
Ten minutes before the planned reperfusion, administer 3-AB as an intravenous (IV) bolus at a dose of 10 mg/kg.[3][7][14]
-
For some protocols, the bolus is followed by a continuous infusion of 10 mg/kg/h during the reperfusion period to maintain therapeutic levels.[7][14]
-
For the vehicle control group, administer an equivalent volume of sterile saline using the same injection schedule.[7]
Protocol 3: Assessment of Myocardial Infarct Size (TTC Staining)
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from necrotic (pale/white) myocardial tissue.[13][16][17]
Materials:
-
1% TTC solution in phosphate buffer, pH 7.4
-
Phthalocyanine blue or Evans blue dye (for delineating area at risk)
-
10% neutral buffered formalin
-
Heart slicing block/matrix
Procedure:
-
At the end of the reperfusion period, re-anesthetize the animal.
-
To delineate the Area at Risk (AAR), re-occlude the LAD artery at the same location.
-
Inject Phthalocyanine blue dye (e.g., 5%) retrograde into the aorta to stain the non-ischemic (perfused) myocardium blue.[17][18]
-
Excise the heart rapidly and rinse with cold saline.
-
Remove the atria and right ventricle, and slice the left ventricle into 2-mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue, rich in dehydrogenase enzymes, will stain brick red, while the infarcted, necrotic tissue will remain unstained (pale white).[16]
-
Fix the stained slices in 10% formalin overnight to enhance contrast.
-
Image both sides of each slice using a high-resolution scanner or camera.
-
Use image analysis software (e.g., ImageJ) to quantify the total area of the left ventricle, the Area at Risk (AAR; non-blue area), and the Area of Necrosis (AON; TTC-negative/white area).
-
Calculate the infarct size as a percentage of the AAR: Infarct Size (%) = (AON / AAR) * 100.[13][17]
Protocol 4: Biochemical Assays
A. Creatine Kinase (CK) Activity: CK is released into the bloodstream from damaged cardiomyocytes.
-
Collect blood samples (e.g., via cardiac puncture) at the end of the experiment.
-
Separate plasma or serum by centrifugation.
-
Measure CK activity using a commercially available colorimetric assay kit according to the manufacturer's instructions.
B. Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in tissue is an index of neutrophil infiltration.[8]
-
Harvest myocardial tissue samples from the infarcted area.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a kinetic spectrophotometric assay based on the oxidation of a substrate like o-dianisidine dihydrochloride or tetramethylbenzidine.
Protocol 5: Histopathological Analysis (H&E Staining)
Hematoxylin and Eosin (H&E) staining is used to assess general tissue morphology, including cellular infiltration, edema, and necrosis.[19][20]
Procedure:
-
Fix heart tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin (stains nuclei blue/purple) followed by Eosin (stains cytoplasm and extracellular matrix pink/red).
-
Dehydrate the stained sections, clear with xylene, and coverslip.
-
Examine under a light microscope to assess morphological changes such as cardiomyocyte necrosis, inflammatory cell infiltration, and interstitial edema.
Protocol 6: Assessment of Oxidative Stress and Apoptosis
A. Lipid Peroxidation (TBARS Assay): This assay measures malondialdehyde (MDA), an end product of lipid peroxidation.[21][22]
-
Homogenize tissue samples in a suitable lysis buffer.
-
Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Briefly, the sample is reacted with thiobarbituric acid at high temperature to generate a colored product.
-
Measure the absorbance at ~532 nm and quantify MDA levels against a standard curve.[22]
B. Apoptosis Detection (TUNEL Assay): The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23]
-
Use paraffin-embedded tissue sections as prepared for histology.
-
Perform the TUNEL assay using a commercial kit, following the manufacturer’s protocol.
-
The assay labels the 3'-OH ends of fragmented DNA with a fluorescently labeled or biotinylated nucleotide.
-
Visualize the labeled nuclei using fluorescence microscopy or light microscopy (if using a chromogenic substrate).
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in a given area.[23]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. "Establishing a Myocardial Ischemia-Reperfusion Injury Model in Mice an" by Alexander Papa [digitalcommons.pcom.edu]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Protection against myocardial ischemia and reperfusion injury by this compound, an inhibitor of poly (ADP-ribose) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the activity of poly(ADP ribose) synthetase reduces ischemia–reperfusion injury in the heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of poly (ADP-ribose) polymerase activation by this compound in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of rat ischemia-reperfusion injury model [bio-protocol.org]
- 12. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 13. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. [Poly (ADP-ribose) polymerase inhibition attenuates ischemia/reperfusion induced myocardial injury in rat via reducing myocardial nuclear factor κB activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Intestinal Ischemia–Reperfusion Injury Using Diffuse Reflectance VIS-NIR Spectroscopy and Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 23. Inhibition of the activity of poly (ADP-ribose) polymerase reduces heart ischaemia/reperfusion injury via suppressing JNK-mediated AIF translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Performing an Angiogenesis Assay with 3-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-Aminobenzamide (3-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), in various angiogenesis assays. This document outlines the dual role of 3-AB in modulating angiogenesis, presents detailed protocols for key in vitro and ex vivo assays, and summarizes quantitative data to facilitate experimental design and data interpretation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The study of compounds that can modulate angiogenesis is a key area of research in drug development. This compound is a PARP inhibitor that has demonstrated complex, dose-dependent effects on angiogenesis.[3][4] While high doses of PARP inhibitors often exhibit anti-angiogenic properties, low concentrations of 3-AB have been shown to stimulate angiogenesis in certain contexts by modulating the expression of key proteases involved in extracellular matrix remodeling.[3][4]
These notes provide protocols for three commonly used angiogenesis assays: the in vitro Endothelial Cell Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo Chick Chorioallantoic Membrane (CAM) Assay.
Mechanism of Action: this compound in Angiogenesis
This compound's primary molecular target is PARP, an enzyme crucial for DNA repair, cell proliferation, and differentiation.[3][4] In the context of angiogenesis, PARP activity influences endothelial cell proliferation, migration, and tube formation.[3][4]
At low concentrations (e.g., 50 µM), 3-AB has been observed to promote angiogenesis in fibroblast growth factor-2 (FGF2)-stimulated human umbilical vein endothelial cells (HUVECs).[3][4] This pro-angiogenic effect is attributed to the differential regulation of two key proteolytic pathways:[3][4]
-
Urokinase-type Plasminogen Activator (uPA) System: 3-AB can decrease the activity of the uPA system, which is involved in fibrinolysis.[3]
-
Matrix Metalloproteinase-2 (MMP-2): Simultaneously, 3-AB can enhance the activity of MMP-2, a gelatinase that degrades the extracellular matrix, facilitating endothelial cell invasion and tube formation.[3]
This dual effect leads to an inhibition of chemoinvasion but a stimulation of tubulogenesis, highlighting the intricate role of PARP in regulating different stages of angiogenesis.[3][4]
Signaling Pathway
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound on angiogenesis-related parameters.
Table 1: Effect of this compound on In Vitro Angiogenesis.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Tube Formation | HUVEC | FGF2 + 3-AB | 50 µM | Stimulation of morphogenesis | [3] |
| Chemoinvasion | HUVEC | FGF2 + 3-AB | 50 µM | Inhibition of cell invasion | [3] |
| MMP-2 Activity | HUVEC | FGF2 + 3-AB | 50 µM | Increase in active MMP-2 form | [3] |
| uPA Activity | HUVEC | FGF2 + 3-AB | 50 µM | Inhibition of protease activity | [3] |
| uPA mRNA | HUVEC | FGF2 + 3-AB | 50 µM | Inhibition of mRNA amount |[3] |
Table 2: General Observations of PARP Inhibitors on Angiogenesis.
| PARP Inhibitor | Assay | Effect | Reference |
|---|---|---|---|
| GPI 15427 | Endothelial Cell Migration | Abrogated migration in response to VEGF | [5] |
| GPI 15427 | Tube Formation | Hampered formation of tubule-like networks | [5] |
| GPI 15427 | In vivo Matrigel Plug | Impaired angiogenesis | [5] |
| 3-AB, PJ34, etc. | Various | Anti-angiogenic effects at higher concentrations |[3] |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.[6][7][8][9]
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
This compound (stock solution)
-
FGF2 (stock solution)
-
Phosphate Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Inverted microscope with a camera
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate.[10] Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to polymerize.[3]
-
Cell Preparation: Culture HUVECs to 70-90% confluency. For the experiment, starve the cells in a basal medium without growth factors for 24 hours.[3]
-
Cell Treatment and Seeding: Harvest the starved HUVECs using trypsin/EDTA. Resuspend the cells in the basal medium. Pre-treat the cells with this compound (e.g., a final concentration of 50 µM) for 30 minutes.[3]
-
Seed the treated HUVECs (1.5 x 10^4 cells in 200 µL) onto the polymerized BME in the 96-well plate.[3] Include FGF2 (e.g., 10 ng/ml) in the medium to stimulate angiogenesis.[3]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.
-
Imaging and Quantification: Monitor tube formation over time. Capture images of the tube-like networks using an inverted microscope.[3] Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.[11]
Protocol 2: Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis by observing microvessel sprouting from a cross-section of an aorta embedded in a collagen matrix.[1][12][13]
-
Thoracic aorta from a rat or mouse
-
Collagen Type I solution
-
Endothelial cell basal medium supplemented with growth factors
-
48-well tissue culture plates
-
Surgical instruments (forceps, scalpels)
-
Stereomicroscope
-
This compound (stock solution)
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse.[14] Place it in cold sterile PBS. Under a stereomicroscope, carefully remove any surrounding fibro-adipose tissue.[14]
-
Ring Preparation: Section the cleaned aorta into 1-2 mm thick rings.[14]
-
Embedding in Collagen: Place a base layer of neutralized Collagen Type I solution in each well of a 48-well plate and allow it to polymerize at 37°C.[14] Place one aortic ring in the center of each well and cover it with another layer of collagen solution.[14] Incubate again at 37°C to fully embed the ring.
-
Treatment and Culture: Once the collagen has set, add endothelial cell medium containing the desired concentration of this compound and any pro-angiogenic stimuli.
-
Incubation and Maintenance: Culture the aortic rings for 7-14 days at 37°C and 5% CO2. Replace the medium every 2-3 days with fresh medium containing the test compound.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Capture images at regular intervals and quantify the extent of sprouting by measuring the length and number of sprouts.
Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.[15][16] It utilizes the highly vascularized membrane of a developing chick embryo.[17]
-
Fertilized chicken eggs
-
Egg incubator
-
Small scissors or a Dremel tool
-
Sterile sponges or implantable pellets
-
This compound solution
-
Stereomicroscope with a camera
References
- 1. In Vitro Angiogenesis Assay: Importance&Insights | Da-Ta Biotech [databiotech.co.il]
- 2. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) polymerase (PARP) inhibition or PARP-1 gene deletion reduces angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. ibidi.com [ibidi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 3-Aminobenzamide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of 3-Aminobenzamide (3-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), in mouse models. The following sections detail established dosages, administration routes, and experimental protocols to guide researchers in designing their in vivo studies.
Introduction
This compound (3-AB) is a competitive inhibitor of PARP enzymes, which play a critical role in DNA repair, genomic stability, and cell death. In various pathological conditions, such as ischemia-reperfusion injury and DNA damage, overactivation of PARP can lead to cellular energy depletion (NAD+ and ATP) and subsequent cell death. Inhibition of PARP by 3-AB has been shown to be protective in several disease models. This document outlines the practical aspects of using 3-AB in in vivo mouse studies.
Data Presentation: In Vivo Dosage and Administration of this compound in Mice
The following table summarizes quantitative data from various studies on the in vivo use of 3-AB in mice, providing a comparative overview of dosages, administration routes, and experimental contexts.
| Dosage | Administration Route | Frequency/Schedule | Mouse Strain | Experimental Model/Context | Key Findings | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour after CLP | Swiss albino | Cecal Ligation and Puncture (CLP)-induced septic shock | No significant effect on splanchnic ischemia or multiple organ injury in this model. | [1] |
| 20-320 mg/kg | Intraperitoneal (i.p.) | Single dose 15 minutes before reperfusion | Swiss | Transient focal cerebral ischemia | 40 mg/kg provided maximal neuroprotection, reducing infarct volume by 30% and decreasing neutrophil infiltration. | [2] |
| 30 mg/kg | Not specified | Every 8 hours, with the first dose 2 hours before genotoxin treatment | Not specified | Genotoxicity assays (with cyclophosphamide, 5-fluorouracil, zidovudine) | Enhanced the sensitivity of the peripheral blood micronucleus and comet assays. | [3] |
| 40 mg/kg | Intraperitoneal (i.p.) | Single dose 15 minutes before reperfusion | Swiss | Transient focal cerebral ischemia | Markedly reduced neutrophil infiltration. | [2] |
| 50 µM (topical cream) | Topical | Daily application | Swiss albino | Gamma-irradiated wound healing | Accelerated the rate of wound contraction and ameliorated oxidative/nitrosative stress. | |
| 10 mg/kg | Intravenous (i.v.) | Bolus injection 10 minutes before reperfusion, followed by infusion | Rat (Note: not mouse, but relevant) | Myocardial ischemia and reperfusion | Reduced myocardial infarct size and preserved myocardial ATP levels. | [4] |
| 30 mg/kg | Intravenous (i.v.) | Bolus injection 30 minutes before induction of meningitis | Newborn piglet (Note: not mouse, but relevant) | E. coli-induced meningitis | Attenuated acute inflammatory responses and brain injury. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a 3-AB solution for intraperitoneal administration in mice, based on commonly used vehicles and concentrations.
Materials:
-
This compound (powder)
-
Sterile, non-pyrogenic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 40 mg/kg) and the average weight of the mice, calculate the required concentration of the 3-AB solution. For a 25g mouse receiving a 40 mg/kg dose, the required amount of 3-AB is 1 mg. Assuming an injection volume of 100 µL, the required concentration is 10 mg/mL.
-
Weighing and Dissolving:
-
Accurately weigh the required amount of 3-AB powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline (0.9% NaCl) to the tube.
-
Vortex the solution thoroughly to dissolve the 3-AB. Gentle warming (to approximately 37°C) may aid in dissolution.[1]
-
-
Sterilization:
-
Draw the 3-AB solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube or directly into the administration syringe. This step removes any potential microbial contamination.
-
-
Storage and Handling:
-
It is recommended to prepare the 3-AB solution fresh on the day of use.[1]
-
If short-term storage is necessary, store the solution at 4°C, protected from light. For longer-term storage, consult solubility information for appropriate solvent and temperature, though fresh preparation is preferred for in vivo studies.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared and sterilized 3-AB solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. Ensure the animal is calm to minimize stress.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection:
-
Lift the mouse's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the 3-AB solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PARP Inhibition by this compound in Ischemia-Reperfusion Injury
Caption: PARP inhibition by 3-AB in ischemia-reperfusion.
General Experimental Workflow for In Vivo this compound Studies in Mice
Caption: Workflow for in vivo 3-AB studies in mice.
References
- 1. jcritintensivecare.org [jcritintensivecare.org]
- 2. This compound reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, a poly (ADP-ribose) synthetase inhibitor, attenuates the acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in the newborn piglet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comet Assay with 3-Aminobenzamide for Enhanced DNA Damage Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The single cell gel electrophoresis, or Comet Assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells. Its applications span genotoxicity testing, human biomonitoring, and studies of DNA repair mechanisms. The sensitivity of the assay can be significantly enhanced by incorporating 3-Aminobenzamide (3-AB), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, 3-AB delays the rejoining of these breaks, leading to a more pronounced "comet tail" and allowing for a more robust quantification of DNA damage, particularly when studying the effects of genotoxic agents or deficiencies in DNA repair pathways.[1][2] This document provides a detailed protocol for conducting the alkaline Comet Assay with the inclusion of this compound to assess and enhance the detection of DNA damage.
Introduction to this compound and its Role in the Comet Assay
This compound (3-AB) is a well-characterized inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[1] PARP1, in particular, is a key player in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks. Upon detecting a DNA strand break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, which in turn recruit other DNA repair proteins to the site of damage.
By inhibiting PARP activity, 3-AB prevents the efficient recruitment of repair machinery, leading to an accumulation of unrepaired single-strand breaks.[3] In the context of the Comet Assay, this delay in DNA repair results in a greater migration of fragmented DNA from the nucleus during electrophoresis, forming a larger and more intense comet tail. This enhancement effect makes the Comet Assay with 3-AB particularly useful for detecting low levels of DNA damage or for studying the kinetics of DNA repair. A study on CHO cells demonstrated that in the presence of 5 mM 3-AB, the rejoining of single-strand breaks was significantly slower.[4]
Key Signaling Pathway: PARP1 in Base Excision Repair
The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for a Comet Assay incorporating this compound involves cell culture, treatment with a genotoxic agent, incubation with 3-AB, and the core comet assay procedure.
Detailed Experimental Protocols
This protocol is designed for adherent mammalian cell lines and is based on the alkaline Comet Assay.[5]
Materials and Reagents
-
Cell Culture:
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
-
This compound (3-AB):
-
Stock solution (e.g., 100 mM in DMSO or water), store at -20°C
-
-
Genotoxic Agent:
-
e.g., Hydrogen peroxide (H₂O₂), Methyl methanesulfonate (MMS)
-
-
Comet Assay Reagents:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Microscope slides (pre-coated or frosted)
-
Lysis Solution (freshly prepared): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use.[5]
-
Alkaline Unwinding and Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA, pH > 13.[6]
-
Neutralization Buffer: 0.4 M Tris, pH 7.5
-
DNA Staining Solution: e.g., SYBR® Gold (1:10,000 dilution in TE buffer) or Propidium Iodide (2.5 µg/mL).[7]
-
Protocol Steps
1. Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the genotoxic agent for the appropriate duration. Include a vehicle control group.
-
Cytotoxicity Assessment: It is crucial to determine the cytotoxicity of both the genotoxic agent and 3-AB at the chosen concentrations to ensure that the observed DNA damage is not a result of apoptosis or necrosis. This can be assessed using methods like Trypan Blue exclusion or MTT assay in parallel experiments.
2. This compound Incubation
There are two common approaches for 3-AB treatment:
-
A) To Enhance Sensitivity (Pre-treatment):
-
Pre-incubate cells with 3-AB (e.g., 1-5 mM) for a defined period (e.g., 2 hours) before adding the genotoxic agent.[1]
-
Co-incubate the cells with both the genotoxic agent and 3-AB for the duration of the genotoxic treatment.
-
-
B) To Measure DNA Repair Inhibition (Post-treatment):
-
After treatment with the genotoxic agent, wash the cells twice with PBS.
-
Add fresh culture medium containing 3-AB (e.g., 4-5 mM).[2][4]
-
Incubate for various time points (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of DNA repair. A control group without 3-AB should be included to measure the normal repair rate.
-
3. Preparation of Comet Slides
-
Prepare a 1% NMP agarose solution in water and a 0.5% LMP agarose solution in PBS. Keep the LMP agarose at 37°C.
-
If not using pre-coated slides, dip clean microscope slides in the 1% NMP agarose, drain, and let them dry completely.
-
After the 3-AB incubation, detach the cells using trypsin, neutralize with medium, and centrifuge at 200 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose (at 37°C).
-
Quickly pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10-15 minutes to solidify the agarose.
4. Lysis
-
Gently remove the coverslips and immerse the slides in ice-cold Lysis Solution.
-
Incubate for at least 1 hour (or overnight) at 4°C, protected from light.
5. Alkaline Unwinding and Electrophoresis
-
Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are just covered.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.[3] These conditions may need to be optimized depending on the cell type and equipment.
6. Neutralization and Staining
-
After electrophoresis, gently remove the slides and place them in Neutralization Buffer for 5-10 minutes. Repeat this step twice more with fresh buffer.
-
Drain the slides and stain with a fluorescent DNA dye (e.g., SYBR® Gold) for 15-30 minutes in the dark.
-
Briefly rinse the slides with distilled water and allow them to dry.
7. Imaging and Analysis
-
Visualize the comets using a fluorescence microscope with the appropriate filter set.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Use specialized image analysis software to quantify DNA damage. Common parameters include:
-
% Tail DNA: The percentage of total DNA that has migrated to the tail. This is a highly recommended and robust metric.[8]
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.
-
Olive Tail Moment: A calculated value based on the distribution of DNA within the head and tail.
-
Data Presentation
The quantitative data from the comet assay should be summarized in a table to facilitate comparison between different treatment groups. Below is an example of how to present such data.
Table 1: Example of Quantitative Comet Assay Data
| Treatment Group | Concentration | % Tail DNA (Mean ± SEM) | Tail Moment (Mean ± SEM) | Olive Tail Moment (Mean ± SEM) |
| Vehicle Control | - | 3.5 ± 0.8 | 0.4 ± 0.1 | 0.9 ± 0.2 |
| 3-AB alone | 5 mM | 4.1 ± 1.0 | 0.5 ± 0.1 | 1.1 ± 0.3 |
| Genotoxin X | 10 µM | 25.2 ± 3.5 | 8.7 ± 1.2 | 12.4 ± 1.8 |
| Genotoxin X + 3-AB | 10 µM + 5 mM | 48.9 ± 5.1 | 18.2 ± 2.3 | 25.6 ± 3.0* |
Note: Data are representative and for illustrative purposes only. Statistical significance (e.g., p < 0.05) compared to the Genotoxin X alone group should be indicated.
Conclusion
The incorporation of this compound into the Comet Assay protocol provides a powerful tool for researchers studying DNA damage and repair. By inhibiting PARP-mediated single-strand break rejoining, 3-AB enhances the sensitivity of the assay, allowing for the detection of subtle DNA damage and the elucidation of DNA repair kinetics. The detailed protocol provided herein offers a standardized approach for utilizing this technique in various research and drug development applications. Proper controls and cytotoxicity assessments are essential for the accurate interpretation of the results.
References
- 1. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. neb.com [neb.com]
- 4. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solving 3-Aminobenzamide solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 3-Aminobenzamide (3-AB) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-AB) and what is its primary mechanism of action?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair, transcription control, and programmed cell death.[1][2] By inhibiting PARP, 3-AB can enhance cell death and interrupt the rejoining of DNA strand breaks induced by radiation or alkylating agents.[3][4] Its structure is similar to NAD+, allowing it to bind to PARP and prevent the depletion of cellular NAD+ stores that can lead to cell death.[2]
Q2: I am observing a precipitate in my cell culture medium after adding 3-AB. What is the likely cause?
Precipitation of 3-AB in cell culture media is a common issue and can be attributed to several factors:
-
High Concentration: The final concentration of 3-AB in the medium may exceed its solubility limit.
-
Improper Dissolution: The initial stock solution may not have been fully dissolved or may have precipitated out of the solvent.
-
Temperature Shock: Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate.[5]
-
Solvent Percentage: A high percentage of the organic solvent (like DMSO) in the final culture medium can be toxic to cells and can also cause the compound to precipitate when it comes into contact with the aqueous environment.
-
Media Composition: The specific components of your cell culture medium can interact with 3-AB, affecting its solubility.
Q3: What is the recommended solvent for preparing a 3-AB stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of 3-AB.[1][5] Ethanol is also a viable option.[3][5] While 3-AB is soluble in water, it may require gentle heating to fully dissolve, and aqueous solutions are not recommended for long-term storage.[3][6]
Q4: How should I store my 3-AB stock solution?
For long-term storage, 3-AB powder should be stored at -20°C for up to three years.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][7] It is highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue: Precipitate Formation During Working Solution Preparation
If you observe a precipitate forming when diluting your 3-AB stock solution into the cell culture medium, follow these troubleshooting steps:
Workflow for Preparing 3-AB Working Solution
Caption: Workflow for preparing 3-AB working solutions to minimize precipitation.
Detailed Steps:
-
Pre-warm Components: Before mixing, warm both the cell culture medium and the 3-AB stock solution aliquot to 37°C.[5] This minimizes temperature shock that can lead to precipitation.
-
Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. For example, dilute the 100 mM stock to 10 mM in media, then dilute the 10 mM solution to your final working concentration.
-
Gentle Mixing: After each dilution step, gently invert or swirl the tube to ensure thorough mixing without causing foaming.
-
Sonication: If a precipitate still forms, brief sonication in a water bath can help to redissolve the compound.[5]
-
Fresh Preparation: Always prepare fresh working solutions for each experiment. Do not store diluted 3-AB solutions in culture media.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 27 - 100 mg/mL[1][7] | 198 - 734 mM | Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][7] |
| Ethanol | 26 - 50 mg/mL[3][5] | 191 - 367 mM | Sonication may be required.[5] |
| Water | 22 - 25 mg/mL[6][8] | 162 - 184 mM | May require gentle heating to dissolve.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 136.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out 13.62 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the 3-AB is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 1 mM this compound Working Solution in Cell Culture Medium
Materials:
-
100 mM 3-AB stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 100 mM 3-AB stock solution and warm it to 37°C.
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 100 mM 3-AB stock solution to the medium.
-
Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent foaming.
-
This results in a 1 mM working solution with a final DMSO concentration of 1%.
-
Use this working solution immediately for your cell culture experiments.
Signaling Pathway
This compound and the PARP Inhibition Pathway
3-AB acts as a competitive inhibitor of PARP. In the presence of DNA damage, PARP is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that consumes NAD+. This PARylation is crucial for the recruitment of DNA repair machinery. By inhibiting PARP, 3-AB prevents PAR synthesis, leading to an accumulation of DNA strand breaks and potentially inducing apoptosis or cell cycle arrest.
Caption: Simplified signaling pathway of PARP inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound = 99 TLC 3544-24-9 [sigmaaldrich.com]
- 4. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PARP | TargetMol [targetmol.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
determining the optimal 3-Aminobenzamide concentration to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Aminobenzamide (3-AB), a potent PARP inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help determine the optimal, non-cytotoxic concentration of 3-AB for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (3-AB)?
A1: this compound acts as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. By mimicking the nicotinamide moiety of NAD+, 3-AB binds to the catalytic domain of PARP, preventing the transfer of ADP-ribose units to target proteins. This inhibition of poly(ADP-ribosylation) interferes with crucial cellular processes such as DNA repair and apoptosis.
Q2: What is a typical effective and non-cytotoxic concentration range for 3-AB?
A2: The optimal concentration of 3-AB is highly cell-type dependent. For effective PARP inhibition in Chinese Hamster Ovary (CHO) cells, concentrations above 1 µM can achieve over 95% inhibition without significant cytotoxicity[1]. In Human Umbilical Vein Endothelial Cells (HUVECs), a low concentration of 50 µM has been used effectively and is considered non-toxic[2][3]. For mouse embryonic fibroblasts, 4 mM was identified as an optimal concentration for PARP inhibition without impacting intracellular nucleotide metabolism[4]. It is crucial to determine the optimal concentration for each cell line and experimental condition empirically.
Q3: How can I determine the optimal, non-toxic concentration of 3-AB for my specific cell line?
A3: A dose-response experiment is essential. We recommend performing a cell viability assay, such as the MTT or LDH assay, to assess the cytotoxic effects of a range of 3-AB concentrations. Concurrently, a PARP activity assay can be performed to determine the effective concentration for PARP inhibition. The optimal concentration will be the one that provides significant PARP inhibition with minimal to no impact on cell viability.
Q4: Can 3-AB be used in combination with other drugs or treatments?
A4: Yes, 3-AB is often used to potentiate the cytotoxic effects of DNA-damaging agents, such as alkylating agents or radiation therapy, in cancer research[4][5]. By inhibiting PARP-mediated DNA repair, 3-AB can sensitize cancer cells to these treatments. However, the combination effects should be carefully evaluated for potential synergistic cytotoxicity.
Data Presentation: Effective and Non-Cytotoxic Concentrations of this compound
The following table summarizes reported effective and non-cytotoxic concentrations of 3-AB in various cell lines. It is important to note that these values should be used as a starting point, and the optimal concentration for your specific experimental setup should be determined empirically.
| Cell Line | Effective Concentration (for PARP Inhibition) | Reported Non-Cytotoxic Concentration | Reference(s) |
| Chinese Hamster Ovary (CHO) | > 1 µM (>95% inhibition) | > 1 µM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µM | 50 µM | [2][3] |
| Mouse Embryonic Fibroblasts (C3D2F1 3T3-a) | 4 mM (nearly 100% inhibition of NAD+ decrease) | 4 mM | [4] |
| Human Fibroblasts | Not specified | Lethal only in the presence of DNA damage | [6] |
| Human Carcinoma Cell Line (A431) | Not specified (antiproliferative effects observed) | Not specified (antiproliferative, not directly cytotoxic) | [7] |
| Human Tumor Cell Lines (various) | 20 mM (did not inhibit removal of specific DNA adducts) | Potentiated cytotoxicity of alkylating agents | [5] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to determine the optimal, non-cytotoxic concentration of this compound.
Protocol 1: Determining Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (3-AB) stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 3-AB in complete culture medium. Remove the old medium from the wells and add the 3-AB dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the 3-AB stock, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against the 3-AB concentration to determine the IC50 for cytotoxicity.
Protocol 2: Determining Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (3-AB) stock solution
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the positive control (maximum LDH release).
Protocol 3: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (3-AB) stock solution
-
6-well plates or culture flasks
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of 3-AB for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Experimental Workflow for Determining Optimal 3-AB Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Signaling Pathway of PARP Inhibition by this compound
Caption: PARP inhibition by 3-AB blocks DNA repair, leading to apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays | - Inconsistent cell seeding density.- Uneven drug distribution.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding 3-AB.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal or no dose-response in MTT assay | - Cell number is too low.- Incubation time with MTT is insufficient.- Formazan crystals are not fully dissolved. | - Increase the initial cell seeding density.- Optimize the MTT incubation time (2-4 hours is typical).- Ensure complete solubilization by gentle mixing or a short incubation on a shaker. |
| High background in LDH assay | - Serum in the culture medium contains LDH.- Cells were handled too roughly, causing premature lysis.- Contamination of the culture. | - Use serum-free medium for the assay or include a medium-only background control.- Handle cells gently during medium changes and reagent additions.- Check cultures for any signs of contamination. |
| Unexpected increase in cell viability at low 3-AB concentrations | - Some compounds can have hormetic effects at low doses.- Experimental artifact. | - Confirm the finding with multiple independent experiments.- Investigate potential off-target effects or signaling pathways that might be stimulated at low concentrations. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | - The assays measure different aspects of cell health (metabolic activity vs. membrane integrity).- 3-AB may affect mitochondrial function without causing immediate membrane rupture. | - Use multiple assays to get a comprehensive view of cytotoxicity.- Consider an apoptosis assay (e.g., Annexin V) to further investigate the mechanism of cell death. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Potentiation of cytotoxicity by this compound in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors modifying this compound cytotoxicity in normal and repair-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound in A431 carcinoma cells is associated with a target effect on cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of 3-Aminobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of 3-Aminobenzamide (3-AB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (3-AB)?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It functions as a competitive inhibitor of NAD+, the substrate for PARP, and also exhibits mixed-type inhibition. By binding to the active site of PARP, 3-AB prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response.
Q2: What are the known on-target effects of 3-AB?
The primary on-target effect of 3-AB is the inhibition of PARP-mediated PAR chain formation. This disruption of the DNA damage repair pathway can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. It can also sensitize cells to DNA-damaging agents like chemotherapy and radiation.
Q3: What are the potential off-target effects of 3-AB?
Beyond its intended inhibition of PARP, 3-AB can exhibit several off-target effects, including:
-
Kinase Inhibition: Like other PARP inhibitors, 3-AB may interact with various protein kinases.
-
Cell Cycle Alterations: 3-AB has been shown to affect cell cycle progression, potentially causing delays in S phase and G1 and G2 phase arrest, depending on the cell type and concentration.
-
Effects on NAD+ Metabolism: As a competitive inhibitor of NAD+, high concentrations of 3-AB can impact cellular NAD+ pools and downstream metabolic processes.
Q4: How can I identify if 3-AB is causing off-target effects in my experiment?
Several experimental approaches can be used to identify off-target effects:
-
Cellular Thermal Shift Assay (CETSA): This method assesses direct target engagement in intact cells and can reveal unintended protein binding partners.
-
Kinome Profiling: Techniques like Kinobead-based affinity purification followed by mass spectrometry can screen for interactions between 3-AB and a wide range of kinases.
-
Phenotypic Assays: Comparing the observed cellular phenotype with the known consequences of PARP inhibition can provide clues about potential off-target activities. For example, if the observed effect is not rescued by overexpression of PARP or is inconsistent with the known downstream signaling of PARP, off-target effects may be at play.
-
Control Compounds: Using a structurally related but inactive analog of 3-AB can help differentiate between on-target and off-target effects.
Q5: What are the best practices for mitigating off-target effects of 3-AB?
-
Use the Lowest Effective Concentration: Titrate 3-AB to determine the lowest concentration that effectively inhibits PARP activity in your specific cell system to minimize the likelihood of engaging off-target proteins.
-
Employ Multiple Detection Methods: Use orthogonal assays to confirm that the observed phenotype is a direct result of PARP inhibition.
-
Validate with Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down PARP and confirm that the resulting phenotype mimics that of 3-AB treatment.
-
Consult the Literature: Stay informed about newly identified off-target effects of 3-AB and other PARP inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent PARP inhibition | Reagent Instability: 3-AB solution may have degraded. | Prepare fresh stock solutions of 3-AB in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cellular Uptake Issues: The compound may not be efficiently entering the cells. | Optimize incubation time and concentration. Ensure the final DMSO concentration in the cell culture medium is not inhibiting cell growth or compound uptake (typically <0.5%). | |
| Incorrect Assay Conditions: The PARP activity assay may not be optimized. | Ensure the assay buffer conditions (pH, salt concentration) are optimal for PARP activity. Include appropriate positive and negative controls. | |
| Unexpected Cellular Phenotype | Off-Target Effects: 3-AB may be interacting with other cellular proteins. | Perform a dose-response curve to determine if the phenotype is observed at concentrations higher than required for PARP inhibition. Use CETSA or kinome profiling to identify potential off-targets. Validate the phenotype with PARP knockdown. |
| Cell Line Specificity: The observed effect may be unique to the cell line being used. | Test the effect of 3-AB in a different cell line to determine if the phenotype is consistent. | |
| Cell Viability Issues | Cytotoxicity at High Concentrations: 3-AB can be toxic to some cell lines at high concentrations. | Determine the IC50 of 3-AB for your cell line and use concentrations well below the toxic range for your experiments. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment. |
| Interaction with Other Treatments: 3-AB may potentiate the toxicity of other compounds or treatments. | When using 3-AB in combination with other drugs, perform a matrix of concentrations to identify synergistic or additive toxicity. | |
| Difficulty Interpreting Results | Lack of Appropriate Controls: Insufficient controls make it difficult to attribute the observed effects to 3-AB. | Always include a vehicle control (e.g., DMSO). If possible, use a structurally related inactive compound as a negative control. A positive control for PARP inhibition (e.g., another well-characterized PARP inhibitor) can also be beneficial. |
| Confounding Variables: Other experimental factors may be influencing the results. | Carefully control all experimental parameters, including cell density, passage number, and media composition. |
Quantitative Data
Table 1: On-Target and Off-Target Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| PARP | PARP Activity Assay | CHO cells | < 50 nM | |
| PARP | PARP Activity Assay | In vitro | ~3 µM | N/A |
Note: Data on the off-target kinase inhibition profile of this compound is not extensively available in the public domain. Researchers are encouraged to perform their own kinome profiling studies to assess the selectivity of 3-AB in their experimental system.
Table 2: Dose-Dependent Effects of this compound on Cell Cycle Progression
| Cell Line | Concentration | Effect on Cell Cycle | Reference |
| Chinese Hamster Ovary (CHO) | 10 mM (54h exposure) | ~9-hour delay in overall cell cycle, extended S phase, and delayed entry into S phase. | |
| Mouse Embryonic Fibroblast (C3D2F1 3T3-a) | 4 mM | Suppresses G1 arrest and enhances G2 arrest after gamma-irradiation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and target proteins.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired time at 37°C.
-
-
Heating:
-
After treatment, wash the cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein of interest (and a loading control, e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the band intensity to the loading control.
-
Plot the normalized band intensity as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of 3-AB indicates target engagement.
-
Kinome Profiling - Kinobeads Protocol
This is a general workflow; specific details may vary depending on the commercial kit or in-house method used.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Competitive Binding:
-
Aliquot the cell lysate.
-
To each aliquot, add either this compound at various concentrations or a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 1 hour) at 4°C with gentle rotation to allow for binding to target kinases.
-
-
Kinase Enrichment:
-
Add Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on beads) to each lysate.
-
Incubate for a further period (e.g., 1-2 hours) at 4°C with gentle rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using a denaturing elution buffer (e.g., containing SDS and DTT).
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the eluted proteins.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
Desalt the resulting peptides using a C18 StageTip or similar method.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the kinases in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
For each identified kinase, calculate the ratio of its abundance in the 3-AB-treated samples to the vehicle control.
-
A dose-dependent decrease in the abundance of a kinase in the 3-AB-treated samples indicates that 3-AB is competing with the Kinobeads for binding, thus identifying it as a potential off-target.
-
PARP Activity Assay Protocol
This protocol describes a common colorimetric PARP activity assay. Other formats (e.g., fluorescent, radioactive) are also available.
-
Prepare Reagents:
-
Prepare assay buffer, histone-coated plates, biotinylated NAD+, and activated DNA according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a histone-coated 96-well plate.
-
Add activated DNA to all wells except for the no-enzyme control.
-
Add different concentrations of this compound or vehicle control to the appropriate wells.
-
Add a source of PARP enzyme (e.g., recombinant PARP1 or cell lysate) to all wells except the no-enzyme control.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
-
Detection:
-
Wash the plate several times with a wash buffer to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Plot the absorbance as a function of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for identifying off-target kinases using Kinobeads.
Caption: NAD+ salvage pathway in the context of PARP1 activation and inhibition.
troubleshooting Western blot bands in 3-Aminobenzamide treated samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3-Aminobenzamide (3-AB) in their experiments and analyzing the effects via Western blotting.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I don't see a decrease in the PARP1 band on my Western blot. Is the inhibitor not working?
A1: Not necessarily. This compound is a competitive inhibitor of PARP enzymes, meaning it blocks their activity by competing with the substrate (NAD+), but it does not typically cause the degradation of the PARP1 protein itself.[1] Therefore, you should not expect to see a decrease in the total PARP1 protein levels. To confirm the inhibitory effect of 3-AB, you should aim to detect the product of PARP activity, which is poly-ADP-ribose (PAR). A successful inhibition by 3-AB would be indicated by a decrease in the PAR signal on your Western blot.
Q2: I am seeing high background on my Western blot when probing for PAR (poly-ADP-ribose). How can I reduce this?
A2: High background in Western blotting can be due to several factors. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you are using an appropriate blocking agent. While non-fat dry milk is common, for phospho-protein detection (including PAR), Bovine Serum Albumin (BSA) is often preferred as milk contains phosphoproteins that can cause non-specific binding. Increase blocking time or the concentration of the blocking agent if necessary.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your washes with a buffer containing a detergent like Tween-20.
-
Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any stage.
Q3: I am expecting to see a change in a downstream protein after 3-AB treatment, but the band intensity is unchanged. What could be the reason?
A3: There are several possibilities to consider:
-
Treatment Conditions: The concentration of 3-AB or the incubation time may not be optimal for your specific cell line and experimental conditions. Consult the literature for effective concentrations, which can range from micromolar to millimolar depending on the context.[2][3][4][5]
-
Cellular Context: The signaling pathway you are investigating might not be significantly affected by PARP inhibition in your specific cell model or under your experimental conditions.
-
Protein Stability and Turnover: The protein of interest may have a long half-life, and any changes in its synthesis or degradation rate may not be apparent within your experimental timeframe.
-
Antibody Issues: Ensure your primary antibody is specific and sensitive enough to detect subtle changes in protein expression or post-translational modifications.
Q4: I am seeing multiple non-specific bands on my blot. How can I troubleshoot this?
A4: Non-specific bands can be addressed by:
-
Optimizing Antibody Dilutions: Using a higher dilution of your primary antibody can often reduce non-specific binding.
-
Sample Preparation: Ensure your samples are fresh and have been prepared with protease and phosphatase inhibitors to prevent degradation.
-
Stringency of Washes: Increase the salt concentration or the percentage of detergent (e.g., Tween-20) in your wash buffer to reduce non-specific antibody binding.
-
Secondary Antibody Controls: Run a control lane where you omit the primary antibody incubation to check for non-specific binding of the secondary antibody.
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in cell culture experiments and their observed effects, which can be assessed by Western blotting.
| 3-AB Concentration | Cell Type/Model | Observed Effect | Target Protein(s) for Western Blot | Reference |
| >1 µM | CHO cells | >95% inhibition of PARP activity | PAR (Poly-ADP-ribose) | [2] |
| 10 µM | Cardiac Fibroblasts | Attenuation of TGF-β1-induced fibrosis and mTOR signaling | Fibronectin, Collagen I, p-S6K1, p-4E-BP1 | [2] |
| 5 mM | Normal and XP Lymphoblastoid Cells | Decrease in (+)-anti-BPDE-induced p53 accumulation | p53 | [6] |
| 5 mM | Chinese Hamster Ovary (CHO) Cells | Potentiation of H2O2-induced cytotoxicity | Not directly measured by WB in this study, but relevant to DNA damage response proteins. | [3] |
| 1 mM | HL-60 Cells | Induction of cell death in serum-free medium | Not specified, but PARP-related pathways are implicated. | [7] |
Experimental Protocols
Detailed Protocol for Cell Lysis and Protein Extraction from 3-AB Treated Cells
-
Cell Harvesting: After treating your cells with the desired concentration of 3-AB for the appropriate time, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a fresh lysis buffer. A common choice is RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Aspirate the PBS and add the ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scraping and Collection: Use a cell scraper to gently collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Incubation and Agitation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of your lysate using a standard protein assay, such as the BCA or Bradford assay.
-
Sample Preparation for Western Blot: Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes before loading onto the SDS-PAGE gel.
Western Blot Protocol for Detecting PARP Activity (PAR levels)
-
SDS-PAGE: Separate your protein lysates (as prepared above) on an SDS-polyacrylamide gel. The percentage of the gel will depend on the size of your protein of interest.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR (poly-ADP-ribose) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system. A decrease in the smear or high molecular weight bands corresponding to PAR in the 3-AB treated lanes compared to the control indicates successful PARP inhibition.
Visualizations
Caption: Experimental workflow for Western blot analysis of 3-AB treated samples.
Caption: Simplified PARP1 activation pathway and the inhibitory action of this compound.
Caption: Logical relationships of PARP inhibition to downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cytotoxicity and adhesion of phorbol-ester-stimulated granulocytes to fibroblast monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors modifying this compound cytotoxicity in normal and repair-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potent inhibitor of poly (ADP-ribose) polymerase, causes a rapid death of HL-60 cells cultured in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immunofluorescence Studies in 3-Aminobenzamide Treated Samples
This guide provides troubleshooting and technical advice for researchers using 3-Aminobenzamide (3-AB) as a treatment prior to performing immunofluorescence (IF) experiments. 3-AB is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and other cellular processes. Modulating PARP activity with 3-AB can influence the expression and localization of various antigens, and this guide is designed to help you optimize your immunofluorescence signal and obtain reliable data in this experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (3-AB) and why would I use it before immunofluorescence?
A1: this compound is a competitive inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are activated by DNA strand breaks and catalyze the formation of poly(ADP-ribose) (PAR) chains on nuclear proteins, a process critical for recruiting DNA repair machinery.[1][2] By inhibiting PARP, 3-AB can prevent the repair of DNA single-strand breaks, which can lead to the formation of more severe double-strand breaks, especially in replicating cells.[1] Researchers typically use 3-AB treatment before immunofluorescence to study the effects of PARP inhibition on cellular processes like DNA damage response (e.g., staining for γH2AX), apoptosis, or cell cycle progression.[2][3]
Q2: Can 3-AB be used to reduce background staining in my immunofluorescence protocol?
A2: There is no direct evidence to suggest that 3-AB is a standard reagent for reducing non-specific background in a general immunofluorescence protocol. Background issues in IF are more commonly resolved by optimizing antibody concentrations, improving blocking steps, and ensuring sufficient washing.[4][5][6][7] High background should be addressed using standard troubleshooting protocols. However, if you are studying PARP-related activity, inhibiting it with 3-AB could theoretically reduce the accumulation of highly negatively charged PAR polymers, which might contribute to some forms of non-specific antibody binding in specific experimental contexts. This effect is speculative and not a primary application of 3-AB.
Q3: What is a typical concentration and incubation time for treating cells with 3-AB before fixation?
A3: The optimal concentration and incubation time for 3-AB are highly dependent on the cell type and the specific biological question. However, based on published studies, a range of concentrations can be considered. For in vitro cell culture experiments, concentrations from 50 µM to 10 mM have been used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Incubation times can also vary, from as short as 15-30 minutes to observe acute effects on DNA damage signaling, to 24 hours or longer to study downstream consequences like apoptosis.[3][8]
Q4: Will 3-AB treatment affect the staining of my protein of interest?
A4: Yes, depending on your target protein. If your protein is involved in the DNA damage response, cell cycle, or apoptosis, its expression level, localization, or post-translational modifications may be significantly altered by 3-AB treatment. For example, inhibiting PARP can lead to an accumulation of DNA damage, which would be expected to increase the signal for DNA damage markers like γH2AX. It is essential to include proper controls, such as vehicle-treated (e.g., DMSO or water, depending on 3-AB solvent) and untreated samples, to correctly interpret any changes in your immunofluorescence signal.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Staining | Inadequate blocking or washing. | Increase blocking time or change blocking agent (e.g., normal serum from the secondary antibody host species). Ensure thorough washing steps (at least 3x5 minutes) between antibody incubations.[4][6] |
| Primary or secondary antibody concentration is too high. | Perform a titration experiment to find the optimal antibody concentration that maximizes signal-to-noise ratio.[5][9][10] | |
| Autofluorescence from cells due to 3-AB induced stress or cell death. | Include an unstained, 3-AB-treated control to assess autofluorescence. Use an anti-fade mounting medium containing a nuclear counterstain like DAPI and consider using fluorophores in the far-red spectrum to avoid endogenous autofluorescence which is often in the green/yellow range.[11] | |
| Weak or No Signal | 3-AB treatment did not effectively induce the desired cellular response. | Verify the activity of your 3-AB stock and optimize the treatment concentration and duration. It may be necessary to use a positive control for PARP inhibition, such as co-treatment with a DNA damaging agent like H₂O₂ or MMS.[3] |
| Inappropriate fixation or permeabilization for the target antigen. | The fixation method can mask epitopes. Consult antibody datasheets for recommended fixation protocols (e.g., formaldehyde vs. methanol). Ensure permeabilization is sufficient for nuclear targets.[7] | |
| Low expression of the target protein. | Confirm protein expression using a complementary method like Western blotting on lysates from 3-AB-treated and control cells. Consider using a signal amplification method like tyramide signal amplification (TSA) if the target is known to be low-abundance.[12] | |
| Signal Detected in Negative Control (No Primary Antibody) | Non-specific binding of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Ensure the blocking serum is from the same species as the secondary antibody.[5] |
| Inconsistent Staining Across Samples | Variable 3-AB treatment efficacy or cells lifting from the coverslip. | Ensure consistent cell density and health before treatment. Handle samples gently during washing and incubation steps to prevent cell loss. Verify that 3-AB is fully dissolved and evenly distributed in the media. |
Experimental Protocols & Data
Protocol: 3-AB Treatment Followed by Immunofluorescence for DNA Damage Marker γH2AX
This protocol provides a general framework for treating cultured cells with 3-AB and subsequently staining for the DNA double-strand break marker, phospho-Histone H2A.X (Ser139), known as γH2AX.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound (3-AB)
-
Vehicle control (e.g., sterile water or DMSO)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 0.1% Triton™ X-100 in PBS)
-
Primary Antibody (e.g., Rabbit anti-γH2AX)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor™ 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 3-AB (and optionally, a DNA damaging agent) for the determined time. Include a vehicle-only control.
-
Fixation: Aspirate media, wash cells once with PBS, and add Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Washing: Wash coverslips 3 times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for nuclear antigens.
-
Washing: Wash coverslips 3 times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommended concentration (or your optimized dilution). Aspirate blocking buffer and add the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips 3 times with PBS containing 0.1% Tween® 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate coverslips in this solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash coverslips 3 times with PBS containing 0.1% Tween® 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a DAPI solution for 5 minutes to stain cell nuclei.
-
Mounting: Wash once with PBS, then mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with the appropriate filters for your chosen fluorophore and DAPI.
Quantitative Data: 3-AB Concentrations in Research
The effective concentration of 3-AB can vary significantly. The following table summarizes concentrations used in various published studies. Researchers should use this as a starting point for their own optimization.
| Model System | 3-AB Concentration | Observed Effect | Reference |
| HEI-OC1 Auditory Cells | 3 mM | Supported cell viability and proliferation after blast overpressure insults. | [2] |
| Rat Retina (in vivo) | 10 mM (intracameral) | Inhibited apoptosis after ischemia/reperfusion injury. | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µM | Stimulated in vitro angiogenesis. | [9] |
| C3D2F1 3T3-a Cells | 4 mM | Considered optimal for studying effects on cell-cycle arrest after gamma-irradiation. | [14] |
Visual Guides
PARP Inhibition Signaling Pathway
Caption: Mechanism of PARP1 inhibition by this compound (3-AB).
Experimental Workflow: 3-AB Treatment & Immunofluorescence
References
- 1. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. ibidi.com [ibidi.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Investigating Unexpected Cell Cycle Arrest with 3-Aminobenzamide Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell cycle arrest when using 3-Aminobenzamide (3-AB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (3-AB) is a well-characterized inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][2][3][4] PARP enzymes, particularly PARP1, are crucial for DNA repair. By inhibiting PARP, 3-AB prevents the synthesis of poly(ADP-ribose) chains, a post-translational modification of proteins involved in recruiting DNA repair machinery to sites of DNA damage. This inhibition can potentiate the effects of DNA-damaging agents and can also impact cell cycle progression.
Q2: What is the expected effect of this compound on the cell cycle?
A2: The effects of 3-AB on the cell cycle can be complex and are often dependent on the cell type and experimental context. When used in combination with DNA-damaging agents like gamma irradiation, 3-AB has been shown to suppress G1 phase arrest while enhancing G2 phase arrest.[1][5] In some cell lines, 3-AB alone can induce a G1 and S phase arrest.[2] The modulation of the cell cycle is often linked to the p53 tumor suppressor pathway.
Q3: I am observing a strong G2/M arrest with 3-AB treatment alone, which was unexpected. What could be the reason?
A3: While often observed in combination with DNA damage, a G2/M arrest with 3-AB alone can occur in certain cell lines. This could be due to the potentiation of endogenous DNA damage that might be present in rapidly dividing cells. Additionally, off-target effects of 3-AB on other cellular kinases involved in G2/M transition cannot be ruled out. It is also possible that at the concentration used, 3-AB is causing a level of cellular stress that activates the G2/M checkpoint.
Q4: My cells are not showing any significant cell cycle changes after 3-AB treatment. What should I check?
A4: Several factors could contribute to a lack of response. First, verify the effective concentration of 3-AB for your specific cell line, as sensitivity can vary. A concentration of 4 mM has been shown to be effective in several studies.[1][6] Ensure the compound is fully dissolved and stable in your culture medium. Also, consider the doubling time of your cells; the effects of 3-AB on the cell cycle may be more pronounced in rapidly proliferating cells. Finally, confirm the PARP1 expression and activity in your cell line.
Q5: Are there any known off-target effects of this compound that could influence cell cycle analysis?
A5: While primarily known as a PARP inhibitor, some studies suggest potential off-target effects. For instance, this compound has been found to inhibit protein kinase C (PKC) at a cellular level in the U-937 cell line, although it did not inhibit the isolated enzyme, suggesting an indirect mechanism.[7] Off-target effects on other kinases, such as those regulating the G2/M transition (e.g., Aurora kinases, Polo-like kinases), are also a possibility with kinase inhibitors in general and could lead to unexpected cell cycle phenotypes.
Troubleshooting Guides
Issue 1: Unexpectedly High G2/M Population
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Endogenous DNA Damage: Rapidly proliferating cells may have higher levels of spontaneous DNA damage, which is potentiated by 3-AB. | 1. Culture cells at a lower density. 2. Include a negative control of a non-proliferating or slowly proliferating cell line. 3. Assess basal levels of DNA damage markers (e.g., γH2AX) in your untreated cells. |
| Off-Target Effects: 3-AB may be inhibiting other kinases crucial for mitotic entry or progression. | 1. Perform a dose-response experiment to see if the G2/M arrest is dose-dependent. 2. Analyze the expression and phosphorylation status of key G2/M regulatory proteins like Cyclin B1, CDK1, Aurora Kinase A, and Polo-like kinase 1 (Plk1) by Western blot. |
| Cell Line Specificity: The observed G2/M arrest might be a specific response of your chosen cell line. | 1. Test the effect of 3-AB on a different, well-characterized cell line as a positive control. 2. Review the literature for studies using 3-AB in your specific cell line or a similar one. |
| Flow Cytometry Artifacts: Cell doublets or aggregates can be mistakenly identified as G2/M cells. | 1. Ensure proper single-cell suspension before fixation. 2. Use pulse-width or pulse-area vs. pulse-height gating to exclude doublets during flow cytometry analysis. |
Issue 2: No Significant Change in Cell Cycle Distribution
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Ineffective Concentration: The concentration of 3-AB may be too low for your cell line. | 1. Perform a dose-response experiment with a range of 3-AB concentrations (e.g., 1 mM, 4 mM, 10 mM). 2. Confirm PARP inhibition at the chosen concentration by measuring NAD+ levels or by Western blot for PARylation.[1][6] |
| Compound Inactivity: The 3-AB stock solution may have degraded. | 1. Prepare a fresh stock solution of 3-AB. 2. Store the stock solution protected from light and at the recommended temperature. |
| Low Proliferation Rate: The effect on the cell cycle may not be apparent in slowly dividing cells. | 1. Ensure cells are in the exponential growth phase during the experiment. 2. Synchronize the cells at a specific cell cycle stage before treatment to better observe perturbations. |
| p53 Status of the Cell Line: The cell cycle effects of 3-AB can be p53-dependent. | 1. Determine the p53 status of your cell line. The G1 checkpoint is often p53-dependent. |
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Various Cell Lines (in conjunction with γ-irradiation)
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| C3D2F1 3T3-a | Control (2 Gy γ-irradiation) | 45.3 | 35.1 | 19.6 | [1][5] |
| 4 mM 3-AB + 2 Gy γ-irradiation | 28.9 | 38.7 | 32.4 | [1][5] | |
| Swiss 3T3 | Control (2 Gy γ-irradiation) | 52.1 | 30.2 | 17.7 | [1][5] |
| 4 mM 3-AB + 2 Gy γ-irradiation | 35.4 | 34.5 | 30.1 | [1][5] | |
| FM3A | Control (2 Gy γ-irradiation) | 48.9 | 33.8 | 17.3 | [1][5] |
| 4 mM 3-AB + 2 Gy γ-irradiation | 47.5 | 31.2 | 21.3 | [1][5] | |
| NRK49F | Control (4 Gy γ-irradiation) | 55.2 | 28.1 | 16.7 | [1][5] |
| 4 mM 3-AB + 4 Gy γ-irradiation | 49.8 | 27.5 | 22.7 | [1][5] |
Note: The data above is illustrative and compiled from published studies. Actual percentages may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization and collect them in a conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of staining solution containing:
-
Propidium Iodide (PI) at a final concentration of 50 µg/mL.
-
RNase A at a final concentration of 100 µg/mL.
-
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC), and then use a pulse-width or pulse-area parameter to exclude doublets.
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blotting for Cyclin B1 and CDK1
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1 and CDK1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Visualizations
Caption: PARP1's role in the G1/S checkpoint and its inhibition by 3-AB.
Caption: Workflow for investigating unexpected cell cycle arrest with 3-AB.
Caption: Troubleshooting logic for unexpected G2/M arrest with 3-AB.
References
- 1. oatext.com [oatext.com]
- 2. Effects of this compound on cellular ribosomal RNA content and cell cycle progression in inhibitor resistant and sensitive L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell death protection by this compound and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. This compound inhibition of protein kinase C at a cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative solvents for dissolving 3-Aminobenzamide for in vivo studies
For researchers, scientists, and drug development professionals, the successful in vivo application of 3-Aminobenzamide (3-AB), a potent PARP inhibitor, is critically dependent on its effective dissolution in a biocompatible solvent. This guide provides a comprehensive resource on alternative solvents, detailed experimental protocols, and troubleshooting advice to ensure reliable and reproducible results in your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound for in vivo use?
A1: this compound exhibits moderate solubility in aqueous solutions, which can pose a challenge for achieving the desired concentration for in vivo administration, particularly for high-dose studies. The choice of solvent is crucial to ensure biocompatibility and avoid toxicity that could confound experimental results.
Q2: What are the most common alternative solvents to a simple aqueous solution for 3-AB?
A2: Commonly used alternative solvents and co-solvent systems include Dimethyl sulfoxide (DMSO), ethanol, Polyethylene Glycol (PEG), and cyclodextrins. These can be used in various combinations to enhance the solubility of 3-AB for in vivo applications.
Q3: Are there any toxicity concerns with these alternative solvents?
A3: Yes, each solvent has its own toxicity profile that must be considered. DMSO can exhibit toxicity at concentrations as low as 1-2% (v/v) in some in vivo models.[1] Ethanol can also have physiological effects. PEGs are generally considered safe, but high concentrations of PEG 400 can be toxic. Therefore, it is crucial to use the lowest effective concentration of any solvent and include appropriate vehicle control groups in your experiments.
Q4: How can I improve the solubility of 3-AB in my chosen solvent?
A4: Gentle heating and sonication can aid in the dissolution of 3-AB. For challenging formulations, the use of co-solvents and excipients like Tween 80 can improve solubility and stability.
Q5: What is the maximum recommended volume for intraperitoneal (IP) injection in mice?
A5: The generally accepted maximum volume for an intraperitoneal injection in mice is 10 mL/kg of body weight.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 3-AB upon addition to aqueous buffer | The organic solvent concentration is too high, causing the compound to crash out when introduced to the aqueous environment. | Decrease the initial concentration of the organic solvent in your stock solution. Prepare a more dilute stock and administer a slightly larger volume, if permissible within injection volume limits. Consider using a co-solvent system with a surfactant like Tween 80 to improve stability. |
| Inconsistent results between experimental groups | Variability in the preparation of the dosing solution, leading to inconsistent concentrations. | Ensure a standardized and well-documented protocol for solution preparation. Use fresh solvents, especially for hygroscopic ones like DMSO. Vortex or sonicate the solution thoroughly before each use to ensure homogeneity. |
| Visible signs of toxicity in animals (e.g., lethargy, ruffled fur) in the vehicle control group | The chosen solvent or co-solvent system is causing adverse effects at the administered concentration. | Reduce the concentration of the organic solvent in your vehicle. If using DMSO, aim for the lowest possible final concentration. Consider switching to a more biocompatible solvent system, such as a cyclodextrin-based formulation. Always run a preliminary tolerability study with the vehicle alone. |
| Difficulty in drawing a viscous solution into the syringe | High concentrations of PEG or cyclodextrins can increase the viscosity of the solution. | Gently warm the solution to reduce its viscosity. Use a larger gauge needle for drawing up and administering the solution, if appropriate for the animal model. |
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and co-solvent systems. This data is essential for calculating the appropriate concentrations for your in vivo experiments.
| Solvent/Co-solvent System | Solubility | Reference |
| Water | 22 mg/mL (161.58 mM) | [4] |
| Ethanol | 27 mg/mL (198.31 mM) | [4] |
| DMSO | 27 mg/mL (198.31 mM) | [5] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (36.72 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (36.72 mM) | [2] |
Note: Solubility can be influenced by temperature, pH, and the presence of other solutes.
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for in vivo studies using alternative solvents.
Protocol 1: Co-solvent Formulation with PEG 300 and Tween 80 for Intraperitoneal Injection
This protocol is adapted from a formulation with a reported solubility of ≥ 5 mg/mL.[2]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 50 mg/mL stock solution of 3-AB in DMSO. Weigh the appropriate amount of 3-AB powder and dissolve it in sterile DMSO. Gentle warming and vortexing may be required.
-
In a sterile tube, add the following components in order:
-
400 µL of sterile PEG300
-
100 µL of the 50 mg/mL 3-AB in DMSO stock solution
-
-
Mix thoroughly by vortexing until a clear, homogeneous solution is formed.
-
Add 50 µL of sterile Tween 80 to the mixture.
-
Vortex again until the solution is completely clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex one final time to ensure complete mixing. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a 3-AB concentration of 5 mg/mL.
-
Administer the solution via intraperitoneal injection according to your experimental protocol.
Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD) for Intraperitoneal Injection
This protocol is based on a formulation with a reported solubility of ≥ 5 mg/mL.[2]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Dissolve the SBE-β-CD in saline. This may require gentle heating and stirring. Allow the solution to cool to room temperature.
-
Prepare a 50 mg/mL stock solution of 3-AB in DMSO.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 50 mg/mL 3-AB in DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until a clear solution is obtained. The final formulation will contain 10% DMSO in a 20% SBE-β-CD saline solution, with a 3-AB concentration of 5 mg/mL.
-
Administer the solution via intraperitoneal injection.
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the signaling pathway of this compound and a typical in vivo experimental workflow.
Caption: this compound inhibits PARP-1, preventing excessive PAR synthesis and subsequent ATP depletion, which can shift the cell death mechanism from necrosis towards apoptosis.
Caption: A typical workflow for an in vivo study involving the administration of a formulated compound.
References
Validation & Comparative
A Head-to-Head Comparison of PARP Inhibitors: 3-Aminobenzamide vs. Olaparib
A comprehensive guide for researchers on the efficacy, mechanism, and experimental evaluation of two key PARP inhibitors.
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides an in-depth comparison of two notable PARP inhibitors: 3-Aminobenzamide (3-AB), a first-generation investigational compound, and Olaparib, a clinically approved therapeutic agent. We will delve into their mechanisms of action, comparative efficacy supported by quantitative data, and detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Olaparib function by inhibiting the enzymatic activity of PARP proteins, which play a critical role in the repair of single-strand DNA breaks (SSBs). However, their potency and additional mechanisms of action differ significantly.
This compound (3-AB) acts as a competitive inhibitor of the PARP substrate, nicotinamide adenine dinucleotide (NAD+)[1]. By binding to the NAD+ binding site on the PARP enzyme, it prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the recruitment of DNA repair machinery. 3-AB is considered a prototype PARP inhibitor and has been instrumental in early research into the role of PARP in DNA repair[1].
Olaparib , on the other hand, is a potent inhibitor of both PARP1 and PARP2[2]. Beyond catalytic inhibition, Olaparib exhibits a crucial secondary mechanism known as "PARP trapping." It stabilizes the PARP-DNA complex, preventing the release of the PARP enzyme from the site of the DNA break even after repair has been initiated. This persistent PARP-DNA complex is a significant source of cellular toxicity, as it can obstruct DNA replication and lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.
Quantitative Efficacy: A Clear Distinction in Potency
The efficacy of PARP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PARP activity by 50%. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | Target(s) | IC50 (Cell-Free Assay) | IC50 (Cell-Based Assay) | Primary Mechanism | Clinical Status |
| This compound | PARP | ~30 µM | Varies (µM range) | Catalytic Inhibition | Preclinical/Investigational |
| Olaparib | PARP1, PARP2 | PARP1: ~5 nM, PARP2: ~1 nM[2] | Varies (nM range) | Catalytic Inhibition & PARP Trapping | Clinically Approved |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
As the data indicates, Olaparib is significantly more potent than this compound, with IC50 values in the nanomolar range compared to the micromolar range for 3-AB. This substantial difference in potency is a key factor in Olaparib's clinical success.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: PARP signaling pathway and points of inhibition by 3-AB and Olaparib.
Caption: A typical experimental workflow for comparing PARP inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments used to compare the efficacy of this compound and Olaparib.
Colorimetric PARP Inhibition Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
96-well plate coated with histones
-
Recombinant PARP enzyme
-
This compound and Olaparib stock solutions
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and Olaparib in assay buffer.
-
Add the diluted inhibitors to the histone-coated wells.
-
Add the recombinant PARP enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at 37°C for 1 hour to allow for the PARP reaction to occur.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate at room temperature for 1 hour.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of PARP inhibition for each inhibitor concentration and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, in the presence of the PARP inhibitors.
Materials:
-
Cancer cell lines (e.g., BRCA-mutated and BRCA-wildtype)
-
96-well cell culture plates
-
Cell culture medium
-
This compound and Olaparib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Olaparib. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each inhibitor.
Conclusion
The comparison between this compound and Olaparib highlights the evolution of PARP inhibitors from early-generation research tools to potent, clinically approved drugs. While 3-AB remains a valuable compound for preclinical studies investigating the fundamental roles of PARP, its lower potency and lack of a PARP trapping mechanism limit its therapeutic potential. Olaparib, with its high potency and dual mechanism of action, has demonstrated significant clinical efficacy, particularly in the context of synthetic lethality in HRR-deficient cancers. For researchers and drug development professionals, understanding these differences is crucial for designing informative experiments and advancing the field of targeted cancer therapy.
References
Validating 3-Aminobenzamide Effects: A Comparative Guide to siRNA Knockdown of PARP1
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical inhibitor is paramount. This guide provides a comprehensive comparison of using siRNA-mediated knockdown of Poly(ADP-ribose) polymerase 1 (PARP1) as a biological validation for the effects of the chemical inhibitor 3-Aminobenzamide (3-AB).
This guide offers an objective comparison of the two methodologies, supported by experimental data and detailed protocols. By presenting quantitative data in structured tables and visualizing complex pathways and workflows, this document aims to facilitate informed decisions in experimental design and data interpretation.
Comparing siRNA Knockdown and this compound
Both siRNA knockdown of PARP1 and treatment with this compound aim to reduce PARP1 activity, a key enzyme in DNA repair and other cellular processes.[1][2] However, they achieve this through fundamentally different mechanisms. An siRNA approach reduces the cellular pool of PARP1 protein by targeting its mRNA for degradation, leading to a decrease in both the protein's enzymatic and non-enzymatic functions.[3] In contrast, this compound is a competitive inhibitor that blocks the catalytic activity of the PARP1 enzyme without affecting the protein level.[4] These differences can lead to distinct cellular outcomes and are important considerations when interpreting experimental results.[5][6]
Performance Comparison: siRNA vs. This compound
The choice between using siRNA or a chemical inhibitor like 3-AB depends on the specific experimental question. siRNA provides a more specific approach to understanding the roles of the PARP1 protein itself, including its scaffolding functions, while 3-AB is useful for studying the direct consequences of inhibiting its enzymatic activity.
| Parameter | siRNA Knockdown of PARP1 | This compound (3-AB) | Key Considerations |
| Mechanism of Action | Reduces PARP1 protein expression by mRNA degradation.[3] | Competitively inhibits the catalytic activity of the PARP1 enzyme.[4] | siRNA affects all functions of the protein, while 3-AB primarily targets enzymatic activity.[5] |
| Specificity | Highly specific to PARP1 mRNA sequence. Off-target effects are possible but can be minimized with careful design.[7] | Can have off-target effects on other enzymes, particularly at higher concentrations. | The specificity of both methods should be validated in the experimental system. |
| Effective Concentration/Dose | Typically in the nanomolar range (e.g., 25-100 nM).[8] | Effective concentrations can range from micromolar to millimolar (e.g., 50 µM to 4 mM) depending on the cell type and experimental endpoint.[1][4] | Dose-response curves are essential to determine the optimal concentration for each specific experiment. |
| Onset and Duration of Effect | Slower onset (24-72 hours) as it relies on protein turnover. The effect can be long-lasting.[5] | Rapid onset of action. The effect is reversible upon removal of the compound.[9] | The temporal dynamics of the experiment should guide the choice of method. |
| Typical Efficacy | Can achieve significant knockdown of PARP1 protein levels (e.g., >50%).[10] | Can achieve high levels of PARP activity inhibition (e.g., >90%).[1] | The level of inhibition should be quantified for both methods. |
Experimental Data Summary
The following tables summarize quantitative data from various studies to illustrate the effects of both PARP1 siRNA and this compound on key cellular processes.
Table 1: Effects on PARP Activity and Cell Viability
| Treatment | Cell Line | Concentration/Dose | % PARP Activity Inhibition | % Decrease in Cell Viability | Reference |
| PARP1 siRNA | A549 | Not specified | Not specified | Slightly lower SSB levels after DMS treatment | [10] |
| This compound | CHO | < 50 nM (IC50) | ~50% | Not specified | [11] |
| This compound | HEI-OC1 | 3 mM | Not specified | Significant increase in viability after single blast overpressure | [1] |
| This compound | CHO | 5 mM | Not specified | Potentiated H2O2-induced cytotoxicity | [9] |
Table 2: Effects on DNA Damage
| Treatment | Cell Line/Organism | Concentration/Dose | DNA Damage Endpoint | Observed Effect | Reference |
| PARP1 siRNA | HeLa | Not specified | Single-Strand Break Repair (SSBR) | SSBR is efficient in cells lacking PARP-1. | [12] |
| This compound | Mice | 30 mg/kg | DNA damage (Comet and PBMN assays) | Enhanced the extent of DNA damage induced by genotoxins. | [13] |
| This compound | CHO | 5 mM | Single-Strand Break Rejoining | Slower and biphasic rejoining of H2O2-induced breaks. | [9] |
| This compound | Ovarian Cancer Cell Lines | Not specified | Increased comet tail moment | Induced DNA damage. | [14] |
Experimental Protocols
To facilitate the direct comparison of PARP1 siRNA and this compound, a detailed experimental workflow is provided below. This workflow integrates methodologies for treatment, validation of inhibition/knockdown, and assessment of downstream cellular effects.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing PARP1 siRNA and this compound effects.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
siRNA Transfection:
-
This compound Treatment:
2. Validation of Inhibition/Knockdown
-
Western Blot for PARP1 Protein Levels (for siRNA):
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for PARP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[10]
-
-
PARP Activity Assay (for 3-AB):
-
Use a commercial PARP activity assay kit (colorimetric or fluorometric).
-
Prepare cell lysates from treated and control cells.
-
Incubate the lysates with NAD+ and activated DNA.
-
Measure the incorporation of NAD+ into a TCA-precipitable material or the production of a fluorescent product to determine PARP activity.[11]
-
3. Assessment of Cellular Effects
-
Cell Viability Assay:
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage:
-
Embed treated and control cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."[13]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:
-
Fix and permeabilize treated and control cells.
-
Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.[19]
-
Signaling Pathway Visualization
PARP1 is a critical player in multiple cellular signaling pathways, primarily those related to DNA damage response and cell death. The following diagrams illustrate these pathways.
PARP1 in DNA Damage Response
Caption: PARP1 signaling in the DNA damage response pathway.[20][21]
PARP1 in Apoptosis and Parthanatos
References
- 1. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 2. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. oatext.com [oatext.com]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PARP1 gene expression is downregulated by knockdown of PARG gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | PARP | TargetMol [targetmol.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approach to Measuring the Effect of PARP1 on RNA Polymerase II Elongation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. doaj.org [doaj.org]
- 19. oatext.com [oatext.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminobenzamide and Other Small Molecule DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Aminobenzamide (3-AB), a foundational PARP inhibitor, with other classes of small molecule inhibitors targeting critical DNA Damage Response (DDR) pathways. We present quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in drug discovery and development.
Introduction to DNA Repair Inhibitors
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a complex network of DNA repair pathways, collectively known as the DNA Damage Response (DDR), to counteract these threats. Key kinases such as Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK) are central to orchestrating this response.[1] Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are also crucial, acting as DNA damage sensors that facilitate repair.[2]
Inhibiting these pathways has emerged as a powerful strategy in cancer therapy, particularly for tumors with existing DNA repair defects, a concept known as synthetic lethality. This compound was one of the first-generation PARP inhibitors, identified for its role in enhancing the cytotoxicity of DNA alkylating agents and radiation.[3] It functions by competing with the PARP substrate NAD+, thereby inhibiting the synthesis of poly(ADP-ribose) chains necessary for recruiting repair factors.[3][4]
While pivotal in establishing the therapeutic concept, 3-AB is considered a less potent and less specific inhibitor compared to newer agents.[3] This guide compares 3-AB to modern, more selective inhibitors of PARP and other key DDR kinases.
Quantitative Comparison of DNA Repair Inhibitors
The potency of a drug is often measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The table below summarizes the IC50 values for this compound and other selected small molecule inhibitors against their primary targets. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target(s) | Target Pathway | IC50 Value | Cell Line / Assay Type | Reference |
| This compound | PARP | Base Excision Repair (BER), Single-Strand Break Repair (SSBR) | ~50 nM | CHO Cells | [4][5] |
| ~30 µM | Biochemical Assay | [6] | |||
| Olaparib | PARP1, PARP2 | BER, SSBR, Homologous Recombination (HR) | Median: 0.2-0.3 nM (PARP2) | Biochemical Assay | [7] |
| Median IC50: 3.6 µM (Growth Inhibition) | Pediatric Solid Tumor Cell Lines | [8] | |||
| Veliparib | PARP1, PARP2 | BER, SSBR, HR | Median: 2-4 nM (PARP1/2) | Biochemical Assay | [7] |
| Average IC50: 58 µM (Growth Inhibition) | Various Cell Lines | [7] | |||
| Talazoparib | PARP1, PARP2 | BER, SSBR, HR | PARP1 IC50: 0.57 nM | Biochemical Assay | [9] |
| KU-55933 | ATM | Double-Strand Break (DSB) Repair, Cell Cycle Checkpoint | 13 nM | Biochemical Assay | [10] |
| AZD6738 (Ceralasertib) | ATR | Replication Stress Response, Cell Cycle Checkpoint | 7 nM | Biochemical Assay | [10] |
| NU-7441 (M3814) | DNA-PKcs | Non-Homologous End Joining (NHEJ) | 14 nM | Biochemical Assay | [11] |
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the major DNA damage response pathways and highlights the points of intervention for the discussed inhibitors. DNA damage, such as single-strand breaks (SSBs) or double-strand breaks (DSBs), activates specific sensor proteins that initiate signaling cascades to arrest the cell cycle and promote repair.
Caption: Overview of DNA Damage Response (DDR) pathways and targets of small molecule inhibitors.
Experimental Protocols
Accurate assessment of inhibitor performance relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays used to characterize DNA repair inhibitors.
Cell-Based IC50 Determination Protocol
This protocol outlines the steps to determine the concentration of an inhibitor that reduces cell viability by 50% after a set exposure time.
Caption: Experimental workflow for determining the IC50 value of an inhibitor in a cell-based assay.
Methodology:
-
Cell Culture and Seeding: Grow cells in standard culture conditions to near confluency.[12] Trypsinize, neutralize, and resuspend cells to a concentration of 200,000 cells/mL.[12] Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).[12]
-
Incubation: Incubate the plate for approximately three days, or until cells reach consistent confluency across the wells.[12]
-
Inhibitor Treatment: Prepare a serial dilution of the inhibitor in the appropriate culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Post-Treatment Incubation: Incubate the cells with the inhibitor for a duration relevant to the drug's mechanism and the cell doubling time (e.g., 72 hours).
-
Cell Viability Measurement: Assess cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Clonogenic Survival Assay Protocol
The clonogenic assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents, assessing the ability of a single cell to form a colony.[14][15]
Methodology:
-
Cell Seeding: Plate a precise number of cells (e.g., 200-2000 cells/well, dependent on cell line) into 6-well plates.[16]
-
Treatment: Allow cells to adhere for several hours, then treat with the desired concentrations of the DNA repair inhibitor for a specified duration (e.g., 24 hours). For combination studies with radiation, irradiate the cells after inhibitor treatment.[11]
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 8-21 days, allowing surviving cells to form colonies of at least 50 cells.[16]
-
Fixing and Staining: Wash the colonies with PBS, fix them with 100% methanol or 6% glutaraldehyde for 20 minutes, and stain with 0.5% crystal violet.[14][16]
-
Colony Counting: Count the number of colonies in each well. The Plating Efficiency (PE) and Surviving Fraction (SF) are calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
γ-H2AX Foci Formation Assay Protocol
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), which marks the sites of DNA double-strand breaks (DSBs) and serves as a sensitive biomarker for DNA damage.[17]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides. Treat with the DNA repair inhibitor and/or a DNA damaging agent (e.g., ionizing radiation).
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.[18] Permeabilize the cells with a solution of 0.5% Triton X-100 in PBS to allow antibody entry.[18]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% BSA in PBS) for 1 hour.[18]
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody specific for γ-H2AX (e.g., clone JBW301).[18]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-3 hours at room temperature in the dark.[18]
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The distinct fluorescent spots (foci) within the nuclei represent sites of DSBs.[17] Quantify the number of foci per nucleus using image analysis software like ImageJ.[19]
Logical Relationship: Synthetic Lethality
A key application of DNA repair inhibitors, particularly PARP inhibitors, is the concept of "synthetic lethality." This occurs when a combination of two genetic defects (e.g., a mutation in a tumor suppressor gene and the inhibition of a DNA repair enzyme) leads to cell death, whereas either defect alone is viable. The most prominent example is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
This compound was a pioneering molecule that established PARP inhibition as a viable therapeutic strategy. However, the field has evolved significantly, leading to the development of highly potent and selective inhibitors targeting not only PARP but also central DDR kinases like ATM, ATR, and DNA-PK. Modern inhibitors like Olaparib and Talazoparib are orders of magnitude more potent than 3-AB and have demonstrated substantial clinical success.[2][9] The choice of inhibitor for research or clinical development depends critically on the specific DNA repair pathway being targeted, the genetic background of the cancer cells, and the desired therapeutic outcome, whether as a monotherapy or in combination with DNA-damaging agents.[10] The protocols and data provided in this guide serve as a foundational resource for the continued investigation and application of these powerful therapeutic agents.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chempaign.net [chempaign.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 13. courses.edx.org [courses.edx.org]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.9. Determination of γ-H2AX Formation [bio-protocol.org]
- 19. γ-H2AX focus formation assay [bio-protocol.org]
Validating 3-Aminobenzamide Specificity: A Comparative Guide Using PARP1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the PARP inhibitor, 3-Aminobenzamide (3-AB), in wild-type versus PARP1 knockout (KO) cells. The use of isogenic cell line pairs, where the only significant difference is the presence or absence of the target protein, is a gold-standard method for validating the on-target specificity of a drug. This guide outlines the expected outcomes and provides detailed experimental protocols to support researchers in validating the specificity of 3-AB and other potential PARP1 inhibitors.
Introduction to this compound and PARP1
This compound is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP1 is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. Overactivation of PARP1 can lead to a depletion of cellular NAD+ and ATP, ultimately causing a form of programmed cell death known as parthanatos.[2][3]
The specificity of a PARP inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. Using PARP1 knockout cells allows for the definitive assessment of whether the observed cellular effects of this compound are directly attributable to its inhibition of PARP1.
Comparative Experimental Data
The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound on wild-type (WT) and PARP1 knockout (KO) cells.
Table 1: PARP Activity Assay
This experiment measures the enzymatic activity of PARP in cell lysates following treatment with a DNA damaging agent (e.g., H₂O₂) and/or this compound.
| Cell Line | Treatment | PARP Activity (Normalized Units) | % Inhibition by 3-AB |
| Wild-Type | Vehicle | 1.0 ± 0.1 | - |
| H₂O₂ | 8.5 ± 0.7 | - | |
| H₂O₂ + 3-AB (10 µM) | 1.2 ± 0.2 | ~86% | |
| PARP1 KO | Vehicle | 0.2 ± 0.05 | - |
| H₂O₂ | 0.3 ± 0.08 | - | |
| H₂O₂ + 3-AB (10 µM) | 0.25 ± 0.06 | Not significant |
Data are representative of expected results based on the literature.
Table 2: Cell Viability Assay (in the presence of a DNA damaging agent)
This assay assesses the impact of PARP1 inhibition on cell survival following the induction of DNA damage.
| Cell Line | Treatment | Cell Viability (% of Vehicle) |
| Wild-Type | DNA Damaging Agent (DDA) | 65% ± 5% |
| DDA + 3-AB (10 µM) | 30% ± 4% | |
| PARP1 KO | DNA Damaging Agent (DDA) | 40% ± 6% |
| DDA + 3-AB (10 µM) | 38% ± 5% |
Data are representative of expected results. PARP1 KO cells are often more sensitive to DNA damaging agents, and the potentiation of cell death by 3-AB is expected to be significantly reduced in these cells.
Table 3: DNA Damage Quantification (Comet Assay)
The comet assay (single-cell gel electrophoresis) measures DNA strand breaks. A larger "comet tail" indicates more DNA damage.
| Cell Line | Treatment | Comet Tail Moment (Arbitrary Units) |
| Wild-Type | Vehicle | 5 ± 1 |
| DNA Damaging Agent (DDA) | 25 ± 3 | |
| DDA + 3-AB (10 µM) | 45 ± 5 | |
| PARP1 KO | Vehicle | 6 ± 1.5 |
| DNA Damaging Agent (DDA) | 35 ± 4 | |
| DDA + 3-AB (10 µM) | 38 ± 4.5 |
Data are representative of expected results. The enhancement of DNA damage by 3-AB is expected to be minimal in the absence of PARP1.[4]
Experimental Protocols
1. Cell Culture of Wild-Type and PARP1 Knockout Cell Lines
-
Cell Lines: Use a validated PARP1 knockout cell line and its corresponding isogenic wild-type parental line (e.g., HeLa, U2OS, or MEFs).
-
Culture Medium: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells every 2-3 days to maintain logarithmic growth.
2. PARP Activity Assay (Colorimetric)
This protocol is based on a commercially available PARP assay kit.
-
Cell Lysis:
-
Treat wild-type and PARP1 KO cells with the desired concentrations of a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) and/or this compound for the indicated time.
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer provided by the assay kit.
-
Incubate on ice for 15 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
PARP Assay:
-
Add 50 µL of cell lysate to a 96-well plate coated with histones and activated DNA.
-
Add 50 µL of the reaction buffer containing biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the PARP activity to the protein concentration of the cell lysate.
-
3. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with a DNA damaging agent (e.g., MMS or temozolomide) with or without various concentrations of this compound.
-
Include vehicle-treated cells as a control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
-
4. DNA Damage Assessment (Alkaline Comet Assay)
-
Cell Treatment: Treat cells as described for the cell viability assay, but for a shorter duration (e.g., 1-4 hours).
-
Cell Embedding:
-
Harvest and resuspend the cells in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a specially coated microscope slide and allow it to solidify.
-
-
Lysis: Immerse the slides in a lysis solution overnight at 4°C.
-
Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-30 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
-
-
Staining and Visualization:
-
Neutralize and stain the slides with a DNA-intercalating dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope.
-
-
Quantification: Analyze at least 50 cells per sample using comet scoring software to determine the tail moment (a product of the tail length and the fraction of DNA in the tail).[4]
Visualizations
Caption: PARP1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Validating 3-AB Specificity.
Conclusion
The use of PARP1 knockout cells provides a definitive method for validating the on-target specificity of this compound. In wild-type cells, 3-AB is expected to inhibit PARP activity, leading to increased cell death and DNA damage in the presence of a DNA damaging agent. Conversely, in PARP1 knockout cells, the effects of 3-AB on these endpoints should be significantly attenuated, demonstrating that its primary mechanism of action is through the inhibition of PARP1. This comparative approach is essential for the rigorous evaluation of PARP inhibitors in both basic research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 3-Aminobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of 3-Aminobenzamide (3-AB), a well-established inhibitor of poly(ADP-ribose) polymerase (PARP). The following sections detail its activity against its primary target and other enzymes, supported by available experimental data. Detailed experimental protocols and visualizations of key pathways and workflows are also provided to aid in the design and interpretation of research studies.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound is most potent against its primary target, the PARP family of enzymes. However, its effects on other enzymes, particularly at higher concentrations, are crucial considerations for its specific use in research and potential therapeutic applications.
Table 1: Inhibitory Activity of this compound against PARP
| Enzyme Family | Specific Enzyme(s) | IC50 Value | Cell Line / System |
| Poly(ADP-ribose) Polymerase (PARP) | PARP | ~50 nM[1][2] | Chinese Hamster Ovary (CHO) cells |
| PARP | 5.4 µM | C3H/10T1/2 mouse stem cells | |
| PARP | ~30 µM[3] | Biochemical Assay |
Note: IC50 values for PARP can vary significantly depending on the experimental system, including the cell type and assay conditions.
Table 2: Cross-Reactivity and Off-Target Effects of this compound
| Enzyme/Pathway | Observed Effect | Concentration | Notes |
| Protein Kinase C (PKC) | Indirect Inhibition | Similar to PARP inhibition concentrations | Inhibition was observed in a cellular context (U-937 cell line) but not with the isolated enzyme, suggesting an indirect mechanism of action.[4] |
| De Novo Purine Biosynthesis | Interference | ≥ 5 mM | At high concentrations, 3-AB can disrupt the synthesis of purine nucleotides, which can lead to cellular toxicity. |
| Nitric Oxide Synthase (NOS) | No direct inhibition | Not specified | This compound did not act as a scavenger of peroxynitrite, the product of nitric oxide.[5] |
| Sirtuins | No direct inhibition reported | Not applicable | While derivatives of this compound have been explored as sirtuin inhibitors, there is no direct evidence of significant sirtuin inhibition by this compound itself.[6][7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibition and cross-reactivity. Below are protocols for key experiments relevant to the study of this compound.
General In Vitro Enzyme Inhibition Assay
This protocol can be adapted to assess the inhibitory activity of this compound against a variety of enzymes.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (test inhibitor)
-
Appropriate assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay method.
-
Positive control inhibitor (if available)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare the enzyme solution in the assay buffer to a final concentration that yields a robust and linear reaction rate under the assay conditions.
-
Prepare the substrate solution in the assay buffer to a concentration that is appropriate for the enzyme's Km.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a small volume of the diluted this compound solutions or DMSO for the control wells.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the reaction progress using the microplate reader. The rate of the reaction is determined by measuring the change in signal (e.g., absorbance) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
PARP Inhibition Assay (Cell-Based)
This protocol outlines a method to measure the inhibition of PARP activity within a cellular context.
Materials:
-
Cells (e.g., CHO cells)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., hydrogen peroxide or MNNG)
-
This compound
-
Lysis buffer
-
PARP activity assay kit (commercially available kits typically measure the incorporation of biotinylated NAD+ into histone proteins)
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Induce DNA damage by treating the cells with a DNA-damaging agent.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
PARP Activity Assay:
-
Perform the PARP activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the cell lysates with biotinylated NAD+ and histones coated on a microplate.
-
-
Detection and Analysis:
-
Detect the amount of incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of PARP inhibition for each concentration of this compound and determine the IC50 value.
-
Protein Kinase C (PKC) Inhibition Assay
This protocol describes a method to assess the indirect inhibition of PKC in a cellular model.
Materials:
-
U-937 cells
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Phorbol 12-myristate 13-acetate (PMA) to activate PKC
-
This compound
-
Cell lysis buffer
-
PKC activity assay kit (e.g., based on the phosphorylation of a specific substrate)
-
Protein quantification assay
Procedure:
-
Cell Culture and Treatment:
-
Culture U-937 cells and treat with various concentrations of this compound.
-
Stimulate the cells with PMA to activate PKC.
-
-
Cell Lysis and Protein Quantification:
-
Prepare cell lysates and determine the protein concentration.
-
-
PKC Activity Assay:
-
Perform the PKC activity assay as per the kit's instructions. This usually involves measuring the transfer of radiolabeled phosphate from ATP to a PKC-specific substrate.
-
-
Data Analysis:
-
Quantify the level of substrate phosphorylation to determine PKC activity.
-
Calculate the percentage of PKC inhibition at different this compound concentrations and determine the IC50 value.
-
Assessment of Interference with De Novo Purine Biosynthesis
This protocol provides a framework for investigating the effect of this compound on purine synthesis.
Materials:
-
Cultured cells (e.g., lymphoblasts)
-
Culture medium deficient in purines
-
[¹⁴C]-formate (as a tracer for de novo synthesis)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in a purine-deficient medium.
-
Treat the cells with high concentrations of this compound (e.g., 5 mM).
-
Add [¹⁴C]-formate to the culture medium and incubate to allow for its incorporation into newly synthesized purines.
-
-
Extraction and Measurement:
-
Harvest the cells and precipitate the macromolecules (including nucleic acids) with cold TCA.
-
Wash the precipitate to remove unincorporated [¹⁴C]-formate.
-
Measure the radioactivity in the precipitate using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of incorporated radioactivity in the this compound-treated cells to that in the untreated control cells. A significant reduction in radioactivity indicates interference with de novo purine synthesis.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: PARP1 signaling pathway in response to DNA damage.
References
- 1. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of sirtuins: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effects of this compound on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
a comparative study of apoptosis induction by 3-Aminobenzamide and staurosporine
In the landscape of cell death research, a nuanced understanding of apoptosis-inducing agents is paramount for the design and execution of robust experiments. This guide provides a detailed comparative analysis of two widely utilized compounds, 3-Aminobenzamide (3-AB) and staurosporine, in the context of their application in apoptosis induction. While both can trigger programmed cell death, their mechanisms of action diverge significantly, leading to distinct cellular responses and experimental considerations. This document serves as a resource for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Mechanistic Overview: A Tale of Two Pathways
Staurosporine , a potent, albeit non-selective, protein kinase inhibitor, is a well-established and broadly used tool for inducing apoptosis in a wide array of cell types.[1][2][3] Its primary mechanism involves the inhibition of a multitude of protein kinases, including protein kinase C (PKC), which disrupts normal cellular signaling and triggers the intrinsic apoptotic pathway.[3][4] This cascade of events typically involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5][6] Activated caspase-3 then cleaves a host of cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[7][8] Staurosporine has also been shown to induce apoptosis through caspase-independent mechanisms, highlighting its complex effects on cellular physiology.[9][10]
This compound , in contrast, is primarily known as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP).[11][12] PARP is a nuclear enzyme critically involved in DNA repair and the maintenance of genomic integrity.[11] In the context of apoptosis, the role of 3-AB is more complex and can be context-dependent. In scenarios of extensive DNA damage, hyperactivation of PARP can lead to a depletion of cellular NAD+ and ATP, resulting in necrotic cell death.[11][13] By inhibiting PARP, 3-AB can prevent this energy crisis, thereby shifting the mode of cell death from necrosis towards apoptosis.[11] However, in other contexts, such as in combination with ionizing radiation, lower doses of 3-AB have been shown to have an anti-apoptotic effect by preserving cellular energy stores and mitigating oxidative stress.[14] Its pro-apoptotic effects are often observed when it prevents the necrotic pathway, allowing the apoptotic machinery to proceed.
Quantitative Comparison of Apoptotic Induction
The efficacy of this compound and staurosporine in inducing apoptosis can be quantified and compared across various parameters. The following tables summarize key data points from various studies. It is important to note that these values are highly dependent on the cell line and experimental conditions.
| Compound | Cell Line | Effective Concentration / IC50 | Incubation Time | Key Observations | Reference |
| Staurosporine | Human Corneal Endothelial Cells | 0.2 µM | 3-24 hours | ~40% apoptosis after 12 hours | [7] |
| Murine Cortical Neurons | 30-100 nM | 24 hours | Concentration-dependent neuronal degeneration | [1] | |
| L1210/S cells | Not specified | 3 hours | Early onset apoptosis | [9] | |
| Human Neuroblastoma Cell Lines | 100 nM (EC50) | Not specified | Induction of cell death in 50% of the population | [15] | |
| Septo-hippocampal cultures | 0.5 µM (LD50) | 72 hours | Dose-dependent cell death | [16] | |
| This compound | Rat Retina (in vivo) | 3-100 mM (intracameral) | During 60 min ischemia | Ameliorated ischemia/reperfusion damage | [17] |
| Chinese Hamster Ovary (CHO) Cells | ~50 nM (PARP inhibition IC50) | Not specified | Potent PARP inhibition | [12] | |
| Rat (in vivo) | 5-10 mg/kg (intraperitoneal) | 1 hour prior to irradiation | Protected against radiation-induced organ damage | [14] |
| Parameter | Staurosporine | This compound | Reference |
| Primary Target | Protein Kinases (non-selective) | Poly(ADP-ribose) polymerase (PARP) | [2][11] |
| Mechanism of Apoptosis Induction | Intrinsic pathway activation via kinase inhibition, leading to caspase activation. Can also be caspase-independent. | Primarily shifts cell death from necrosis to apoptosis by preventing PARP-mediated energy depletion. Can also be anti-apoptotic in certain contexts. | [5][9][11][14] |
| Caspase-3 Activation | Strong and direct induction. | Indirect; may not be a primary event. Some studies show no significant alteration. | [7][8][18] |
| PARP Cleavage | A downstream consequence of caspase-3 activation. | Inhibition of PARP activity is the primary action, not cleavage. | [7][11] |
Experimental Protocols
Induction of Apoptosis with Staurosporine
This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Staurosporine Stock Solution: Dissolve staurosporine in DMSO to create a stock solution (e.g., 1 mM). Store in aliquots at -20°C.[19]
-
Treatment: Dilute the staurosporine stock solution in a complete culture medium to the desired final concentration (typically ranging from 0.1 to 1 µM).[2] Remove the existing medium from the cells and replace it with the staurosporine-containing medium.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 3 to 24 hours) at 37°C in a humidified atmosphere with 5% CO2.[2][7]
-
Harvesting and Analysis: Following incubation, cells can be harvested for various apoptosis assays, such as Annexin V/Propidium Iodide staining, caspase activity assays, or Western blotting for apoptotic markers.
Modulation of Cell Death with this compound
This protocol outlines a general approach to investigate the effect of 3-AB on cell death, particularly in the context of DNA damage.
-
Cell Seeding: Plate cells as described for the staurosporine protocol.
-
Preparation of this compound Stock Solution: Dissolve this compound in water or a suitable buffer to create a stock solution (e.g., 100 mM).
-
Pre-treatment (Optional): In many experimental setups, cells are pre-treated with 3-AB for a specific period (e.g., 1 hour) before the induction of the primary insult (e.g., DNA damaging agent, oxidative stress).
-
Induction of Cell Death: Introduce the primary stimulus (e.g., hydrogen peroxide, etoposide, or radiation) in the presence or absence of 3-AB at the desired final concentration (typically in the millimolar range for cell culture).[17]
-
Incubation: Incubate the cells for the desired duration.
-
Analysis: Assess the mode of cell death (apoptosis vs. necrosis) using appropriate assays. This can include Annexin V/PI staining to distinguish between apoptotic and necrotic cells, or assays to measure cellular ATP levels.
Caspase-3/7 Activity Assay
This fluorometric assay quantifies the activity of key executioner caspases.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus (e.g., staurosporine) as described above. Include untreated control wells.
-
Prepare Caspase-3/7 Reagent: Reconstitute the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in the provided assay buffer according to the manufacturer's instructions.[20]
-
Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 reagent to the cell lysates. Alternatively, for live-cell assays, add the reagent directly to the culture wells.
-
Incubation: Incubate the plate at room temperature or 37°C for the recommended time (e.g., 1 hour), protected from light.[20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/470 nm for AMC).[20] The increase in fluorescence is proportional to the caspase-3/7 activity.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by staurosporine and the modulatory role of this compound in cell death.
Caption: Staurosporine-induced apoptosis pathway.
Caption: this compound's role in cell death modulation.
Caption: General experimental workflow for apoptosis assays.
Conclusion
References
- 1. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 4. Participation of various kinases in staurosporine induced apoptosis of RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chempaign.net [chempaign.net]
- 13. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-apoptotic effect of this compound, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of this compound, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, one of poly(ADP-ribose)polymerase-1 inhibitors, rescuesapoptosisin rat models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. docs.aatbio.com [docs.aatbio.com]
limitations and advantages of using 3-Aminobenzamide in preclinical research
A Comparative Guide to 3-Aminobenzamide in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. This compound (3-AB), a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), has been a staple in preclinical research for decades. This guide provides an objective comparison of 3-AB's advantages and limitations, supported by experimental data, to aid in its effective application and the consideration of alternatives.
Mechanism of Action: The Role of PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the regulation of cell death.[1][2] Upon detection of DNA single-strand breaks, PARP1, the most abundant isoform, binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long chains of poly(ADP-ribose) (PAR).[3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[3]
However, excessive activation of PARP1, often triggered by extensive DNA damage from factors like oxidative stress, can be detrimental. The massive consumption of NAD+ can deplete cellular energy stores, leading to mitochondrial dysfunction, ATP depletion, and ultimately, a form of programmed cell death known as parthanatos.[2][4]
This compound acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of NAD+, thereby blocking the enzyme's active site.[1][2] This inhibition prevents the synthesis of PAR, thus interfering with PARP-mediated DNA repair and preventing the severe depletion of NAD+ and ATP that leads to cell death.[2][4]
Figure 1: Mechanism of PARP1 activation and inhibition by this compound.
Advantages of Using this compound
The long-standing use of 3-AB in preclinical research is a testament to its several advantages:
-
Broad-Spectrum PARP Inhibition: As a pan-PARP inhibitor, 3-AB can be a valuable tool for investigating the overall role of the PARP enzyme family in various biological processes, from DNA repair to immune responses.[1]
-
Well-Characterized and Cost-Effective: Decades of research have resulted in a wealth of information on 3-AB's effects in numerous in vitro and in vivo models. Its relatively simple structure makes it an inexpensive option for academic and high-throughput screening laboratories.
-
Radiosensitizing and Chemosensitizing Agent: 3-AB has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as alkylating agents and gamma radiation.[2][5] By inhibiting DNA repair, it can increase the sensitivity of cancer cells to these treatments.
-
Neuroprotective and Cardioprotective Effects: In models of ischemia-reperfusion injury, 3-AB has demonstrated protective effects in various tissues, including the brain, heart, and kidneys.[6][7][8][9] This is attributed to its ability to prevent PARP hyperactivation and subsequent energy depletion in response to oxidative stress.
-
Anti-inflammatory Properties: 3-AB can attenuate inflammatory responses in certain models, such as experimental bacterial meningitis, by reducing the production of pro-inflammatory cytokines.[10]
Limitations and Disadvantages
Despite its utility, researchers must be aware of the significant limitations of 3-AB:
-
Low Potency and Specificity: Compared to newer generations of PARP inhibitors, 3-AB is significantly less potent, often requiring millimolar concentrations for efficacy in vitro, whereas newer compounds are effective in the nanomolar range.[2][4] Furthermore, its lack of specificity for different PARP isoforms can make it difficult to dissect the roles of individual family members.
-
Off-Target Effects: The high concentrations of 3-AB required for its activity can lead to off-target effects, complicating data interpretation. For instance, some studies suggest that 3-AB can influence cellular processes independently of PARP inhibition.[11]
-
Limited Translational Potential: Due to its low potency and potential for off-target effects, 3-AB is not a clinically viable drug candidate.[12] Research aimed at clinical translation should utilize more potent and specific inhibitors that are currently in clinical trials or approved for therapeutic use.[3]
Comparison with Alternative PARP Inhibitors
The limitations of 3-AB have driven the development of more potent and specific PARP inhibitors. The following table provides a comparison of 3-AB with some of these newer agents.
| Inhibitor | IC50 | Key Characteristics |
| This compound | ~3.3 µM (cell-free) | First-generation, pan-PARP inhibitor; low potency and specificity; widely used as a research tool. |
| Olaparib | ~5 nM (PARP1) | First-in-class clinical PARP inhibitor; approved for certain cancers with BRCA mutations.[3][12] |
| Veliparib | ~5 nM (PARP1) | Potent PARP1/2 inhibitor; has been evaluated in numerous clinical trials.[12] |
| Talazoparib | ~1 nM (PARP1) | The most potent PARP-trapping inhibitor among clinically approved agents.[3][12] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are examples of methodologies that have utilized 3-AB.
In Vitro Cell Viability and PARP Inhibition Assay
-
Cell Line: Chinese hamster ovary (CHO) cells.
-
Treatment: Cells are incubated with varying concentrations of 3-AB (e.g., 1 µM to 10 mM) for a specified period (e.g., 24-72 hours).
-
PARP Inhibition Assessment: PARP activity can be measured using a variety of commercially available kits that typically quantify the amount of PAR synthesized. A study reported that 50 µM of this compound inhibited Poly ADP-Ribose synthetase enzyme activity by 90%.[4]
-
Cytotoxicity Assessment: Cell viability can be determined using standard assays such as MTT or by measuring ATP levels. It has been noted that at concentrations above 1 µM, 3-AB can achieve over 95% inhibition of PARP activity without significant cellular toxicity.[6]
In Vivo Model of Myocardial Ischemia-Reperfusion Injury
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Myocardial ischemia is induced by ligating a coronary artery for a defined period (e.g., 30 minutes), followed by reperfusion.
-
3-AB Administration: A solution of 3-AB in saline is administered intravenously. One study used a bolus of 10 mg/kg 10 minutes before reperfusion, followed by an infusion of 10 mg/kg/h during reperfusion.[7]
-
Endpoint Analysis: Infarct size is measured using histological staining (e.g., TTC staining). Biochemical markers of cardiac damage (e.g., creatine phosphokinase) and inflammation (e.g., myeloperoxidase activity) are quantified from plasma and tissue samples, respectively.[7]
Figure 2: Example workflow for an in vivo study using this compound.
Conclusion and Recommendations
This compound remains a valuable and cost-effective tool for preclinical research, particularly for initial investigations into the broad roles of PARP enzymes in various disease models. Its well-documented effects as a radiosensitizer and its protective properties in ischemia-reperfusion injury continue to make it relevant.
However, for studies requiring high potency, specificity, and clear translational potential, the use of newer-generation PARP inhibitors is strongly recommended. When using 3-AB, researchers should be mindful of the concentrations used and consider appropriate controls to account for potential off-target effects. The choice between 3-AB and more modern alternatives will ultimately depend on the specific research question, the experimental model, and the long-term goals of the study.
References
- 1. chempaign.net [chempaign.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a poly (ADP-ribose) synthetase inhibitor, attenuates the acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in the newborn piglet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 3-Aminobenzamide on PARP Activity in Cell Lysates: A Comparative Guide
For researchers investigating DNA repair mechanisms, apoptosis, and novel therapeutic strategies, the accurate assessment of Poly(ADP-ribose) polymerase (PARP) activity is crucial. 3-Aminobenzamide (3-AB) is a well-established and widely used PARP inhibitor, serving as a valuable tool in these studies. This guide provides a comparative overview of 3-AB's inhibitory effects, detailed experimental protocols for its validation in cell lysates, and a comparison with other common PARP inhibitors.
Comparative Efficacy of PARP Inhibitors
This compound acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[1][2][3] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in DNA damage repair.[4][5] While 3-AB is a potent inhibitor, several other PARP inhibitors, some of which are clinically approved, exhibit different potencies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these inhibitors.
| Inhibitor | IC50 (CHO cells) | Mechanism of Action | Key Characteristics |
| This compound (3-AB) | ~50 nM[1][6][7] | Competitive inhibitor of NAD+ | A foundational and cost-effective tool for in vitro PARP inhibition studies.[1][2] |
| Olaparib | ~5 nM | Competitive inhibitor of NAD+ | FDA-approved for certain cancers; also known for its "PARP trapping" effect.[3][8] |
| Rucaparib | ~1.4 nM (cell-free assay)[9] | Competitive inhibitor of NAD+ | FDA-approved; demonstrates potent PARP trapping.[3][8] |
| Niraparib | ~3.8 nM (PARP1), ~2.1 nM (PARP2)[9] | Competitive inhibitor of NAD+ | FDA-approved; high selectivity for PARP1/2.[3][9] |
| Talazoparib | ~0.2 nM (PARP2)[3] | Competitive inhibitor of NAD+ | FDA-approved; considered one of the most potent PARP trappers.[3][8] |
| Veliparib | ~58 µM (average in various cell lines)[3] | Competitive inhibitor of NAD+ | Weaker PARP trapping ability compared to other clinical inhibitors.[3][8] |
Note: IC50 values can vary depending on the cell line, assay conditions, and specific PARP enzyme isoform being targeted. The data presented here is for comparative purposes.
Experimental Protocols
Validating the inhibitory effect of 3-AB on PARP activity in cell lysates can be achieved through various methods, most commonly through colorimetric or radiometric assays. Below is a detailed protocol for a colorimetric PARP activity assay.
Protocol: Colorimetric PARP Activity Assay in Cell Lysates
This protocol is based on the principle of detecting the incorporation of biotinylated ADP-ribose onto histone proteins, which are common substrates for PARP.
Materials:
-
Cell culture reagents
-
This compound (and other PARP inhibitors for comparison)
-
DNA damaging agent (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
PARP assay kit (colorimetric), typically containing:
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Wash buffers
-
Assay buffer
-
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or other PARP inhibitors for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes). Include an untreated control.
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to the cells and scrape them off the plate.
-
Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a BCA protein assay.[11]
-
-
PARP Activity Assay:
-
Dilute the cell lysates to a final concentration of approximately 1-2 µg/µL in the provided assay buffer.
-
Add 25 µL of the diluted cell lysate to the histone-coated wells of the 96-well plate.
-
Add 25 µL of the PARP substrate cocktail (containing biotinylated NAD+) to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the PARP reaction to occur.
-
Wash the wells multiple times with the provided wash buffer to remove unincorporated reagents.
-
Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells again to remove unbound streptavidin-HRP.
-
Add 50 µL of HRP substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no lysate) from all other readings.
-
Calculate the percentage of PARP inhibition for each concentration of 3-AB compared to the vehicle-treated, DNA damage-induced control.
-
Plot the percentage of inhibition against the log concentration of 3-AB to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
PARP Signaling Pathway and Inhibition by this compound
Caption: PARP signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing PARP Inhibition
Caption: Experimental workflow for assessing PARP inhibition in cell lysates.
References
- 1. chempaign.net [chempaign.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mesoscale.com [mesoscale.com]
- 11. PARP assay [assay-protocol.com]
Safety Operating Guide
Proper Disposal of 3-Aminobenzamide: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3-Aminobenzamide, ensuring the safety of laboratory personnel and environmental compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, a compound commonly used in research as a PARP inhibitor. Adherence to these guidelines is essential to minimize risks and ensure compliance with environmental regulations.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance.[1][2][3][4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all waste containing this chemical, including pure substance, solutions, and contaminated labware, must be managed as hazardous waste.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | P264: Wash hands thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[2][4] P301+312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] P330: Rinse mouth.[2][4] |
| Skin Irritation | Causes skin irritation.[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] P362+P364: Take off contaminated clothing and wash it before reuse.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4] P271: Use only outdoors or in a well-ventilated area.[2][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] |
Experimental Protocols for Disposal
The recommended and safest procedure for the disposal of this compound is to treat it as a hazardous chemical waste. In-lab treatment, such as neutralization, is not advised without specific institutional approval and protocols. The primary method is collection and transfer to a designated environmental health and safety (EHS) department for professional disposal.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[6] The original product container can be used if appropriate.[6][7]
-
Securely close the waste container at all times, except when adding waste.[6][8]
-
Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration and quantity.[5][6] Follow your institution's specific labeling requirements.
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.[5]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[2][4][5]
-
Provide secondary containment for liquid waste containers to prevent spills.[6][7]
-
-
Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste.[8]
-
Thoroughly empty the container.
-
For containers of highly toxic chemicals, it is often recommended to triple rinse them. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
After proper rinsing, deface or remove the original label.[6][7][8]
-
Dispose of the rinsed and dried container as regular trash or according to your institution's specific guidelines for decontaminated labware.[7][8]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or equivalent department to arrange for a waste pickup.[5][6][8]
-
Do not dispose of this compound waste down the sink or in the regular trash.[6][8] Evaporation of the waste is also not an acceptable disposal method.[6][8]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. studylib.net [studylib.net]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Handling Protocol for 3-Aminobenzamide
This guide provides crucial safety and logistical information for the handling and disposal of 3-Aminobenzamide (CAS No: 3544-24-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as:
-
Harmful if swallowed (Acute Oral Toxicity, Category 4)[1][2][3].
-
Causes skin irritation (Skin Corrosion/Irritation, Category 2)[1][2][3].
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2/2A)[1][2][3].
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1][2].
It is a white to off-white/beige powder and is considered a combustible solid[2].
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Required Equipment | Rationale & Citations |
| Eye & Face | Chemical safety goggles or glasses with side shields | Protects against dust particles causing serious eye irritation[4]. |
| Skin | Compatible chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat | Prevents skin contact which can cause irritation[4]. |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required to prevent respiratory tract irritation, especially when dust may be generated[4]. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls & Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the strongly recommended engineering control to minimize inhalation exposure[5].
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3][4][5].
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.
2. Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust: Handle the powder carefully to minimize dust generation and accumulation[5].
-
Dispensing: If transferring the solid, use a spatula. Avoid pouring, which can create airborne dust.
-
Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is being handled[2][3].
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills[3][4].
3. Decontamination and Cleanup:
-
Work Area: Clean the work surface thoroughly after handling is complete.
-
Spills: In case of a spill, ensure the area is well-ventilated. Sweep or vacuum the spilled material into a suitable, labeled container for disposal[4][5]. Avoid methods that generate dust[5].
-
PPE Removal: Remove gloves and lab coat carefully to avoid contaminating skin.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling[4].
Disposal Plan
-
Waste Collection: All waste materials, including contaminated PPE, empty containers, and spilled material, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Protocol: Dispose of the chemical waste through an approved waste disposal plant[2]. All disposal activities must be in strict accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways[6][4].
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
